MMRi64
Description
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Structure
3D Structure
Properties
Molecular Formula |
C22H17Cl2N3O |
|---|---|
Molecular Weight |
410.3 g/mol |
IUPAC Name |
7-[(2,3-dichlorophenyl)-[(4-methyl-2-pyridinyl)amino]methyl]quinolin-8-ol |
InChI |
InChI=1S/C22H17Cl2N3O/c1-13-9-11-25-18(12-13)27-21(15-5-2-6-17(23)19(15)24)16-8-7-14-4-3-10-26-20(14)22(16)28/h2-12,21,28H,1H3,(H,25,27) |
InChI Key |
HQICAVDTVBACIN-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
MMRi64: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
MMRi64 is a novel small molecule inhibitor that targets the E3 ligase activity of the Mdm2-MdmX RING-RING domain interaction. By disrupting this complex, this compound prevents the ubiquitination and subsequent degradation of the tumor suppressor protein p53. This leads to the accumulation of p53 in cancer cells, selectively activating the apoptotic arm of the p53 pathway. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its effects on key signaling pathways, quantitative efficacy data, and detailed experimental protocols for its characterization.
Core Mechanism of Action
This compound functions as a specific inhibitor of the Mdm2-MdmX E3 ubiquitin ligase complex.[1] In many cancers with wild-type p53, the tumor suppressor's activity is abrogated by the overexpression of its negative regulators, Mdm2 and MdmX.[2] Mdm2, a RING finger E3 ubiquitin ligase, targets p53 for proteasomal degradation. MdmX, a homolog of Mdm2, lacks intrinsic E3 ligase activity but heterodimerizes with Mdm2 through their RING domains, enhancing the Mdm2-mediated ubiquitination and degradation of p53.[2][3][4]
This compound was identified through high-throughput screening as a compound that specifically inhibits the E3 ligase activity of the Mdm2-MdmX complex.[1] Its mechanism involves the disruption of the Mdm2-MdmX RING-RING interaction, which is crucial for the full E3 ligase activity towards p53.[1][2] By inhibiting this interaction, this compound leads to the stabilization and accumulation of p53 within the cancer cell.
A key feature of this compound's action is its ability to selectively induce the apoptotic arm of the p53 pathway.[1] Following treatment with this compound, there is a potent induction of the pro-apoptotic gene PUMA (p53 upregulated modulator of apoptosis), with minimal induction of the cell cycle arrest-related gene p21.[1] This selective activation of apoptosis makes this compound a promising candidate for cancer therapy, particularly in hematological malignancies like leukemia and lymphoma.[1]
Signaling Pathway Visualization
The following diagram illustrates the Mdm2-MdmX-p53 signaling pathway and the point of intervention by this compound.
Caption: Mdm2-MdmX-p53 signaling pathway and this compound inhibition.
Quantitative Data Summary
While the primary research provides a detailed qualitative description of this compound's efficacy, specific IC50 values for its growth-inhibitory effects on various cancer cell lines are not explicitly provided in the main body of the available publications. The studies focus on demonstrating the mechanism of action at specific concentrations. However, the data presented allows for a comparative assessment of its apoptotic induction capabilities.
| Cell Line | Treatment | Duration (hours) | Apoptotic Effect | Reference |
| NALM6 | 1 µM this compound | 24 | Increased sub-G1 population, indicating apoptosis. More effective than 1 µM Nutlin-3a. | [5] |
| NALM6 | 1 µM this compound | 4, 8, 24 | Time-dependent increase in PARP cleavage and active caspase-3, markers of apoptosis. | [5] |
| Eµ-myc lymphoma (p53+/+) | 0.5 & 1 µM this compound | 24 | Dose-dependent increase in PARP cleavage. | [5] |
| Eµ-myc lymphoma (p53-/-) | 0.5 & 1 µM this compound | 24 | No significant PARP cleavage, indicating p53-dependence. | [5] |
Experimental Protocols
Western Blot Analysis for p53 Pathway Proteins
This protocol is designed to assess the levels of p53 and its downstream targets (PUMA, p21), as well as markers of apoptosis (cleaved PARP, active caspase-3).
4.1.1. Cell Lysis
-
Culture cancer cells to the desired density and treat with this compound or vehicle control for the specified time.
-
For adherent cells, wash twice with ice-cold PBS. For suspension cells, pellet by centrifugation and wash with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer (20mM Tris-HCL pH 7.4, 150mM NaCl, 1mM EDTA, 1% Triton-X100, 1% sodium deoxycholate, 0.1% SDS) supplemented with fresh protease and phosphatase inhibitors.
-
Incubate on ice for 20-30 minutes with intermittent vortexing.
-
Clarify the lysate by centrifugation at 13,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
4.1.2. SDS-PAGE and Immunoblotting
-
Normalize protein concentrations of all samples with lysis buffer. Add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane at 100V for 1-2 hours or overnight at 4°C.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p53, PUMA, p21, PARP, and active caspase-3 overnight at 4°C with gentle agitation. Use β-actin or GAPDH as a loading control.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.
4.2.1. Cell Preparation and Staining
-
Seed 1-5 x 10^5 cells per well in a multi-well plate and treat with this compound or vehicle control. Include unstained and single-stained controls for compensation.
-
Harvest the cells (including any floating cells) and pellet by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with cold 1x PBS.
-
Resuspend the cell pellet in 100 µL of 1x Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4).
-
Add 5 µL of FITC-conjugated Annexin V to the cell suspension.
-
Add 1-2 µL of Propidium Iodide (100 µg/mL working solution).
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1x Annexin V Binding Buffer to each tube.
4.2.2. Flow Cytometry Analysis
-
Analyze the samples on a flow cytometer as soon as possible after staining.
-
Use the unstained and single-stained controls to set the voltages and compensation.
-
Acquire at least 10,000 events per sample.
-
Gate on the cell population based on forward and side scatter to exclude debris.
-
Analyze the fluorescence of the gated population. The results are typically displayed as a quadrant plot:
-
Lower-left quadrant (Annexin V- / PI-): Live cells
-
Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells
-
Upper-left quadrant (Annexin V- / PI+): Necrotic cells
-
Conclusion
This compound represents a novel class of anti-cancer agents that function by inhibiting the Mdm2-MdmX E3 ligase complex. This mechanism leads to the stabilization of p53 and the selective induction of apoptosis in cancer cells. The provided technical information and experimental protocols offer a framework for researchers to further investigate the therapeutic potential of this compound and similar compounds. Future studies should focus on elucidating the detailed pharmacokinetic and pharmacodynamic properties of this compound and its efficacy in a broader range of cancer models.
References
- 1. Targeting RING domains of Mdm2-MdmX E3 complex activates apoptotic arm of the p53 pathway in leukemia/lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mdm2 and MdmX RING Domains Play Distinct Roles in the Regulation of p53 Responses: A Comparative Study of Mdm2 and MdmX RING Domains in U2OS Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
MTHFD2 in One-Carbon Metabolism: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is a bifunctional enzyme central to mitochondrial one-carbon (1C) metabolism.[1] Historically recognized for its critical role during embryonic development, MTHFD2 has garnered significant attention in oncology and drug development due to its distinct expression profile: highly upregulated in a vast array of tumors and embryonic tissues, but low or absent in most healthy, differentiated adult tissues.[1][2][3][4] This tumor-specific expression pattern positions MTHFD2 as a compelling therapeutic target.[5][6]
This technical guide provides an in-depth exploration of MTHFD2's role in 1C metabolism, its regulation, its non-canonical functions, and its validation as a target for cancer therapy. It consolidates quantitative data, details key experimental protocols, and visualizes complex pathways to serve as a comprehensive resource for researchers in academia and industry.
Core Function in Mitochondrial One-Carbon Metabolism
MTHFD2 is a cornerstone of the mitochondrial folate cycle, which is a primary source of one-carbon units for the cell.[7] The enzyme is a homodimer encoded by a nuclear gene and is unique in its absolute requirement for magnesium and inorganic phosphate (B84403) for its primary activity.[8]
MTHFD2 catalyzes two sequential reactions:
-
NAD+-dependent Dehydrogenase Activity: The oxidation of 5,10-methylenetetrahydrofolate (CH2-THF) to 5,10-methenyltetrahydrofolate (CH+-THF).[1][9]
-
Cyclohydrolase Activity: The hydrolysis of 5,10-methenyltetrahydrofolate to 10-formyltetrahydrofolate (10-CHO-THF).[1][10]
The resulting 10-CHO-THF is then converted to formate (B1220265) and tetrahydrofolate (THF). This mitochondrial-derived formate is a crucial building block, exported to the cytoplasm to fuel the de novo synthesis of purines and thymidylate, which are in high demand in rapidly proliferating cancer cells.[11][12] This "formate overflow" from the mitochondria is largely driven by the upregulation of MTHFD2.[11]
Beyond providing 1C units, this pathway is a significant contributor to cellular redox balance. While MTHFD2 primarily uses NAD+ as a cofactor, it has been shown to also use NADP+ in rapidly proliferating cells, generating NADPH.[1][13] This contributes to the mitochondrial pool of reducing equivalents necessary to counteract oxidative stress.[1][7]
Caption: Core enzymatic reactions of MTHFD2 in the mitochondrial one-carbon pathway.
Regulation of MTHFD2 Expression
The selective upregulation of MTHFD2 in cancer is tightly controlled by oncogenic signaling pathways and post-transcriptional mechanisms. Its expression is highly responsive to extracellular growth signals.[1]
Transcriptional Regulation:
-
mTORC1/ATF4 Pathway: In response to mitogenic stimuli, the mammalian target of rapamycin (B549165) complex 1 (mTORC1) activates the transcription factor ATF4.[1][14] ATF4 then binds to the promoter region of the MTHFD2 gene, directly driving its expression to facilitate the production of one-carbon units required for de novo purine synthesis.[1][14]
-
MYC: The master regulator of cell growth, MYC, has also been shown to participate in the regulation of MTHFD2.[1]
Post-Transcriptional Regulation:
-
microRNAs (miRNAs): Several miRNAs have been identified that post-transcriptionally repress MTHFD2.[1] These include miR-940 in glioma, miR-92a in acute myeloid leukemia (AML), and miR-33a-5p in colorectal cancer, all of which act as tumor suppressors by downregulating MTHFD2.[1][15]
Caption: Key signaling pathways that regulate the expression of MTHFD2 in cancer cells.
Subcellular Localization and Non-Canonical Functions
While MTHFD2's canonical function is in the mitochondria, compelling evidence has revealed its presence and critical roles in the nucleus.[1][4][16][17] This dual localization suggests non-metabolic, or "moonlighting," functions that contribute to its oncogenic properties.
-
Nuclear Localization and DNA Replication: MTHFD2 has been found to co-localize with DNA replication sites in the nucleus.[1][18] Overexpression of a catalytically inactive MTHFD2 mutant is still sufficient to promote cancer cell proliferation, indicating a role independent of its enzymatic activity in one-carbon metabolism.[17][18]
-
Mitosis Progression: Recent studies show that nuclear MTHFD2 is required for the proper progression of mitosis.[16] It interacts with proteins involved in centromere stability and mitotic regulation, and its loss leads to chromosome segregation defects and chromosomal aberrations.[16]
-
RNA Processing and Translation: Co-immunoprecipitation and mass spectrometry have identified physical interactions between MTHFD2 and a set of nuclear proteins involved in RNA metabolism and translation.[1][17]
These non-canonical roles highlight a deeper integration of MTHFD2 into the core machinery of cell proliferation and genome maintenance, adding layers of complexity to its function as a cancer-promoting factor.
Quantitative Data Summary
The significance of MTHFD2 in cancer is underscored by quantitative analyses of its expression and the potency of inhibitors developed to target it.
Table 1: MTHFD2 Expression in Human Cancers
| Finding | Cancer Types | Quantitative Detail | Reference |
| Overexpression (mRNA) | 19 different tumor types | One of the top three most consistently overexpressed metabolic genes in a meta-analysis of 1,981 tumors. | [3][9][11][19] |
| Overexpression (Protein) | 16 different tumor types | Significant protein overexpression demonstrated in 176 patient samples. | [11] |
| Correlation with Prognosis | Breast Cancer, CRC, RCC, HCC, Bladder Cancer | High MTHFD2 expression is significantly correlated with poor disease outcomes and reduced survival. | [1][20] |
| Expression in Bladder Cancer | Nonpapillary Bladder Cancer | A significant 8-fold increase in mRNA expression was observed in the T2 stage compared to controls. | [20] |
Table 2: Potency of Selected MTHFD2 Inhibitors
| Inhibitor | Target(s) | IC50 (Enzymatic Assay) | In Vivo Efficacy (Mouse Models) | Reference |
| DS18561882 | MTHFD2 | 0.024 µM | Tumor growth inhibition at 300 mg/kg, oral administration. | [21][22] |
| TH9619 | MTHFD2 | 0.016 µM | Tumor growth inhibition at 30 mg/kg, subcutaneous administration. | [21][23] |
| LY345899 | MTHFD1, MTHFD2 | 663 nM (for MTHFD2) | A substrate-based inhibitor used in foundational structural studies. | [14][24][25] |
| DS44960156 | MTHFD2 | 0.063 µM | >18-fold selectivity for MTHFD2 over MTHFD1. | [22] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the function of MTHFD2 and evaluate its inhibitors.
1. Protocol for MTHFD2 Knockdown using shRNA
This protocol describes the stable knockdown of MTHFD2 in a cancer cell line to study the functional consequences of its depletion.
-
Objective: To create a stable cell line with reduced MTHFD2 expression.
-
Materials:
-
Target cancer cell line (e.g., HCT-116, MCF-7).
-
Lentiviral particles containing shRNA targeting MTHFD2 and a non-targeting scramble control (shScramble).
-
Polybrene.
-
Complete cell culture medium.
-
Puromycin for selection.
-
24-well plates.
-
-
Methodology:
-
Cell Seeding: Seed target cells into 24-well plates at a density that allows them to reach approximately 50% confluency on the day of transduction.[26]
-
Transduction: On the following day, replace the medium with fresh complete medium containing polybrene (typically 8 µg/mL). Add the lentiviral particles (for shMTHFD2 or shScramble) at a predetermined multiplicity of infection (MOI).
-
Incubation: Incubate the cells for 48 hours to allow for viral transduction and integration.[26]
-
Selection: After 48 hours, replace the medium with fresh complete medium containing a selection antibiotic (e.g., puromycin) at a concentration determined by a prior kill curve.
-
Expansion: Continue to culture the cells in the selection medium, replacing it every 2-3 days, until resistant colonies are formed.
-
Validation: Expand the resistant colonies and validate the knockdown of MTHFD2 expression via quantitative PCR (qPCR) to measure mRNA levels and Western blotting to measure protein levels.
-
2. Protocol for Cell Viability (MTT) Assay
This protocol is used to assess the effect of MTHFD2 inhibitors on the viability and proliferation of cancer cells.
-
Objective: To determine the concentration-dependent effect of an MTHFD2 inhibitor on cell viability.
-
Materials:
-
Cancer cell line of interest.
-
96-well plates.
-
MTHFD2 inhibitor (e.g., TH9619) dissolved in DMSO to create a stock solution (e.g., 10 mM).
-
Complete cell culture medium.
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl).
-
Plate reader.
-
-
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[27]
-
Treatment: Prepare serial dilutions of the MTHFD2 inhibitor in complete medium from the DMSO stock. The final DMSO concentration should be kept constant and low (<0.5%) across all wells. Include a vehicle control (medium with DMSO only).[27] Remove the old medium from the cells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72-96 hours) at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.[27]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[27]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the EC50 or IC50 value of the inhibitor.
-
3. Protocol for In Vivo MTHFD2 Inhibitor Efficacy Study (Xenograft Model)
This protocol outlines a typical workflow for evaluating the anti-tumor efficacy of an MTHFD2 inhibitor in a mouse xenograft model.
-
Objective: To assess the ability of an MTHFD2 inhibitor to suppress tumor growth in vivo.
-
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice).
-
Cancer cells for implantation.
-
MTHFD2 inhibitor (e.g., DS18561882).
-
Vehicle for drug formulation (e.g., 0.5% methyl cellulose).
-
Calipers for tumor measurement.
-
-
Methodology:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 million cells in Matrigel/PBS) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor the mice until tumors reach a palpable, measurable size (e.g., 100-150 mm³). Randomize mice into treatment and vehicle control groups.
-
Drug Preparation: Prepare the dosing solution. For DS18561882, suspend the calculated amount (e.g., for a 300 mg/kg dose) in a vehicle like 0.5% methyl cellulose (B213188) in sterile water. Prepare fresh daily.[21]
-
Administration: Administer the inhibitor or vehicle to the mice according to the study protocol (e.g., once or twice daily via oral gavage).[21]
-
Monitoring: Monitor tumor volume (using calipers: Volume = 0.5 x Length x Width²) and body weight regularly (e.g., 2-3 times per week).
-
Endpoint: Continue treatment for the specified duration (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size.
-
Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Analyze the data to compare tumor growth inhibition between the treated and vehicle groups.
-
Caption: A typical experimental workflow for an in vivo MTHFD2 inhibitor study.
Conclusion and Future Directions
MTHFD2 stands out as a high-confidence therapeutic target at the intersection of metabolism and oncology. Its canonical role in fueling nucleotide synthesis, coupled with its non-canonical functions in the nucleus, firmly establishes its importance in driving cancer cell proliferation and survival.[1][16][17] The tumor-specific expression of MTHFD2 provides a therapeutic window that is being actively explored with increasingly potent and selective small molecule inhibitors.[12][22]
Future research should continue to focus on:
-
Elucidating Non-Canonical Functions: A deeper mechanistic understanding of MTHFD2's nuclear roles in DNA replication, mitosis, and RNA processing is crucial for fully comprehending its oncogenic activity.[16][17]
-
Developing Isoform-Selective Inhibitors: Given the high sequence homology with MTHFD1 and MTHFD2L, developing inhibitors with high selectivity for MTHFD2 is essential to minimize potential off-target effects and toxicity.[25]
-
Identifying Biomarkers for Response: Investigating predictive biomarkers will be key to identifying patient populations most likely to respond to MTHFD2-targeted therapies.
-
Exploring Combination Therapies: Combining MTHFD2 inhibitors with other agents, such as standard chemotherapies or drugs targeting parallel metabolic pathways (e.g., the cytosolic one-carbon pathway), may offer synergistic anti-tumor effects.[11]
The continued investigation of MTHFD2 holds significant promise for delivering novel, targeted therapies for a wide range of malignancies.
References
- 1. Frontiers | More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? [frontiersin.org]
- 2. dash.harvard.edu [dash.harvard.edu]
- 3. Metabolic enzyme expression highlights a key role for MTHFD2 and the mitochondrial folate pathway in cancer. | Broad Institute [broadinstitute.org]
- 4. MTHFD2 in healthy and cancer cells: Canonical and non-canonical functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. biorxiv.org [biorxiv.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. MTHFD2 - Wikipedia [en.wikipedia.org]
- 9. Metabolic enzyme expression highlights a key role for MTHFD2 and the mitochondrial folate pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The catalytic mechanism of the mitochondrial methylenetetrahydrofolate dehydrogenase/cyclohydrolase (MTHFD2) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. What are MTHFD2 inhibitors and how do they work? [synapse.patsnap.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. Nuclear localization of MTHFD2 is required for correct mitosis progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Protein interaction and functional data indicate MTHFD2 involvement in RNA processing and translation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. dash.harvard.edu [dash.harvard.edu]
- 20. pubs.acs.org [pubs.acs.org]
- 21. benchchem.com [benchchem.com]
- 22. Frontiers | Whether MTHFD2 plays a new role: from anticancer targets to anti-inflammatory disease [frontiersin.org]
- 23. researchgate.net [researchgate.net]
- 24. esrf.fr [esrf.fr]
- 25. The First Structure of Human MTHFD2L and Its Implications for the Development of Isoform‐Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. MTHFD2 promotes tumorigenesis and metastasis in lung adenocarcinoma by regulating AKT/GSK‐3β/β‐catenin signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
MMRi64 as a Selective MTHFD2 Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding a specific MTHFD2 inhibitor designated "MMRi64" is not publicly available in the reviewed scientific literature. This guide will therefore utilize the well-characterized, potent, and selective MTHFD2 inhibitor, DS18561882 , as a representative molecule to illustrate the principles and methodologies relevant to the study of selective MTHFD2 inhibitors. All data and protocols presented herein are based on published information for DS18561882 and other similar MTHFD2 inhibitors.
Introduction
Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is a mitochondrial enzyme that plays a critical role in one-carbon (1C) metabolism. It is a bifunctional enzyme that catalyzes the NAD+-dependent conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate, a crucial step in the de novo synthesis of purines and thymidylate. MTHFD2 is highly expressed in embryonic tissues and a wide range of cancers, while its expression is low or absent in most healthy adult tissues. This differential expression makes MTHFD2 an attractive therapeutic target for the development of novel anticancer agents. Selective inhibition of MTHFD2 is hypothesized to disrupt nucleotide synthesis and induce replication stress, leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells, with minimal effects on normal tissues.[1][2][3]
This technical guide provides an in-depth overview of the preclinical data and experimental methodologies associated with a selective MTHFD2 inhibitor, using DS18561882 as a primary example.
Data Presentation
The following tables summarize the quantitative data for the selective MTHFD2 inhibitor DS18561882, demonstrating its potency, selectivity, and cellular activity.
Table 1: In Vitro Enzymatic Inhibition
| Compound | Target | IC50 (µM) | Selectivity (MTHFD1/MTHFD2) | Reference |
| DS18561882 | MTHFD2 | 0.0063 | ~90-fold | [4][5] |
| MTHFD1 | 0.57 | [4][5] | ||
| DS44960156 | MTHFD2 | 1.6 | >18.75-fold | [6] |
| MTHFD1 | >30 | [6] |
Table 2: Cell-Based Activity
| Compound | Cell Line | Assay | GI50 (nM) | Reference |
| DS18561882 | MDA-MB-231 (Breast Cancer) | Cell Viability | 140 | [1][7] |
Table 3: In Vivo Efficacy of DS18561882
| Animal Model | Cell Line | Dose | Effect | Reference |
| Mouse Xenograft | MDA-MB-231 (Breast Cancer) | 300 mg/kg, twice daily (oral) | 67% Tumor Growth Inhibition (TGI) | [1][2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of selective MTHFD2 inhibitors.
MTHFD2 Enzymatic Inhibition Assay
This assay quantifies the ability of a test compound to inhibit the dehydrogenase activity of recombinant MTHFD2.
-
Materials:
-
Recombinant human MTHFD2 enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl2, 1 mM DTT[5]
-
Substrate: 5,10-methylenetetrahydrofolate (CH2-THF)[5]
-
Cofactor: NAD+[5]
-
Test compound (e.g., DS18561882) dissolved in DMSO
-
96-well or 384-well plates
-
Spectrophotometer or plate reader capable of measuring absorbance at 340 nm
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a reaction plate, prepare a reaction mixture containing assay buffer, MTHFD2 enzyme, and NAD+.[5]
-
Add the test compound or DMSO (vehicle control) to the reaction mixture and incubate for a predetermined time at room temperature.[5]
-
Initiate the enzymatic reaction by adding the substrate, CH2-THF.[5]
-
Immediately monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADH.[5]
-
Calculate the initial reaction velocity for each concentration of the test compound.
-
Determine the percent inhibition relative to the vehicle control and calculate the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of a test compound on the proliferation and viability of cancer cells.
-
Materials:
-
Human cancer cell line (e.g., MDA-MB-231)
-
Complete cell culture medium
-
Test compound (e.g., DS18561882) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[6]
-
96-well plates
-
Microplate reader capable of measuring absorbance at 570 nm
-
-
Procedure:
-
Seed cells in a 96-well plate at a density that avoids confluency by the end of the experiment and allow them to adhere overnight.[6]
-
Prepare serial dilutions of the test compound in complete cell culture medium.
-
Treat the cells with the test compound or vehicle control (medium with the same percentage of DMSO) and incubate for a desired duration (e.g., 72 hours).[5]
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[5]
-
During this incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[6]
-
Measure the absorbance at 570 nm using a microplate reader.[5]
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (half-maximal growth inhibition) value.
-
Western Blot Analysis for MTHFD2 Expression
This protocol is for assessing the protein levels of MTHFD2 in cancer cells.
-
Materials:
-
Cancer cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against MTHFD2 (e.g., Proteintech 12270-1-AP, Santa Cruz Biotechnology sc-74985)[8][9]
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Lyse cells in RIPA buffer and determine the protein concentration of each lysate using a BCA assay.[6]
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.[6]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[6]
-
Incubate the membrane with the primary anti-MTHFD2 antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip and re-probe the membrane with a loading control antibody to ensure equal protein loading.
-
Mandatory Visualizations
MTHFD2 Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. MTHFD2 antibody (12270-1-AP) | Proteintech [ptglab.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. dash.harvard.edu [dash.harvard.edu]
Unveiling MMRi64: A Comprehensive Technical Guide on its Discovery and Synthesis
Disclaimer: Publicly available scientific literature and databases do not contain information regarding a compound designated "MMRi64." The following guide is a detailed template based on a fictional compound, "Exemplar-7b," designed to illustrate the requested format and content for a technical whitepaper. This structure can be adapted once specific data for a compound of interest becomes available.
Executive Summary
This document provides an in-depth overview of the discovery, synthesis, and characterization of Exemplar-7b, a novel small molecule inhibitor of the Fictional Kinase (FK) signaling pathway. Preclinical data indicate that Exemplar-7b exhibits high potency and selectivity, suggesting its potential as a therapeutic agent for FK-driven malignancies. This guide details the experimental protocols, quantitative data, and mechanistic insights established during the initial phases of its development.
Discovery of Exemplar-7b
The discovery of Exemplar-7b was the result of a high-throughput screening campaign designed to identify novel inhibitors of Fictional Kinase (FK). A library of over 500,000 small molecules was screened, leading to the identification of a promising hit compound, which was subsequently optimized through medicinal chemistry efforts to yield Exemplar-7b.
High-Throughput Screening Workflow
The screening process for identifying FK inhibitors is outlined below.
Synthesis of Exemplar-7b
The chemical synthesis of Exemplar-7b is a multi-step process starting from commercially available materials. The detailed synthetic route is proprietary; however, a general overview of the key transformations is provided below.
Synthetic Workflow Overview
Quantitative Data Summary
The following tables summarize the key quantitative data for Exemplar-7b.
| Parameter | Value |
| Molecular Weight | 452.5 g/mol |
| Purity (HPLC) | >99% |
| Solubility (PBS) | 25 µM |
| Table 1: Physicochemical Properties of Exemplar-7b |
| Assay Type | IC50 (nM) |
| FK Biochemical Assay | 5.2 |
| Cell-Based Assay | 28.7 |
| Table 2: In Vitro Potency of Exemplar-7b |
| Kinase Target | IC50 (nM) |
| Fictional Kinase (FK) | 5.2 |
| Kinase A | >10,000 |
| Kinase B | >10,000 |
| Table 3: Kinase Selectivity Profile of Exemplar-7b |
Mechanism of Action
Exemplar-7b is a potent and selective inhibitor of Fictional Kinase (FK), a key component of the Proliferation Signaling Pathway (PSP). By inhibiting FK, Exemplar-7b disrupts downstream signaling, leading to cell cycle arrest and apoptosis in FK-dependent cancer cells.
Fictional Kinase Signaling Pathway
Experimental Protocols
FK Biochemical Assay
Objective: To determine the in vitro potency of Exemplar-7b against recombinant Fictional Kinase.
Materials:
-
Recombinant human Fictional Kinase (enzyme)
-
Biotinylated peptide substrate
-
ATP
-
Assay buffer (20 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Exemplar-7b (test compound)
-
384-well microplates
-
Plate reader
Procedure:
-
Prepare a serial dilution of Exemplar-7b in DMSO.
-
Add 50 nL of the compound dilution to the assay wells.
-
Add 5 µL of the enzyme solution to each well and incubate for 10 minutes at room temperature.
-
Add 5 µL of the substrate/ATP mixture to initiate the reaction.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 10 µL of stop solution.
-
Read the plate on a compatible plate reader to measure kinase activity.
-
Calculate IC50 values using a four-parameter logistic fit.
Cell-Based Proliferation Assay
Objective: To determine the effect of Exemplar-7b on the proliferation of FK-dependent cancer cells.
Materials:
-
FK-dependent cancer cell line
-
Cell culture medium (RPMI-1640 with 10% FBS)
-
Exemplar-7b
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.
-
Treat the cells with a serial dilution of Exemplar-7b.
-
Incubate for 72 hours at 37°C in a humidified CO2 incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
MMRi64 Target Validation in Solid Tumors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the preclinical validation of MMRi64, a small molecule inhibitor targeting the MDM2-MDMX RING-RING interaction, as a potential therapeutic agent for solid tumors. This compound reactivates the p53 tumor suppressor pathway by disrupting the E3 ubiquitin ligase activity of the MDM2-MDMX complex, leading to apoptosis in cancer cells. This document summarizes the mechanism of action, key preclinical findings, and detailed experimental protocols relevant to the evaluation of this compound in solid tumor models. Quantitative data from in vitro studies are presented in structured tables, and critical signaling pathways and experimental workflows are visualized using diagrams. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals investigating novel p53-targeted cancer therapies.
Introduction
The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, apoptosis, and DNA repair. Its inactivation, either through mutation or through negative regulation, is a hallmark of many human cancers. In tumors with wild-type p53, the function of this crucial protein is often suppressed by the overactivity of its negative regulators, MDM2 and MDMX. These proteins form a heterodimeric E3 ubiquitin ligase complex that targets p53 for proteasomal degradation.
This compound is a novel small molecule inhibitor designed to disrupt the protein-protein interaction between the RING domains of MDM2 and MDMX. This disruption inhibits the E3 ligase activity of the complex, leading to the stabilization and activation of p53. Activated p53 can then induce the transcription of its target genes, ultimately leading to cell cycle arrest and apoptosis in tumor cells. While the activity of this compound has been well-documented in hematological malignancies, its validation in solid tumors is an area of growing interest. This guide will detail the current understanding of this compound's mechanism and provide a framework for its preclinical validation in solid tumor contexts.
Mechanism of Action: The p53-MDM2/MDMX Axis
This compound's therapeutic potential stems from its ability to modulate the p53 signaling pathway. The following diagram illustrates the mechanism by which this compound reactivates p53.
In untreated cancer cells with wild-type p53, the MDM2-MDMX heterodimer ubiquitinates p53, targeting it for degradation by the proteasome. This compound disrupts the interaction between the RING domains of MDM2 and MDMX, thereby inhibiting the E3 ligase activity of the complex. This leads to the accumulation and activation of p53, which in turn upregulates the expression of pro-apoptotic genes like PUMA, ultimately triggering apoptosis.
Preclinical Data in Solid Tumor Cell Lines
While extensive data on this compound in solid tumors is still emerging, initial studies have shown promising results in colon cancer cell lines.
In Vitro Efficacy in Colon Cancer Cells
Studies in the HCT-8 colon cancer cell line, which expresses wild-type p53, have demonstrated the ability of this compound to induce p53 accumulation and downstream signaling.
| Cell Line | Compound | Concentration (µM) | Time (h) | Effect | Reference |
| HCT-8 | This compound | 5 | 8 | p53 protein accumulation | [1] |
| HCT-8 | This compound | 0.31 - 5 | 8 | Concentration-dependent p53 induction | [1] |
| HCT-8 | This compound | 5 | 0 - 24 | Time-dependent p53 and MDM2 induction | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments to validate the target and efficacy of this compound in solid tumor models.
Western Blot for p53 Pathway Activation
This protocol is designed to assess the effect of this compound on the protein levels of p53 and its downstream targets.
Materials:
-
Solid tumor cell line (e.g., HCT-8)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (targeting p53, MDM2, PUMA, p21, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat cells with various concentrations of this compound or vehicle control for the desired time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an ECL substrate and an imaging system.
In Vitro Ubiquitination Assay
This assay is crucial for directly demonstrating this compound's inhibitory effect on the E3 ligase activity of the MDM2-MDMX complex.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UbcH5b)
-
His-tagged ubiquitin
-
Recombinant GST-MDM2 and MDMX proteins
-
This compound
-
ATP
-
Ubiquitination reaction buffer
-
SDS-PAGE gels and Western blot reagents
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine E1, E2, His-ubiquitin, and ATP in the reaction buffer.
-
Add Proteins and Inhibitor: Add the purified GST-MDM2 and MDMX proteins to the reaction mixture. Add this compound at various concentrations or DMSO as a control.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours to allow for the ubiquitination reaction to proceed.
-
Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling the samples.
-
Analysis: Analyze the reaction products by SDS-PAGE and Western blotting using antibodies against the proteins of interest to detect ubiquitinated forms (seen as a high-molecular-weight smear).[2]
Cell Viability Assay (MTT or CCK-8)
This assay determines the cytotoxic effect of this compound on solid tumor cells.
Materials:
-
Solid tumor cell line
-
This compound
-
96-well plates
-
MTT or CCK-8 reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours.
-
Reagent Addition: Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.
-
Measurement: For MTT, add a solubilization solution to dissolve the formazan (B1609692) crystals. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Xenograft Tumor Model
This in vivo model is essential for evaluating the anti-tumor efficacy of this compound in a physiological context.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Solid tumor cell line (e.g., HCT-116)
-
This compound formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer this compound or vehicle control according to the desired dosing schedule (e.g., daily oral gavage).
-
Monitoring: Monitor tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
Conclusion and Future Directions
This compound represents a promising therapeutic strategy for solid tumors harboring wild-type p53. Its unique mechanism of action, which involves the disruption of the MDM2-MDMX E3 ligase complex, offers a novel approach to reactivating the p53 pathway. The preclinical data, though still emerging for solid tumors, suggests that this compound can effectively stabilize and activate p53 in cancer cells.
Future research should focus on expanding the evaluation of this compound to a broader range of solid tumor types, both in vitro and in vivo. Investigating the potential for synergistic combinations with standard-of-care chemotherapies or other targeted agents is also a critical next step.[3] Furthermore, detailed pharmacokinetic and pharmacodynamic studies will be essential to optimize dosing and schedule for potential clinical development. The experimental protocols outlined in this guide provide a robust framework for the continued preclinical validation of this compound as a novel anticancer agent for solid tumors.
References
Preclinical Evidence for MTHFD2 Inhibition: A Technical Guide
Disclaimer: Information regarding the specific MTHFD2 inhibitor "MMRi64" is not available in the public preclinical scientific literature. This guide will provide a comprehensive overview of the preclinical evidence for MTHFD2 inhibition as a therapeutic strategy, utilizing data from well-characterized inhibitors such as DS18561882 to exemplify the required data presentation, experimental protocols, and pathway visualizations.
Executive Summary
Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is a mitochondrial enzyme that plays a critical role in one-carbon (1C) metabolism.[1][2] This pathway is essential for the de novo synthesis of nucleotides (purines and thymidylate) and amino acids required for rapid cell proliferation.[2][3] MTHFD2 is highly expressed in a wide array of tumors and embryonic tissues but is minimally expressed in most normal adult tissues, making it a highly attractive target for cancer therapy with a potentially wide therapeutic window.[1][3][4] Inhibition of MTHFD2 disrupts metabolic flux, leading to nucleotide pool depletion, replication stress, and ultimately, cancer cell death.[1][5] This document outlines the preclinical evidence supporting MTHFD2 inhibition, presenting quantitative data, detailed experimental protocols, and key pathway diagrams.
Mechanism of Action of MTHFD2 Inhibition
MTHFD2 is a bifunctional enzyme that catalyzes the NAD+-dependent conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate within the mitochondria.[1] This process is a crucial step in providing one-carbon units for the synthesis of purines and thymidylate, which are essential building blocks for DNA and RNA.[1] By blocking MTHFD2, small molecule inhibitors disrupt this metabolic pathway, leading to two primary downstream effects:
-
Nucleotide Depletion: The inhibition of MTHFD2 depletes the formate (B1220265) pools necessary for purine (B94841) synthesis and impairs the production of thymidylate.[3][5] This lack of essential building blocks for DNA replication induces replication stress and S-phase arrest.[6]
-
Induction of Genomic Instability: The depletion of thymidine (B127349) can lead to the misincorporation of uracil (B121893) into DNA, causing genomic instability and triggering cell death.[5][7]
This dual mechanism is particularly effective against cancer cells that are highly dependent on de novo nucleotide synthesis for their survival and rapid proliferation.[2]
Quantitative Preclinical Data
The following tables summarize the available quantitative data for the potent and selective MTHFD2 inhibitor, DS18561882, as a representative example.
Table 1: In Vitro Activity of DS18561882
| Parameter | Value | Target | Reference |
|---|---|---|---|
| IC50 | Not Specified | MTHFD2 | [3] |
| Selectivity | >18-fold vs. MTHFD1 | MTHFD2 | [3] |
| Cell-based Activity (GI50) | Not Specified | Not Specified | [3] |
IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition.
Table 2: In Vivo Efficacy of DS18561882
| Animal Model | Cell Line | Dose | Effect | Reference |
|---|---|---|---|---|
| Mouse Xenograft | MDA-MB-231 (Breast Cancer) | 300 mg/kg | Decreased tumor burden with no change in mouse weight. | [3] |
| Mouse Xenograft | SW620 (Colorectal Cancer) | Not Specified | Fewer metastases observed. | [5] |
Note: The translatability of mouse model results should be considered carefully, as hypoxanthine (B114508) levels, which can rescue inhibitor toxicity, are significantly higher in mice than in humans.[5]
Key Experimental Protocols
Detailed methodologies are crucial for the evaluation and replication of preclinical findings. The following sections describe standard protocols used to assess MTHFD2 inhibitors.
MTHFD2 Enzymatic Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of MTHFD2.
-
Objective: To determine the IC50 value of the inhibitor against purified MTHFD2 protein.
-
Protocol:
-
Preparation: Purify recombinant human MTHFD2 protein.[3]
-
Reaction Mixture: Prepare a reaction mixture containing assay buffer, the purified enzyme, and the test inhibitor at various concentrations.
-
Initiation: Initiate the enzymatic reaction by adding the substrates, 5,10-methylenetetrahydrofolate (CH2-THF) and NAD+.[3]
-
Incubation: Incubate the reaction at a controlled temperature, typically 37°C.
-
Detection: Monitor the production of NADH, typically by measuring the change in absorbance at 340 nm over time.
-
Analysis: Calculate the rate of reaction for each inhibitor concentration and plot a dose-response curve to determine the IC50 value.
-
Cell Viability Assay
Cell-based assays are essential to determine the effect of the inhibitor on cancer cell proliferation and calculate the GI50.
-
Objective: To measure the dose-dependent effect of the MTHFD2 inhibitor on the growth of cancer cell lines.
-
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) into 96-well plates and allow them to adhere overnight.[3]
-
Treatment: Treat the cells with a range of concentrations of the MTHFD2 inhibitor.
-
Incubation: Incubate the plates for a standard period, typically 72 hours, to allow for effects on proliferation.[3]
-
Viability Measurement: Assess cell viability using a colorimetric assay (e.g., MTS, MTT) or a fluorescence-based assay (e.g., CellTiter-Glo).
-
Analysis: Normalize the results to untreated control cells and generate a dose-response curve to calculate the half-maximal growth inhibition (GI50).[3]
-
In Vivo Xenograft Model
Animal models are used to evaluate the anti-tumor efficacy and tolerability of the MTHFD2 inhibitor in a living system.
-
Objective: To assess the inhibitor's ability to reduce tumor growth in an immunocompromised mouse model.
-
Protocol:
-
Tumor Implantation: Subcutaneously inject human cancer cells (e.g., MDA-MB-231) into immunocompromised mice (e.g., athymic nude mice).[3]
-
Tumor Growth: Allow tumors to grow to a palpable and measurable size (e.g., 100-200 mm³).
-
Treatment: Randomize mice into vehicle control and treatment groups. Administer the MTHFD2 inhibitor via a relevant route (e.g., oral gavage) at a predetermined dose and schedule.
-
Monitoring: Measure tumor volume (using calipers) and body weight regularly (e.g., 2-3 times per week) throughout the study.[3]
-
Endpoint: At the end of the study (due to tumor size limits or predetermined time), euthanize the mice and excise and weigh the tumors.[3]
-
Analysis: Compare the tumor growth inhibition (TGI) between the treated and control groups. Assess tolerability by monitoring body weight changes and clinical signs.
-
Conclusion
Targeting MTHFD2 represents a promising therapeutic strategy for a variety of cancers highly dependent on mitochondrial one-carbon metabolism.[1] Preclinical data for MTHFD2 inhibitors, such as DS18561882, demonstrate a clear mechanism of action tied to the disruption of nucleotide synthesis, leading to anti-proliferative effects in vitro and tumor growth inhibition in vivo.[3][5] The high expression of MTHFD2 in cancer cells compared to normal tissues suggests a potential for a favorable safety profile.[3] Further research and clinical development of potent and selective MTHFD2 inhibitors are warranted to fully realize their therapeutic potential in oncology. The experimental frameworks provided herein serve as a foundation for researchers to assess the potential of novel MTHFD2 inhibitors in different cancer contexts.
References
- 1. benchchem.com [benchchem.com]
- 2. What are MTHFD2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. Metabolic enzyme expression highlights a key role for MTHFD2 and the mitochondrial folate pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Pharmacological targeting of MTHFD2 suppresses acute myeloid leukemia by inducing thymidine depletion and replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Hypothetical Technical Guide: The Therapeutic Potential of a Novel Investigational Drug
An in-depth analysis of the publicly available scientific literature and clinical trial databases reveals no specific molecule or therapeutic agent designated as "MMRi64." This suggests that "this compound" may be an internal project name, a very recent discovery not yet disclosed in public forums, or a potential misnomer.
Without specific data on this compound, this guide will outline a comprehensive, hypothetical framework for presenting the therapeutic potential of a novel compound, using the requested in-depth technical format. This framework can be populated with specific data once it becomes available for this compound or a similar therapeutic agent.
This whitepaper provides a detailed overview of the preclinical data and proposed mechanism of action for a hypothetical therapeutic agent. The content herein is intended for researchers, scientists, and drug development professionals.
Executive Summary
This section would typically provide a high-level overview of the compound, its target, the proposed mechanism of action, key preclinical findings, and its potential therapeutic applications. It would summarize the unmet medical need it aims to address and the potential advantages it offers over existing therapies.
Mechanism of Action
A detailed explanation of the molecular target and how the compound interacts with it would be presented here. This would include information on binding kinetics, affinity, and the downstream effects on cellular signaling pathways.
To illustrate the mechanism of action, a diagram of the relevant signaling pathway would be included.
Caption: Figure 1: Proposed inhibitory action on a target receptor, leading to a therapeutic cellular response.
Preclinical Efficacy
This section would present data from in vitro and in vivo preclinical studies.
Data from cell-based assays would be summarized to demonstrate the compound's activity and selectivity.
Table 1: In Vitro Activity of this compound
| Cell Line | Target Expression | IC50 (nM) |
| Cell Line A | High | 10 |
| Cell Line B | Medium | 50 |
| Cell Line C | Low | >1000 |
Findings from animal models would be presented to demonstrate efficacy in a living organism. This would include tumor growth inhibition studies, survival analyses, and pharmacokinetic/pharmacodynamic (PK/PD) modeling.
Table 2: In Vivo Efficacy in Xenograft Model
| Treatment Group | Dosing Schedule | Mean Tumor Volume Change (%) | Statistically Significant (p-value) |
| Vehicle Control | Daily | +250 | - |
| Compound X (Standard of Care) | Daily | -30 | <0.05 |
| This compound (Low Dose) | Daily | -50 | <0.01 |
| This compound (High Dose) | Daily | -85 | <0.001 |
Experimental Protocols
Detailed methodologies for key experiments would be provided to ensure reproducibility.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The compound is serially diluted and added to the wells. Plates are incubated for 72 hours at 37°C and 5% CO2.
-
Viability Assessment: Cell viability is assessed using a commercial ATP-based luminescence assay according to the manufacturer's instructions.
-
Data Analysis: IC50 values are calculated using a four-parameter logistic curve fit.
-
Animal Husbandry: All animal procedures are conducted in accordance with institutional guidelines.
-
Tumor Implantation: 1x10^6 cancer cells are subcutaneously injected into the flank of immunodeficient mice.
-
Treatment Initiation: When tumors reach an average volume of 100-150 mm³, animals are randomized into treatment groups.
-
Dosing and Monitoring: The compound is administered daily via oral gavage. Tumor volume and body weight are measured twice weekly.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and tumors are excised for further analysis.
Caption: Figure 2: A generalized workflow from in vitro screening to in vivo efficacy and safety studies.
Safety and Toxicology
A summary of preliminary safety data from in vitro and in vivo studies would be included here. This would cover off-target effects, cytotoxicity in normal cells, and any adverse events observed in animal studies.
Table 3: Preliminary Safety Profile
| Assay | Endpoint | Result |
| hERG Channel Assay | IC50 | >30 µM |
| Ames Test | Mutagenicity | Negative |
| In Vivo Maximum Tolerated Dose (MTD) | Rodent | 100 mg/kg |
Future Directions
This concluding section would outline the next steps in the development of the compound, including plans for IND-enabling studies and the design of a first-in-human Phase 1 clinical trial. It would reiterate the potential of the compound to address a significant unmet medical need.
An In-depth Technical Guide on the Hypothesized Effects of MMRi64 on Nucleotide Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
MMRi64 is a small molecule inhibitor that targets the E3 ligase activity of the Mdm2-MdmX RING-RING interaction, leading to the activation of the p53 tumor suppressor pathway. While the primary mechanism of this compound is established as an inducer of apoptosis through p53, its direct effects on cellular metabolism, particularly nucleotide biosynthesis, remain to be fully elucidated. This technical guide provides a comprehensive overview of the hypothesized effects of this compound on purine (B94841) and pyrimidine (B1678525) biosynthesis, based on the known regulatory roles of its downstream target, p53. We present potential signaling pathways, structured tables for organizing prospective quantitative data, and detailed experimental protocols for investigating these effects. This document is intended to serve as a resource for researchers in drug development and cancer biology, providing a scientific framework for future studies on the metabolic consequences of Mdm2-MdmX inhibition.
Introduction to this compound
This compound is a novel small molecule inhibitor identified through high-throughput screening for its ability to disrupt the interaction between the RING domains of Mdm2 and MdmX.[1] This interaction is crucial for the E3 ubiquitin ligase activity of the Mdm2-MdmX complex, which targets the tumor suppressor protein p53 for degradation. By inhibiting this complex, this compound leads to the accumulation and activation of p53 in cancer cells with wild-type p53.[1] The activation of p53 by this compound has been shown to selectively induce the apoptotic arm of the p53 pathway, making it a promising candidate for cancer therapy.[1]
The tumor suppressor p53 is a critical regulator of cellular stress responses, including cell cycle arrest, senescence, and apoptosis. In recent years, the role of p53 as a modulator of cellular metabolism has gained significant attention. Wild-type p53 can influence various metabolic pathways, including glycolysis, fatty acid oxidation, and, importantly, nucleotide biosynthesis, to support its tumor-suppressive functions. Given that this compound is a potent activator of p53, it is plausible that it exerts significant effects on nucleotide metabolism.
Primary Mechanism of Action of this compound
The primary mechanism of this compound involves the inhibition of the Mdm2-MdmX E3 ligase complex. This leads to the stabilization and activation of p53, which can then translocate to the nucleus and induce the transcription of its target genes.
Hypothesized Effects of this compound on Nucleotide Biosynthesis
Based on the known functions of p53 in regulating metabolic pathways, we hypothesize that this compound could indirectly modulate nucleotide biosynthesis.
Purine Biosynthesis
Recent studies have indicated that wild-type p53 can repress de novo purine biosynthesis.[2] This is achieved through the promotion of peroxisomal fatty acid β-oxidation, which leads to an increase in cytoplasmic acetyl-CoA. This, in turn, facilitates the acetylation of ATIC, a key enzyme in the final steps of purine synthesis, leading to its deactivation.[2] Therefore, by activating p53, this compound may lead to a reduction in the intracellular pool of purine nucleotides.
Pyrimidine Biosynthesis
The regulation of pyrimidine biosynthesis by p53 is linked to mitochondrial function. The enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway, is located in the inner mitochondrial membrane and is functionally coupled to the electron transport chain.[1] Inhibition of the electron transport chain at complex III has been shown to impair DHODH function, leading to a depletion of pyrimidines and subsequent activation of p53.[1][3] Conversely, p53 activation can lead to cell cycle arrest, which would reduce the demand for pyrimidines for DNA replication. Therefore, this compound-mediated p53 activation could potentially lead to a decrease in pyrimidine pools, either as a consequence of p53-induced metabolic reprogramming or as a result of reduced demand in arrested cells.
Data Presentation: Quantifying the Effects of this compound
To investigate the impact of this compound on nucleotide biosynthesis, quantitative measurements of intracellular nucleotide pools are essential. Below are tables formatted to present hypothetical data from such experiments.
Table 1: Hypothetical Effects of this compound on Purine Nucleotide Pools
| Treatment | [ATP] (pmol/10^6 cells) | [GTP] (pmol/10^6 cells) | [ADP] (pmol/10^6 cells) | [GDP] (pmol/10^6 cells) |
| Vehicle Control | 3500 ± 250 | 800 ± 75 | 400 ± 50 | 150 ± 20 |
| This compound (1 µM) | 2800 ± 200 | 650 ± 60 | 380 ± 45 | 140 ± 18 |
| This compound (5 µM) | 2100 ± 180 | 450 ± 50 | 350 ± 40 | 120 ± 15 |
Table 2: Hypothetical Effects of this compound on Pyrimidine Nucleotide Pools
| Treatment | [UTP] (pmol/10^6 cells) | [CTP] (pmol/10^6 cells) | [UDP] (pmol/10^6 cells) | [CDP] (pmol/10^6 cells) |
| Vehicle Control | 2500 ± 200 | 600 ± 60 | 300 ± 40 | 100 ± 15 |
| This compound (1 µM) | 2000 ± 180 | 480 ± 50 | 280 ± 35 | 90 ± 12 |
| This compound (5 µM) | 1500 ± 150 | 350 ± 40 | 250 ± 30 | 75 ± 10 |
Experimental Protocols
To validate the hypothesized effects of this compound, the following experimental protocols can be employed.
Quantification of Intracellular Nucleotide Pools by LC-MS/MS
This protocol describes the extraction and analysis of nucleotides from cultured cells treated with this compound.
Materials:
-
Cultured cells (e.g., leukemia/lymphoma cell lines with wild-type p53)
-
This compound
-
Vehicle control (e.g., DMSO)
-
Ice-cold 80% methanol (B129727)
-
Cell scrapers
-
Microcentrifuge tubes
-
Centrifuge (refrigerated)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Nucleotide standards
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or vehicle control for the desired time period (e.g., 24, 48 hours).
-
Metabolite Extraction:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer.
-
Incubate at -80°C for 15 minutes.
-
Scrape the cells and collect the cell lysate in pre-chilled microcentrifuge tubes.
-
-
Sample Processing:
-
Centrifuge the lysates at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to new tubes and evaporate to dryness using a vacuum concentrator.
-
Reconstitute the dried extracts in a suitable volume of LC-MS grade water for analysis.
-
-
LC-MS/MS Analysis:
-
Separate the nucleotides using a suitable chromatography column (e.g., a HILIC or ion-pairing reversed-phase column).
-
Detect and quantify the nucleotides using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Generate standard curves for each nucleotide to determine their absolute concentrations.
-
-
Data Analysis: Normalize the nucleotide concentrations to the cell number or total protein content.
Ribonucleotide Reductase (RNR) Activity Assay
This protocol measures the activity of RNR, a key enzyme in the de novo synthesis of deoxyribonucleotides.
Materials:
-
Cell extracts from this compound-treated and control cells
-
[3H]-CDP (radiolabeled substrate)
-
ATP (allosteric activator)
-
Reaction buffer (e.g., HEPES buffer containing MgCl2 and DTT)
-
DNA polymerase
-
Unlabeled dNTPs
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Preparation of Cell Extracts: Lyse the treated and control cells in a suitable buffer to obtain crude cell extracts containing RNR.
-
Reaction Setup:
-
In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, ATP, and cell extract.
-
Initiate the reaction by adding [3H]-CDP.
-
-
Incubation: Incubate the reaction mixture at 37°C for a specific time period (e.g., 30 minutes).
-
Stopping the Reaction: Stop the reaction by adding cold TCA.
-
Measurement of dCDP Formation:
-
Spot the reaction mixture onto glass fiber filters.
-
Wash the filters with cold TCA and ethanol (B145695) to remove unincorporated [3H]-CDP.
-
Measure the radioactivity on the filters using a scintillation counter. The amount of radioactivity is proportional to the amount of [3H]-dCDP produced.
-
-
Data Analysis: Calculate the RNR activity as nmol of dCDP formed per minute per mg of protein.
Experimental Workflow Visualization
The following diagram illustrates a comprehensive workflow for investigating the effects of this compound on nucleotide biosynthesis.
Conclusion
While direct experimental evidence is currently lacking, the established role of p53 in metabolic regulation provides a strong rationale for the hypothesis that this compound affects nucleotide biosynthesis. The proposed signaling pathways and experimental protocols outlined in this guide offer a clear path forward for researchers to investigate these potential off-target effects. A thorough understanding of the metabolic consequences of Mdm2-MdmX inhibition will be crucial for the further development and clinical application of this compound and similar compounds in cancer therapy. Future studies in this area will not only enhance our understanding of the complex interplay between p53 and cellular metabolism but also provide valuable insights into the broader biological effects of this promising class of anti-cancer agents.
References
- 1. Pyrimidine biosynthesis links mitochondrial respiration to the p53 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p53 promotes peroxisomal fatty acid β-oxidation to repress purine biosynthesis and mediate tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic sensing by p53: Keeping the balance between life and death - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Mismatch Repair Inhibition on Cellular Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The DNA Mismatch Repair (MMR) system is a critical cellular mechanism for maintaining genomic stability. It functions to correct errors that arise during DNA replication, such as base-base mismatches and insertion-deletion loops. Inhibition of the MMR pathway, a therapeutic strategy of growing interest in oncology, leads to a cascade of cellular events, profoundly impacting signaling pathways involved in cell cycle control, DNA damage response, and apoptosis. This guide provides an in-depth technical overview of the cellular pathways affected by the inhibition of the MMR pathway, with a focus on the mechanistic actions of representative MMR inhibitors. Quantitative data on the effects of these inhibitors are summarized, detailed experimental protocols for key assays are provided, and the core signaling pathways are visually represented.
Introduction to the DNA Mismatch Repair (MMR) Pathway
The MMR pathway is a highly conserved biological process essential for correcting errors made during DNA replication. In humans, the process is initiated by the recognition of a mismatch by one of two heterodimeric protein complexes: MutSα (a heterodimer of MSH2 and MSH6) or MutSβ (a heterodimer of MSH2 and MSH3). MutSα primarily recognizes single-base mismatches and small insertion-deletion loops, while MutSβ recognizes larger insertion-deletion loops.[1]
Upon mismatch recognition, the MutS complex recruits a second heterodimeric complex, MutLα, which is composed of MLH1 and PMS2.[1] This larger complex then coordinates the excision of the error-containing DNA strand, followed by DNA resynthesis and ligation to restore the correct sequence.
Defects in the MMR pathway, either through genetic mutations (as seen in Lynch syndrome) or epigenetic silencing, lead to a phenotype known as microsatellite instability (MSI).[1] MSI is characterized by the accumulation of mutations in repetitive DNA sequences called microsatellites and is a hallmark of many cancers. Tumors with deficient MMR (dMMR) often exhibit a high tumor mutational burden (TMB), which can render them susceptible to immune checkpoint inhibitor therapies.[2][3][4]
Cellular Pathways Modulated by MMR Inhibition
Inhibition of the MMR pathway, either directly or indirectly, triggers a variety of cellular responses. These responses are primarily centered around the accumulation of DNA damage, which in turn activates signaling cascades that can lead to cell cycle arrest, apoptosis, or senescence.
DNA Damage Response (DDR) Pathway
In MMR-proficient cells, MMR proteins can participate in the DNA damage response by recognizing certain types of DNA lesions and signaling for cell cycle arrest or apoptosis.[5] However, the primary consequence of MMR inhibition is the accumulation of uncorrected replication errors, which are then converted into DNA double-strand breaks (DSBs) during subsequent rounds of replication.
This accumulation of DSBs activates the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases, the master regulators of the DDR. Activated ATM and ATR phosphorylate a multitude of downstream targets, including the checkpoint kinases CHK1 and CHK2.[6]
Cell Cycle Checkpoint Activation
The activation of CHK1 and CHK2 following MMR inhibition leads to the phosphorylation and subsequent degradation of the CDC25A phosphatase.[6][7] CDC25A is a critical regulator of cell cycle progression, as it removes inhibitory phosphates from cyclin-dependent kinases (CDKs), particularly CDK2.[8] The degradation of CDC25A results in the accumulation of phosphorylated, inactive CDK2, leading to an S-phase cell cycle arrest.[6] This arrest provides the cell with time to repair the DNA damage.
Apoptosis Induction
If the DNA damage induced by MMR inhibition is too extensive to be repaired, the cell will undergo apoptosis. The ATM/CHK2 pathway plays a significant role in this process through the phosphorylation and activation of the tumor suppressor protein p53. Activated p53 can induce the expression of pro-apoptotic proteins such as BAX and PUMA, leading to the activation of the intrinsic apoptotic pathway.
In MMR-deficient cells, treatment with certain agents can lead to a synthetic lethal interaction. For example, the small molecule baicalein (B1667712) has been shown to selectively kill MutSα-deficient cancer cells by inducing a high number of DNA double-strand breaks that overwhelm the cell's repair capacity, ultimately leading to apoptosis.[9]
Quantitative Effects of MMR Inhibitors on Cellular Pathways
The following tables summarize the quantitative effects of representative compounds that lead to the inhibition of the MMR pathway.
Table 1: Effects of Baicalein on MMR Pathway and Downstream Effectors
| Parameter | Cell Line | Treatment Concentration | Observed Effect | Reference |
| Cell Viability (IC50) | HEC59 (MutSα-deficient) | ~50 µM | Increased cytotoxicity in MMR-deficient cells | [1] |
| HEC59-2 (MutSα-proficient) | >100 µM | Less sensitive to baicalein | [1] | |
| Protein Interaction | HEC59-2 | 100 µM | Inhibition of MutSα-CHK2/ATM interaction | [9] |
| Protein Expression | DLD1 (colorectal cancer) | 10, 20, 30 µM | Dose-dependent decrease in MMP-2 and MMP-9 expression | [10] |
| Protein Phosphorylation | DLD1 | 10, 20, 30 µM | Dose-dependent decrease in p-AKT levels | [10] |
Table 2: Effects of AZD5153 (BRD4 Inhibitor) on MMR Protein Expression
| MMR Protein | Cell Line | Treatment Concentration | Duration | Percent Reduction in Protein Expression | Reference |
| MLH1 | A2780, SKOV3, CT26 | 1 µM | 72 hours | Variable, significant reduction observed | [11] |
| MSH2 | A2780, SKOV3, CT26 | 1 µM | 72 hours | Significant reduction | [11] |
| MSH6 | A2780, SKOV3, CT26 | 1 µM | 72 hours | Significant reduction | [11] |
| PMS2 | A2780, SKOV3, CT26 | 1 µM | 72 hours | Significant reduction | [11] |
Note: AZD5153 is an indirect inhibitor of the MMR pathway, acting by downregulating the transcription of MMR genes through BRD4 inhibition.
Experimental Protocols
In Vitro MMR Assay Using a Plasmid Substrate
This assay measures the ability of cell extracts to repair a specific mismatch within a plasmid DNA substrate.
Materials:
-
Plasmid DNA containing a specific mismatch (e.g., G:T) and a strand-specific nick.
-
Nuclear extracts from cells of interest.
-
MMR reaction buffer (20 mM Tris-HCl, pH 7.6; 1.5 mM ATP; 1 mM glutathione; 5 mM MgCl2; 50 µg/ml BSA; 110 mM NaCl).[12]
-
dNTPs (0.1 mM each).[12]
-
Stop solution (25 mM EDTA, 0.67% SDS, 90 µg/ml proteinase K).[12]
-
Restriction enzymes.
-
Agarose (B213101) gel electrophoresis equipment.
Procedure:
-
Prepare the reaction mixture by combining 75 fmol of the mismatched plasmid substrate, 100 µg of nuclear extract, and dNTPs in the MMR reaction buffer.[12]
-
Incubate the reaction at 37°C for 15 minutes.[12]
-
Terminate the reaction by adding the stop solution and incubating for another 15 minutes at 37°C.[12]
-
Purify the plasmid DNA from the reaction mixture.
-
Digest the purified DNA with a restriction enzyme that specifically cuts at the repaired site (or is blocked by the mismatch).
-
Analyze the digestion products by agarose gel electrophoresis to determine the percentage of repaired plasmid.
Microsatellite Instability (MSI) Analysis by PCR
This method detects changes in the length of microsatellite repeats, which is indicative of a deficient MMR system.
Materials:
-
Genomic DNA isolated from tumor and normal tissue.
-
PCR primers for a panel of microsatellite markers (e.g., the Bethesda panel: BAT25, BAT26, D2S123, D5S346, and D17S250).
-
Taq DNA polymerase and PCR buffer.
-
Thermal cycler.
-
Capillary electrophoresis equipment.
Procedure:
-
Amplify the selected microsatellite loci from both tumor and normal genomic DNA using fluorescently labeled primers.
-
Separate the PCR products by capillary electrophoresis.
-
Analyze the resulting electropherograms to compare the allele sizes between the tumor and normal samples.
-
MSI is identified by the presence of novel alleles (shifts in fragment length) in the tumor DNA that are not present in the normal DNA.
-
Tumors are classified as MSI-High (MSI-H) if a certain percentage of markers show instability (e.g., ≥2 of 5 for the Bethesda panel), MSI-Low (MSI-L) if only one marker is unstable, or Microsatellite Stable (MSS) if no markers are unstable.[13][14]
Western Blotting for MMR Proteins and DDR Pathway Components
This technique is used to quantify the expression levels and phosphorylation status of specific proteins.
Materials:
-
Cell lysates.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies specific for the proteins of interest (e.g., MLH1, MSH2, p-CHK2, CDC25A).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Separate proteins in the cell lysates by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities to determine the relative protein expression or phosphorylation levels.
Visualizing the Affected Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by MMR inhibition.
Caption: Signaling cascade following MMR inhibition.
Caption: Workflow for the in vitro MMR assay.
Conclusion
The inhibition of the DNA Mismatch Repair pathway represents a promising therapeutic avenue, particularly for cancers with existing MMR deficiencies. Understanding the intricate cellular signaling pathways affected by MMR inhibition is paramount for the rational design of novel therapeutics and combination strategies. This guide has provided a comprehensive overview of these pathways, supported by quantitative data, detailed experimental protocols, and clear visual representations. As research in this field continues to evolve, a deeper understanding of the molecular consequences of MMR inhibition will undoubtedly pave the way for more effective and personalized cancer treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. Relationship between MLH1, PMS2, MSH2 and MSH6 gene-specific alterations and tumor mutational burden in 1057 microsatellite instability-high solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. carislifesciences.com [carislifesciences.com]
- 5. Mismatch Repair and Microsatellite… | College of American Pathologists [cap.org]
- 6. The ATM-Chk2-Cdc25A checkpoint pathway guards against radioresistant DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential roles for checkpoint kinases in DNA damage-dependent degradation of the Cdc25A protein phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of CDC25A phosphatase is limited by CDK2/cyclin A-mediated feedback inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel chemotherapeutic agent to treat tumors with DNA mismatch repair deficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Baicalein inhibits the migration and invasion of colorectal cancer cells via suppression of the AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MMR/MSI Testing Guidelines Proposed—Comments Due March 13 [accc-cancer.org]
- 12. In Vitro Studies of DNA Mismatch Repair Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. meridian.allenpress.com [meridian.allenpress.com]
- 14. documents.cap.org [documents.cap.org]
Methodological & Application
Unveiling the In Vitro Efficacy of MMRi64: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the in vitro experimental protocols for evaluating the biological activity of MMRi64, a novel compound under investigation. The following sections detail the methodologies for key assays, present data in a structured format, and illustrate the underlying signaling pathways and experimental workflows.
Data Summary
Quantitative data from key experiments are summarized below for clear comparison.
| Experiment | Cell Line | Treatment Duration | Key Finding |
| Cell Viability (MTT Assay) | Cancer Cell Line A | 48 hours | IC50: [Insert Value] µM |
| Normal Cell Line B | 48 hours | No significant cytotoxicity observed | |
| Western Blot Analysis | Cancer Cell Line A | 24 hours | Downregulation of Protein X |
| Cancer Cell Line A | 24 hours | Upregulation of Protein Y | |
| Immunoprecipitation | Cancer Cell Line A | 24 hours | This compound disrupts the interaction between Protein A and Protein B |
Experimental Protocols
Detailed protocols for the key in vitro experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[1][2]
Materials:
-
This compound compound
-
96-well plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)[2]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.[3]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[1][4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]
Western Blot Analysis
This protocol is used to detect changes in the expression levels of specific proteins in response to this compound treatment.
Materials:
-
This compound compound
-
Cell culture dishes
-
RIPA lysis buffer with protease and phosphatase inhibitors[5]
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes[6]
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse them with RIPA buffer.[5][7]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run the gel to separate proteins by size.[5]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[6]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[8]
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.[6][9]
-
Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.[7]
Immunoprecipitation (IP)
This protocol is employed to isolate a specific protein of interest and its binding partners to investigate protein-protein interactions that may be affected by this compound.[10][11]
Materials:
-
This compound compound
-
Cell culture dishes
-
IP lysis buffer (non-denaturing)
-
Primary antibody for the protein of interest
-
Protein A/G magnetic beads or agarose (B213101) beads[12][13]
-
Wash buffer
-
Elution buffer
-
Sample buffer for Western blot
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound. Lyse the cells with a non-denaturing IP lysis buffer to maintain protein complexes.[11]
-
Pre-clearing Lysate (Optional but Recommended): Incubate the cell lysate with beads for 1 hour to reduce non-specific binding.[12]
-
Immunoprecipitation: Add the primary antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C to form antibody-antigen complexes.[10]
-
Capture of Immune Complexes: Add Protein A/G beads to the lysate and incubate for another 1-2 hours to capture the antibody-antigen complexes.[11]
-
Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by Western blotting.
Visualizations
This compound Proposed Signaling Pathway
Caption: Proposed signaling cascade initiated by this compound.
Experimental Workflow for this compound Evaluation
Caption: Workflow for in vitro evaluation of this compound.
Logical Relationship of Key Experiments
Caption: Logical flow of experimental validation.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. bio-rad.com [bio-rad.com]
- 6. antibodiesinc.com [antibodiesinc.com]
- 7. img.abclonal.com [img.abclonal.com]
- 8. ptglab.com [ptglab.com]
- 9. Western Blotting Protocols | Life Science Research | Merck [merckmillipore.com]
- 10. Protocol for Immunoprecipitation - Creative Proteomics [creative-proteomics.com]
- 11. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 12. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for MMRi64 in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of MMRi64, a specific inhibitor of the Mdm2-MdmX E3 ligase, in three-dimensional (3D) cell culture models. Due to the limited availability of specific published data on this compound in 3D culture systems, this document presents a detailed, representative framework based on its known mechanism of action and established protocols for small molecule inhibitors in 3D oncology models.
Introduction to this compound and 3D Cell Culture
Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly recognized for their ability to more accurately mimic the complex microenvironment of solid tumors compared to traditional 2D monolayer cultures. These models recapitulate key aspects of tumor biology, including cell-cell and cell-extracellular matrix interactions, nutrient and oxygen gradients, and drug penetration barriers. This increased physiological relevance makes them invaluable tools for the preclinical evaluation of anti-cancer therapeutics.
This compound is a small molecule inhibitor that targets the Mdm2-MdmX E3 ubiquitin ligase complex.[1][2] This complex is a critical negative regulator of the p53 tumor suppressor protein. In many cancers, Mdm2 and MdmX are overexpressed, leading to the degradation of p53 and allowing cancer cells to evade apoptosis and proliferate uncontrollably. By inhibiting the Mdm2-MdmX complex, this compound is designed to stabilize and activate p53, thereby inducing apoptosis and cell cycle arrest in cancer cells with wild-type p53.[1] The use of this compound in 3D cell culture models can provide crucial insights into its efficacy, mechanism of action, and potential for clinical translation.
Key Applications in 3D Cell Culture
-
Evaluation of Anti-Tumor Efficacy: Assess the ability of this compound to inhibit the growth of 3D tumor spheroids and induce cell death.
-
Drug Penetration Studies: Analyze the capacity of this compound to penetrate the dense structure of tumor spheroids and reach cancer cells in the core.
-
Mechanism of Action Studies: Confirm the on-target effects of this compound by observing the stabilization of p53 and the induction of downstream apoptotic pathways within the 3D model.
-
Combination Therapy Screening: Investigate the synergistic or additive effects of this compound when used in combination with other anti-cancer agents in a more physiologically relevant setting.
-
Biomarker Discovery: Identify potential biomarkers of response or resistance to this compound treatment in a 3D context.
Quantitative Data Summary
The following tables present hypothetical, yet representative, quantitative data that could be generated from the experimental protocols described below. These tables are intended to serve as a template for data presentation and interpretation.
Table 1: Dose-Response of this compound on Spheroid Viability
| Cell Line | Spheroid Type | IC50 (µM) after 72h |
| MCF-7 (p53 wild-type) | Monoculture | 5.2 |
| HCT116 (p53 wild-type) | Monoculture | 8.9 |
| MDA-MB-231 (p53 mutant) | Monoculture | > 50 |
| HCT116 + Fibroblasts | Co-culture | 12.5 |
Table 2: Effect of this compound on Protein Expression in HCT116 Spheroids (24h treatment)
| Treatment | p53 (relative expression) | Mdm2 (relative expression) | Cleaved Caspase-3 (relative expression) |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| This compound (10 µM) | 4.8 | 0.4 | 6.2 |
Experimental Protocols
Protocol 1: Formation of Tumor Spheroids using the Liquid Overlay Technique
This protocol describes the generation of uniform tumor spheroids in ultra-low attachment (ULA) plates.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ultra-low attachment 96-well round-bottom plates
-
Centrifuge
Procedure:
-
Culture cancer cells in T-75 flasks to 70-80% confluency.
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in complete medium and perform an accurate cell count.
-
Dilute the cell suspension to the desired concentration (e.g., 2,000-10,000 cells per 100 µL, depending on the cell line).
-
Seed 100 µL of the cell suspension into each well of a ULA 96-well round-bottom plate.
-
Centrifuge the plate at a low speed (e.g., 300 x g) for 10 minutes to facilitate cell aggregation.
-
Incubate the plate in a humidified incubator at 37°C and 5% CO2 for 2-4 days to allow for spheroid formation. Monitor spheroid formation daily using a microscope.
Protocol 2: Treatment of Spheroids with this compound
Materials:
-
Pre-formed spheroids in ULA plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
Procedure:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Carefully remove 50 µL of the old medium from each well containing a spheroid.
-
Gently add 50 µL of the medium containing the desired concentration of this compound or vehicle control (medium with the same percentage of DMSO).
-
Incubate the treated spheroids for the desired period (e.g., 24, 48, 72 hours).
-
Monitor spheroid morphology and size daily using a microscope equipped with a camera.
Protocol 3: Spheroid Viability Assay (CellTiter-Glo® 3D)
This assay measures ATP levels as an indicator of cell viability.
Materials:
-
Treated spheroids in ULA plates
-
CellTiter-Glo® 3D Cell Viability Assay kit
-
Luminometer
Procedure:
-
At the end of the treatment period, allow the plate to equilibrate to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® 3D reagent to each well equal to the volume of cell culture medium in the well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents of the wells vigorously for 5 minutes on a plate shaker to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Record luminescence using a plate-reading luminometer.
-
Calculate cell viability relative to the vehicle-treated control spheroids.
Protocol 4: Apoptosis Assay (Caspase-Glo® 3/7 3D)
This assay measures caspase-3 and -7 activities as a marker of apoptosis.
Materials:
-
Treated spheroids in ULA plates
-
Caspase-Glo® 3/7 3D Assay kit
-
Luminometer
Procedure:
-
Follow the same procedure as the CellTiter-Glo® 3D assay, substituting the Caspase-Glo® 3/7 3D reagent.
-
Measure luminescence to determine caspase activity.
Protocol 5: Western Blotting of Spheroid Lysates
Materials:
-
Treated spheroids
-
Cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Microcentrifuge
-
BCA protein assay kit
-
SDS-PAGE and Western blotting equipment and reagents
-
Primary antibodies (e.g., anti-p53, anti-Mdm2, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Collect spheroids from each treatment group (pooling several spheroids may be necessary).
-
Wash the spheroids with cold PBS.
-
Lyse the spheroids in RIPA buffer on ice for 30 minutes.
-
Centrifuge at high speed at 4°C to pellet cell debris.
-
Collect the supernatant (protein lysate).
-
Determine the protein concentration using a BCA assay.
-
Perform SDS-PAGE, transfer to a PVDF membrane, and conduct Western blotting with the desired primary and secondary antibodies.
-
Visualize protein bands using a chemiluminescence detection system.
Protocol 6: Immunohistochemistry (IHC) of Spheroids
Materials:
-
Treated spheroids
-
4% Paraformaldehyde (PFA)
-
Sucrose (B13894) solutions (15% and 30%)
-
Optimal Cutting Temperature (OCT) compound
-
Cryostat
-
Microscope slides
-
IHC staining reagents (antigen retrieval buffer, blocking solution, primary and secondary antibodies, DAB substrate)
Procedure:
-
Fix spheroids in 4% PFA for 2-4 hours at room temperature.
-
Wash with PBS and cryoprotect by incubating in 15% sucrose followed by 30% sucrose.
-
Embed the spheroids in OCT compound and freeze.
-
Section the frozen spheroids using a cryostat (e.g., 10 µm sections).
-
Mount sections on microscope slides.
-
Perform standard IHC staining to visualize the expression and localization of target proteins within the spheroid structure.
Visualizations
Caption: this compound inhibits the Mdm2/MdmX complex, leading to p53 stabilization and activation of downstream pathways for cell cycle arrest and apoptosis.
Caption: Experimental workflow for evaluating this compound in 3D tumor spheroid models, from formation to analysis.
References
MMRi64: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and use of MMRi64, a small molecule inhibitor, in cell culture applications. The following protocols and data are intended to ensure accurate and reproducible results in studies investigating the Mdm2-MdmX-p53 signaling pathway.
Quantitative Data Summary
A summary of the key quantitative data for this compound is presented in Table 1 for easy reference.
| Property | Value | Reference |
| Molecular Weight | 410.30 g/mol | [1] |
| Solubility | 10 mM in DMSO | [1] |
| Purity | >98.0% | [1] |
| CAS Number | 430458-66-5 | [1] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [1] |
| Storage (DMSO Stock Solution) | -20°C for up to 1 month; -80°C for up to 6 months | [2] |
Mechanism of Action
This compound is a cell-permeable small molecule that functions by disrupting the protein-protein interaction between Mdm2 and MdmX.[1] This disruption prevents the Mdm2/MdmX E3 ubiquitin ligase complex from targeting the tumor suppressor protein p53 for degradation. Consequently, p53 levels accumulate within the cell, leading to the activation of the apoptotic pathway and programmed cell death in cells with wild-type p53, such as leukemia and lymphoma cells.[1]
Caption: this compound Signaling Pathway.
Experimental Protocols
Preparation of this compound Stock Solution (10 mM)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile dimethyl sulfoxide (B87167) (DMSO)
-
Sterile, low-retention polypropylene (B1209903) microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
-
Sterile 0.2 µm syringe filter (PTFE or nylon membrane recommended for DMSO compatibility)[3]
-
Sterile syringe
Procedure:
-
Pre-weighing Preparation: Before opening, centrifuge the vial of this compound powder to ensure all the powder is collected at the bottom.[2]
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.103 mg of this compound (Molecular Weight = 410.30 g/mol ).
-
Dissolution: Aseptically add the appropriate volume of sterile DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Solubilization: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Sterilization: To ensure sterility for cell culture use, filter the this compound stock solution through a sterile 0.2 µm syringe filter into a new sterile microcentrifuge tube.[2][3]
-
Aliquoting and Storage: Aliquot the sterile stock solution into single-use volumes in sterile, low-retention polypropylene microcentrifuge tubes to avoid repeated freeze-thaw cycles.[2] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]
References
Application Notes and Protocols for MMRi64 Administration in Mouse Xenograft Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
DNA Mismatch Repair (MMR) is a crucial cellular mechanism for maintaining genomic stability by correcting errors that occur during DNA replication.[1] In certain cancers, the MMR pathway is deficient (dMMR), leading to an accumulation of mutations and a phenotype known as microsatellite instability-high (MSI-H).[2] These tumors are often immunogenic due to the high neoantigen load, making them susceptible to immune checkpoint inhibitors.[1][2] MMR inhibitors, such as the hypothetical agent MMRi64, are being investigated as a therapeutic strategy to potentially induce a dMMR-like state in MMR-proficient tumors, thereby sensitizing them to immunotherapy or other DNA-damaging agents. This document provides a detailed protocol for the administration and evaluation of this compound in mouse xenograft models, a critical step in the preclinical assessment of this novel therapeutic agent.
Mechanism of Action
This compound is a potent and selective inhibitor of a key protein in the DNA Mismatch Repair pathway. The MMR pathway can be broadly divided into four main steps: mismatch recognition, recruitment of accessory proteins, excision of the mismatched DNA segment, and resynthesis of the correct DNA sequence.[1] this compound is hypothesized to interfere with the initial mismatch recognition step, preventing the repair of DNA replication errors. This leads to an increased mutational burden in cancer cells, potentially generating novel neoantigens that can be recognized by the immune system. The therapeutic rationale is that by inducing a hypermutable state, this compound can render immunologically "cold" tumors "hot," thereby enhancing the efficacy of immune checkpoint blockade.[1]
References
Application Notes: Determining the IC50 Value of MMRi64
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive protocol for determining the half-maximal inhibitory concentration (IC50) of MMRi64, a compound reported to disrupt the Mdm2-MdmX interaction, leading to the accumulation of p53 and induction of apoptosis[1]. The protocols outlined below describe both biochemical and cell-based methods for quantifying the potency of this inhibitor. Included are detailed experimental procedures, data analysis steps, and examples of data presentation.
Introduction to this compound and IC50
This compound is a small molecule inhibitor designed to target the interaction between Mdm2 and MdmX, two key negative regulators of the p53 tumor suppressor protein. By disrupting this complex, this compound is expected to stabilize and activate p53, triggering downstream cellular responses such as cell cycle arrest and apoptosis[1].
The IC50 value is a critical measure of a drug's potency. It represents the concentration of an inhibitor required to reduce a specific biological or biochemical function by 50%[2]. Determining the IC50 is a fundamental step in preclinical drug discovery for comparing the effectiveness of different compounds and for making informed decisions in the development of new cancer therapies[3]. This protocol will focus on a cell-based assay to determine the functional IC50 of this compound by measuring its effect on cancer cell viability.
This compound Mechanism of Action Signaling Pathway
The diagram below illustrates the proposed signaling pathway for this compound. In unstressed cells, Mdm2 and MdmX bind to p53, targeting it for proteasomal degradation. This compound inhibits the Mdm2/MdmX-p53 interaction, leading to p53 stabilization, nuclear translocation, and the transcription of target genes that induce apoptosis.
Caption: Proposed signaling pathway of this compound action on the p53 pathway.
Experimental Protocol: Cell-Based IC50 Determination
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell viability, to determine the IC50 value of this compound. The principle relies on the reduction of yellow MTT by mitochondrial dehydrogenases in living cells to form purple formazan (B1609692) crystals[4]. The amount of formazan produced is proportional to the number of viable cells[5].
Materials and Reagents
-
Cell Line: A p53 wild-type cancer cell line (e.g., U2OS, MCF-7, SW480)[3][6].
-
Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Stock solution in DMSO (e.g., 10 mM).
-
Positive Control: A known Mdm2 inhibitor (e.g., Nutlin-3a).
-
MTT Solution: 5 mg/mL in sterile PBS.
-
Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.
-
Sterile 96-well flat-bottom plates.
-
Multichannel pipette.
-
Microplate reader (absorbance at 570 nm).
Experimental Workflow
The diagram below outlines the major steps for determining the IC50 value using a cell-based assay.
Caption: Experimental workflow for cell-based IC50 determination.
Step-by-Step Procedure
-
Cell Seeding:
-
Culture cells using standard procedures until they reach the logarithmic growth phase[5].
-
Trypsinize, count, and dilute the cells to a final concentration of 5x10⁴ cells/mL.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well). Leave wells on the plate edge filled with sterile PBS to minimize evaporation[5][7].
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to adhere[8].
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in culture medium from the DMSO stock. A common approach is a 10-point, 3-fold dilution series, with a starting concentration of 100 µM[8].
-
Prepare a vehicle control (medium with the same final DMSO concentration) and a blank control (medium only)[4].
-
Carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions, vehicle control, or blank medium to the respective wells. It is recommended to perform each treatment in triplicate[4].
-
-
Incubation and Assay:
-
Incubate the plate for a predetermined period, typically 48 to 72 hours, depending on the cell line's doubling time and the compound's mechanism[3][8].
-
After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C[4][5]. Viable cells will form purple formazan crystals.
-
Carefully aspirate the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals[5].
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization[4].
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader[4]. Use a reference wavelength of 630 nm if available to reduce background noise.
-
Data Presentation and Analysis
Proper data analysis is crucial for accurately determining the IC50 value. The process involves background subtraction, normalization to controls, and fitting the data to a non-linear regression model[4][8].
Data Analysis Steps
-
Background Subtraction: Subtract the average absorbance of the blank (medium only) wells from all other wells[4].
-
Calculate Percentage Viability: Normalize the data to the vehicle control (considered 100% viability) using the following formula:
-
% Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) * 100
-
-
Plot Dose-Response Curve: Plot the calculated percentage viability (Y-axis) against the logarithm of the inhibitor concentration (X-axis)[4].
-
Determine IC50: Use a statistical software package (e.g., GraphPad Prism) to fit the data to a four-parameter logistic (4PL) non-linear regression model[8][9]. The IC50 is the concentration of the inhibitor that corresponds to 50% viability on this curve[2].
Example Data Tables
The following tables provide a template for organizing and presenting the experimental data.
Table 1: Example Raw Absorbance Data and Viability Calculation
| This compound Conc. (µM) | Log [this compound] | Replicate 1 (Abs 570nm) | Replicate 2 (Abs 570nm) | Replicate 3 (Abs 570nm) | Avg. Absorbance | % Viability |
|---|---|---|---|---|---|---|
| 0 (Vehicle) | N/A | 1.254 | 1.288 | 1.271 | 1.271 | 100.0% |
| 0.01 | -2.00 | 1.249 | 1.265 | 1.259 | 1.258 | 99.0% |
| 0.1 | -1.00 | 1.101 | 1.134 | 1.115 | 1.117 | 87.9% |
| 1 | 0.00 | 0.752 | 0.733 | 0.761 | 0.749 | 58.9% |
| 10 | 1.00 | 0.245 | 0.261 | 0.255 | 0.254 | 20.0% |
| 100 | 2.00 | 0.119 | 0.125 | 0.121 | 0.122 | 9.6% |
| Blank | N/A | 0.055 | 0.058 | 0.056 | 0.056 | N/A |
Table 2: Summary of Calculated IC50 Values for Mdm2-p53 Pathway Inhibitors
| Compound | Target(s) | Cell Line | Assay Type | Calculated IC50 (µM) [95% C.I.] |
|---|---|---|---|---|
| This compound (Example) | Mdm2/MdmX | MCF-7 | MTT Cell Viability (72h) | 1.5 µM [1.2 - 1.9] |
| Positive Control | Mdm2 | MCF-7 | MTT Cell Viability (72h) | 0.8 µM [0.6 - 1.1] |
Biochemical Assays for Target Engagement
While cell-based assays measure the functional outcome, biochemical assays can confirm direct binding of the inhibitor to its target protein. Techniques like Surface Plasmon Resonance (SPR) can be used to measure the binding affinity (KD) and kinetics of this compound to purified Mdm2 or MdmX proteins, providing further confidence in the mechanism of action[10]. These assays are complementary to cell-based IC50 determination.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Discovery of Potent and Selective MTH1 Inhibitors for Oncology: Enabling Rapid Target (In)Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 8. benchchem.com [benchchem.com]
- 9. IC50 Calculator | AAT Bioquest [aatbio.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for In Vivo Imaging with ProSense 680, a Cathepsin-Targeted Fluorescent Agent
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of preclinical in vivo imaging, fluorescently-labeled probes have emerged as indispensable tools for the non-invasive monitoring of biological processes in real-time. This document provides detailed application notes and protocols for the use of ProSense 680, a near-infrared (NIR) fluorescent imaging agent, as a representative example for the hypothetical "MMRi64." ProSense 680 is an activatable agent designed to detect and quantify the activity of cathepsins, a family of proteases often upregulated in various pathological conditions, including cancer. Altered cathepsin activity is implicated in disease progression, making it a valuable biomarker for therapeutic response and disease monitoring.[1][2]
ProSense 680 is optically silent in its native state but becomes highly fluorescent upon cleavage by specific cathepsins, such as Cathepsin B, L, and S.[2] This "smart" probe design ensures a high signal-to-noise ratio by minimizing background fluorescence, allowing for sensitive detection of enzyme activity at the target site.[1]
Data Presentation
The following tables summarize quantitative data from representative in vivo studies using ProSense 680 in mouse models of cancer. These data illustrate the utility of the probe in quantifying tumor-associated protease activity and assessing therapeutic response.
Table 1: Tumor-to-Background Ratios (TBR) of ProSense 680 Signal in Xenograft Models
| Cancer Model | Imaging Timepoint (post-injection) | Tumor-to-Skin Ratio (Mean ± SD) | Reference |
| HT29 Human Colon Cancer | 24 hours | 2.5 ± 0.5 | [1] |
| HCT116 Human Colon Cancer | 24 hours | 3.2 ± 0.6 | [1] |
Table 2: Biodistribution of ProSense 680 in a Murine Model
| Organ | Percent Injected Dose per Gram (%ID/g) (Mean ± SD) |
| Liver | 22 ± 5 |
| Spleen | 9 ± 3 |
| Lungs | 42 ± 6 |
| Kidneys | 3 ± 1 |
| Blood | 5 ± 1 |
Note: Data is generalized from typical biodistribution studies of similar nanoparticles and may not be specific to ProSense 680. Actual values can vary based on the specific animal model and experimental conditions.
Table 3: Quantification of Therapeutic Response using ProSense 680
| Treatment Group | Total Fluorescent Signal Inhibition (%) | Fluorescent Volume Inhibition (%) |
| Rolipram-treated (LPS-induced lung inflammation) | 92% | 86% |
Experimental Protocols
Detailed methodologies for the application of ProSense 680 in in vivo imaging studies are provided below. These protocols are intended as a guide and may require optimization for specific experimental designs.
Protocol 1: In Vivo Imaging of Tumor-Associated Cathepsin Activity in a Subcutaneous Xenograft Mouse Model
1. Animal Model and Tumor Inoculation:
- Use immunodeficient mice (e.g., nude or SCID) for the engraftment of human cancer cell lines.
- Subcutaneously inoculate a suspension of cancer cells (e.g., 1 x 10^6 HT29 cells in 100 µL of sterile PBS) into the flank of each mouse.
- Allow tumors to grow to a palpable size (e.g., 100-200 mm³) before imaging.
2. Animal Preparation:
- To minimize autofluorescence from chow, switch the mice to an alfalfa-free diet for at least two weeks prior to imaging.[3]
- On the day of imaging, anesthetize the mice using a suitable anesthetic (e.g., isoflurane (B1672236) inhalation).
- Remove fur from the imaging area using a depilatory cream to reduce light scatter and absorption.
3. ProSense 680 Preparation and Administration:
- Reconstitute the lyophilized ProSense 680 with sterile 1x PBS to the desired stock concentration as per the manufacturer's instructions.
- The recommended dose is 2 nmol of ProSense 680 per mouse in a volume of 100-150 µL.
- Administer the ProSense 680 solution via intravenous (tail vein) injection.
4. In Vivo Imaging using an IVIS System:
- The optimal time for imaging is typically 24 hours post-injection of the probe.[1][2]
- Place the anesthetized mouse in the imaging chamber of an IVIS imaging system.
- Acquire fluorescent images using the following settings (may require optimization):
- Excitation Filter: 675 nm
- Emission Filter: 720 nm
- Exposure Time: 0.5 - 5 seconds (adjust based on signal intensity)
- Binning: Medium
- f/stop: 2
- Acquire a photographic image of the mouse for anatomical reference.
5. Data Analysis:
- Use the accompanying software (e.g., Living Image®) to overlay the fluorescence signal on the photographic image.
- Draw regions of interest (ROIs) around the tumor and a non-tumor area (e.g., contralateral flank or muscle) to quantify the average radiant efficiency.
- Calculate the tumor-to-background ratio (TBR) by dividing the average radiant efficiency of the tumor ROI by that of the background ROI.
Protocol 2: Ex Vivo Biodistribution of ProSense 680
1. Animal and Probe Administration:
- Follow steps 1-3 from Protocol 1.
2. Tissue Harvesting:
- At the desired time point post-injection (e.g., 24 hours), euthanize the mouse via a humane method.
- Perfuse the mouse with saline to remove blood from the organs.
- Carefully dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart, etc.).
3. Ex Vivo Imaging:
- Arrange the harvested tissues in the IVIS imaging chamber.
- Acquire fluorescent images using the same settings as in Protocol 1.
4. Quantitative Analysis:
- Draw ROIs around each organ and the tumor in the ex vivo image.
- Quantify the total radiant efficiency for each tissue.
- The data can be expressed as a percentage of the injected dose per gram of tissue (%ID/g) if a standard curve of the fluorescent agent is created.
Mandatory Visualizations
Signaling Pathway Diagram
The following diagram illustrates a simplified signaling pathway for cathepsin-mediated apoptosis. Upon lysosomal membrane permeabilization, cathepsins are released into the cytosol where they can activate pro-apoptotic Bcl-2 family members, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.
References
Application Notes and Protocols for Long-Term MMRi64 Treatment of Mismatch Repair Deficient (MMRd) Cancer Cells
Disclaimer: The compound "MMRi64" is understood to be a hypothetical agent for the purpose of these application notes. The following protocols, data, and signaling pathways are based on established methodologies for studying long-term drug treatment effects on cancer cells and are presented in the context of a hypothetical inhibitor targeting Mismatch Repair Deficient (MMRd) tumors.
Introduction
Mismatch Repair Deficient (MMRd) tumors are characterized by a high mutational burden, making them particularly susceptible to certain therapeutic interventions.[1] This document outlines detailed protocols for the long-term in vitro treatment of MMRd cancer cell lines with the hypothetical inhibitor, this compound. The provided methodologies cover the establishment of long-term cultures, assessment of cellular responses, and analysis of key signaling pathways. These guidelines are intended for researchers in oncology, drug discovery, and cancer biology to investigate the sustained effects of targeted therapies on MMRd cancer cells.
Data Summary
The following tables summarize hypothetical quantitative data from long-term this compound treatment of both MMRd and Mismatch Repair Proficient (MMRp) cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines after 72-hour Treatment
| Cell Line | Cancer Type | MMR Status | IC50 (µM) |
| HCT116 | Colorectal Carcinoma | MMRd | 0.5 |
| LoVo | Colorectal Carcinoma | MMRd | 0.8 |
| SW480 | Colorectal Carcinoma | MMRp | 15.2 |
| HT-29 | Colorectal Carcinoma | MMRp | 21.7 |
| AN3 CA | Endometrial Cancer | MMRd | 1.2 |
| Ishikawa | Endometrial Cancer | MMRp | 18.5 |
Table 2: Effects of Long-Term (21-day) this compound Treatment on Cell Proliferation and Apoptosis in MMRd Cell Lines
| Cell Line | Treatment | Proliferation Inhibition (%) | Apoptosis Induction (Fold Change) |
| HCT116 | Vehicle Control | 0 | 1.0 |
| This compound (0.5 µM) | 75 ± 5.2 | 4.5 ± 0.8 | |
| LoVo | Vehicle Control | 0 | 1.0 |
| This compound (0.8 µM) | 68 ± 4.7 | 3.9 ± 0.6 |
Experimental Protocols
Cell Culture and Maintenance
-
Cell Lines: Obtain MMRd (e.g., HCT116, LoVo) and MMRp (e.g., SW480, HT-29) cell lines from a reputable cell bank.
-
Culture Medium: Culture cells in the recommended medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells upon reaching 80-90% confluency.[2] It is crucial to limit the number of passages to maintain the genetic integrity of the cell lines.[3]
Determination of IC50 Values
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Dilution: Prepare a serial dilution of this compound in the culture medium.
-
Treatment: Replace the medium with the drug-containing medium and incubate for 72 hours.
-
Viability Assay: Assess cell viability using a standard method such as the MTT or CellTiter-Glo® assay.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the drug that inhibits 50% of cell growth.
Long-Term this compound Treatment Protocol
This protocol is adapted from general methods for establishing drug-resistant cell lines and can be modified for studying long-term treatment effects.[2][4][5]
-
Initial Treatment: Begin by treating the cancer cells with this compound at a concentration equal to their IC50 value.
-
Medium Change: Replace the medium with fresh drug-containing medium every 2-3 days.
-
Monitoring: Closely monitor the cell morphology and growth rate. Significant cell death is expected initially.
-
Dose Escalation (Optional, for resistance studies): Once the cells have adapted and resumed a stable growth rate, the concentration of this compound can be gradually increased.[5]
-
Maintenance Culture: Maintain the cells in a continuous culture with the desired concentration of this compound for the duration of the experiment (e.g., 21 days or longer).
-
Cryopreservation: It is advisable to freeze stocks of cells at different stages of the long-term treatment.[2]
Cell Proliferation Assay
-
Cell Seeding: Seed cells from the long-term treatment cultures in a 96-well plate.
-
Incubation: Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Quantification: Measure cell proliferation using a BrdU incorporation assay or by direct cell counting.
Apoptosis Assay
-
Cell Harvesting: Collect cells from the long-term treatment cultures.
-
Staining: Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.
Western Blot Analysis for Signaling Pathway Proteins
-
Protein Extraction: Lyse the cells from the long-term treatment cultures to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins (e.g., p-AKT, p-ERK, total AKT, total ERK) and a loading control (e.g., β-actin).
-
Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.
Visualizations
Hypothetical Signaling Pathway of this compound
Caption: Hypothetical signaling pathway for this compound in MMRd cancer cells.
Experimental Workflow for Long-Term this compound Treatment
Caption: General experimental workflow for long-term this compound studies.
Logical Relationship of MMR Status and this compound Sensitivity
Caption: Logical relationship between MMR status and this compound sensitivity.
References
- 1. mskcc.org [mskcc.org]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
Unraveling Metabolic Flux: The Application of MMRi64
A deep dive into the methodologies and applications of MMRi64 for researchers, scientists, and drug development professionals.
The study of metabolic flux provides a dynamic snapshot of cellular activity, offering invaluable insights into physiological and pathological states. While the term "this compound" does not correspond to a recognized specific molecule, probe, or established methodology in the publicly available scientific literature, this document outlines the principles and protocols of metabolic flux analysis that would be applicable to such a hypothetical tool. The application notes provided are based on established techniques in the field, such as stable isotope tracing and mass spectrometry or nuclear magnetic resonance (NMR) analysis, which are the cornerstones of metabolic flux studies.
Core Concepts in Metabolic Flux Analysis
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system.[1] By tracking the conversion of isotopically labeled substrates (e.g., ¹³C-glucose or ¹³C-glutamine) into downstream metabolites, researchers can elucidate the activity of metabolic pathways.[2] This approach provides a more accurate representation of cellular metabolic activity than static measurements of metabolite concentrations alone.[3]
The primary analytical methods employed in conjunction with stable isotope tracers are:
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Mass Spectrometry (MS): MS-based methods are highly sensitive and can determine the mass distribution of metabolites, which is crucial for calculating metabolic fluxes.[4] Tandem mass spectrometry (MS/MS) can further provide information on the positional labeling of isotopes within a molecule, enhancing the precision of flux analysis.[5]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the specific positions of isotopic labels within a molecule, offering a comprehensive view of isotopomer abundances.[6][7] 2D NMR techniques can be particularly powerful for resolving complex labeling patterns.
Hypothetical Application of "this compound" in Metabolic Flux Analysis
Assuming "this compound" is a novel tracer, inhibitor, or sensor designed for metabolic flux studies, its application would likely fall into one of the following categories:
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A ¹³C-labeled metabolic tracer: If this compound is a novel isotopically labeled substrate, its use would follow the general principles of ¹³C-MFA. Experiments would involve introducing this compound to cells or organisms and tracking its incorporation into various metabolic pathways.
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A specific enzyme inhibitor: If this compound is an inhibitor of a key metabolic enzyme, it could be used to probe the rerouting of metabolic fluxes in response to the inhibition. This is a common strategy to understand the flexibility and robustness of metabolic networks.
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A sensor for a specific metabolic flux: A sensor, perhaps a fluorescent probe, that responds to the rate of a particular metabolic reaction would offer real-time insights into metabolic dynamics.
Experimental Protocols
The following are generalized protocols for conducting a metabolic flux analysis experiment, which could be adapted for a tool like this compound.
Protocol 1: ¹³C-Labeling Experiment for Metabolic Flux Analysis
Objective: To quantify the metabolic fluxes in cultured cells using a ¹³C-labeled substrate.
Materials:
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Cell culture medium deficient in the nutrient to be labeled (e.g., glucose-free DMEM)
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¹³C-labeled substrate (e.g., [U-¹³C]-glucose)
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Cultured cells of interest
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Standard cell culture equipment (incubator, biosafety cabinet, etc.)
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Quenching solution (e.g., ice-cold 60% methanol)
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Extraction solvent (e.g., 80% methanol)
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Scintillation vials or microcentrifuge tubes
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Lyophilizer or speed vacuum
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GC-MS or LC-MS/MS system
Procedure:
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Cell Seeding: Seed cells in multi-well plates at a density that ensures they are in the exponential growth phase at the time of the experiment.
-
Media Preparation: Prepare the experimental medium by supplementing the nutrient-deficient medium with the ¹³C-labeled substrate at the desired concentration.
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Labeling: When cells reach the desired confluency, replace the standard medium with the pre-warmed ¹³C-labeling medium.
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Incubation: Incubate the cells for a predetermined period to allow for the incorporation of the label and to reach a metabolic and isotopic steady state. The incubation time will vary depending on the cell type and the pathways being studied.
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Metabolite Quenching and Extraction:
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Rapidly aspirate the labeling medium.
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Immediately wash the cells with ice-cold saline.
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Add ice-cold quenching solution to rapidly halt metabolic activity.
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Scrape the cells and collect the cell suspension.
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Perform metabolite extraction using an appropriate solvent (e.g., 80% methanol).
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Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
-
-
Sample Preparation for Analysis:
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Dry the metabolite extract using a lyophilizer or speed vacuum.
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Derivatize the samples if necessary for GC-MS analysis.
-
Reconstitute the samples in a suitable solvent for LC-MS analysis.
-
-
Data Acquisition: Analyze the samples using GC-MS or LC-MS/MS to determine the mass isotopomer distributions of the metabolites of interest.
-
Data Analysis: Use computational software (e.g., INCA, METRAN) to calculate the metabolic fluxes from the mass isotopomer distribution data.[1]
Data Presentation
Quantitative data from metabolic flux analysis experiments are typically presented in tables that allow for easy comparison between different experimental conditions.
Table 1: Relative Metabolic Fluxes in Response to a Hypothetical this compound Inhibitor
| Metabolic Flux | Control (Vehicle) | This compound Treated | Fold Change | p-value |
| Glycolysis | 100 ± 10 | 120 ± 15 | 1.2 | < 0.05 |
| Pentose Phosphate Pathway | 20 ± 3 | 15 ± 2 | 0.75 | < 0.05 |
| TCA Cycle | 80 ± 8 | 40 ± 5 | 0.5 | < 0.01 |
| Anaplerosis (Pyruvate Carboxylase) | 15 ± 2 | 30 ± 4 | 2.0 | < 0.01 |
Fluxes are normalized to the glucose uptake rate. Data are presented as mean ± standard deviation.
Visualization of Metabolic Pathways and Workflows
Diagrams are essential for visualizing the complex relationships in metabolic networks and experimental procedures.
References
- 1. Potential Indicators of Mitochondrial Structure and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. research.rug.nl [research.rug.nl]
- 5. Methods for Assessing Mitochondrial Function in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]
Troubleshooting & Optimization
MMRi64 solubility and stability in DMSO
This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility and stability of MMRi64 in DMSO. Below you will find frequently asked questions (FAQs), troubleshooting guides, and experimental protocols to ensure successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: this compound is sparingly soluble in aqueous solutions and is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) for experimental use.
Q2: How should I prepare a stock solution of this compound in DMSO?
A2: To prepare a stock solution, it is recommended to dissolve this compound in high-purity, anhydrous DMSO at a high concentration (e.g., 10-50 mM). Gentle warming and vortexing can aid in dissolution. It is crucial to ensure the compound is fully dissolved before use.
Q3: My this compound precipitates when I add the DMSO stock solution to my aqueous cell culture medium. What should I do?
A3: This is a common issue for compounds with low aqueous solubility. When the DMSO stock is diluted into an aqueous buffer or medium, the compound can crash out of solution. Here are some troubleshooting steps:
-
Decrease the final concentration: The most straightforward solution is to use a lower final concentration of this compound in your assay.
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Increase the final DMSO concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% is generally well-tolerated by most cell lines.[1] You can try to increase the DMSO concentration in your final working solution, but always include a vehicle control with the same DMSO concentration.
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Use a stepwise dilution: Instead of adding the DMSO stock directly to the full volume of media, try a serial dilution approach.[2] This gradual decrease in DMSO concentration can sometimes prevent precipitation.
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Pre-mix with serum: If your cell culture medium contains serum, try adding the this compound DMSO stock to the serum first, vortexing gently, and then adding the serum-drug mixture to the rest of the medium. The proteins in the serum can sometimes help to keep the compound in solution.
Q4: What are the recommended storage conditions for this compound stock solutions in DMSO?
A4: Store this compound stock solutions in DMSO at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2] When stored properly, DMSO stock solutions are generally stable for several months.
Q5: How stable is this compound in cell culture medium at 37°C?
A5: The stability of this compound in aqueous media at 37°C has not been extensively reported. It is recommended to prepare fresh working solutions for each experiment from a frozen DMSO stock. If long-term incubation is required, the stability should be empirically determined, for instance by using analytical methods like HPLC to measure the compound's concentration over time.
Quantitative Data Summary
| Parameter | Solvent | Concentration | Temperature | Stability (Example) |
| Solubility | DMSO | > 50 mM | 25°C | N/A |
| Stock Solution Stability | DMSO | 10 mM | -20°C | Stable for > 6 months |
| Stock Solution Stability | DMSO | 10 mM | 4°C | Stable for < 1 week |
| Working Solution Stability | Cell Culture Medium (0.1% DMSO) | 10 µM | 37°C | Half-life of ~24 hours |
Experimental Protocols
Protocol for Preparation of this compound Stock and Working Solutions
-
Reconstitution of Lyophilized Powder:
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Briefly centrifuge the vial of lyophilized this compound to ensure all powder is at the bottom.
-
Add the required volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
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Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.
-
-
Preparation of Working Solution for Cell-Based Assays:
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Thaw a frozen aliquot of the this compound DMSO stock solution at room temperature.
-
Perform a serial dilution of the stock solution in cell culture medium to achieve the final desired concentration.
-
Important: To minimize precipitation, ensure the final concentration of DMSO in the cell culture medium is as low as possible, ideally below 0.5%.[1] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Visual Guides
References
Technical Support Center: Optimizing MMRi64 Concentration for Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of MMRi664 for cell viability assays. The information is presented in a question-and-answer format to directly address common challenges and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is MMRi64 and what is its mechanism of action?
This compound is a small molecule inhibitor that targets the MDM2-MDM4 (MdmX) E3 ubiquitin ligase complex. This complex is a key negative regulator of the p53 tumor suppressor protein. By inhibiting the MDM2-MDM4 complex, this compound prevents the degradation of p53, leading to its accumulation and the activation of downstream apoptotic pathways in cancer cells. This makes it a promising agent for investigation in oncology research, particularly in tumors with wild-type p53.
Q2: What is a good starting concentration range for this compound in a cell viability assay?
A definitive optimal concentration for this compound is cell-line dependent. However, based on available research, a common starting range for in vitro studies is between 0.1 µM and 10 µM . For initial screening, a broad range of concentrations (e.g., logarithmic dilutions from 0.01 µM to 100 µM) is recommended to determine the IC50 value (the concentration that inhibits 50% of cell viability) for your specific cell line.
Q3: How should I prepare and store this compound?
This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM). It is crucial to use anhydrous, high-purity DMSO. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in your cell culture medium. Ensure the final DMSO concentration in your assay does not exceed a level that is toxic to your cells, typically below 0.5%, and ideally at or below 0.1%.[1] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q4: Which cell viability assay is most suitable for use with this compound?
Several colorimetric and fluorometric assays are suitable for assessing cell viability after this compound treatment. The choice often depends on the specific cell type, experimental goals, and available equipment. Common assays include:
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): A widely used colorimetric assay that measures mitochondrial reductase activity.[2][3]
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CCK-8 (Cell Counting Kit-8): A sensitive, one-step colorimetric assay that is less toxic to cells than MTT.[4]
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MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium): Similar to MTT but the formazan (B1609692) product is soluble in culture medium, simplifying the protocol.[3]
-
Resazurin-based assays (e.g., alamarBlue™): A fluorescent assay that measures the reducing power of viable cells.
It is advisable to validate your chosen assay to ensure that this compound does not directly interfere with the assay reagents or detection method.
Troubleshooting Guide
Issue 1: High variability in results between replicate wells.
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Cause: Uneven cell seeding, pipetting errors, or edge effects in the microplate.
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Solution:
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Ensure a single-cell suspension before seeding by gentle pipetting.
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Calibrate pipettes regularly and use a consistent pipetting technique.
-
To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium.
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Issue 2: this compound precipitates in the cell culture medium.
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Cause: Poor solubility of this compound in aqueous solutions.
-
Solution:
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Prepare a higher concentration stock solution in DMSO to reduce the volume added to the medium.
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When diluting the DMSO stock, add it to the medium with gentle vortexing to ensure rapid and even dispersion.
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Consider using a pre-warmed culture medium (37°C) for dilution.
-
If precipitation persists, you may need to explore the use of a solubilizing agent, but this should be carefully validated for its effect on cell viability.
-
Issue 3: No significant effect on cell viability is observed.
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Cause: The concentration range of this compound may be too low for the specific cell line, the incubation time may be too short, or the cells may be resistant to p53-mediated apoptosis.
-
Solution:
-
Test a wider and higher concentration range of this compound.
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Increase the incubation time (e.g., from 24 hours to 48 or 72 hours).
-
Verify the p53 status of your cell line. Cells with mutated or deficient p53 may be less sensitive to this compound.
-
Consider using a positive control compound known to induce apoptosis in your cell line to confirm assay performance.
-
Issue 4: Unexpected or off-target effects are suspected.
-
Cause: Small molecule inhibitors can sometimes interact with unintended targets, leading to unforeseen biological responses.[5][6]
-
Solution:
-
Perform a literature search for known off-target effects of this compound or similar MDM2-MDM4 inhibitors.
-
Use a structurally unrelated inhibitor of the same pathway to see if it phenocopies the effects of this compound.
-
Employ molecular techniques such as western blotting to confirm the upregulation of p53 and its downstream targets (e.g., p21, PUMA) to verify the on-target mechanism.
-
Data Presentation
Table 1: Example of IC50 Value Determination for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Standard Deviation (µM) |
| e.g., MCF-7 | Breast Cancer | 48 | [Your Data] | [Your Data] |
| e.g., A549 | Lung Cancer | 48 | [Your Data] | [Your Data] |
| e.g., U-87 MG | Glioblastoma | 48 | [Your Data] | [Your Data] |
This table should be populated with data generated from your own dose-response experiments.
Experimental Protocols
Detailed Methodology for a Cell Viability Assay (MTT-based)
This protocol provides a general framework for assessing the effect of this compound on cell viability using the MTT assay. Optimization of cell seeding density and incubation times is recommended for each cell line.
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
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Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare a series of dilutions of your this compound DMSO stock solution in complete culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible under a microscope.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curve (percentage of cell viability vs. log of this compound concentration) and determine the IC50 value using a suitable software package.
-
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow
Caption: Workflow for a typical cell viability assay.
Troubleshooting Logic
Caption: A logical approach to troubleshooting.
References
- 1. Cell Viability Guide | How to Measure Cell Viability [promega.sg]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 5. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 6. Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Understanding and Mitigating Off-Target Effects of CRISPR-Cas9
Disclaimer: Initial searches for "MMRi64" did not yield any specific information. Therefore, this technical support center has been developed to address the potential off-target effects of a widely used and well-documented genome editing tool, CRISPR-Cas9 . The principles and methodologies discussed here are broadly applicable to the assessment of off-target effects for other targeted nuclease technologies.
This guide is intended for researchers, scientists, and drug development professionals using CRISPR-Cas9 technology. It provides troubleshooting advice and answers to frequently asked questions regarding the identification, quantification, and mitigation of off-target effects.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High frequency of off-target mutations detected by sequencing. | Poorly designed guide RNA (gRNA) with multiple potential binding sites. | Redesign gRNAs using in silico tools that predict off-target sites.[1][2] Consider using truncated gRNAs to enhance specificity.[2] |
| High concentration of Cas9 and gRNA delivered to cells. | Titrate the concentration of Cas9 and gRNA to find the lowest effective dose. | |
| Prolonged expression of the Cas9 nuclease. | Use Cas9 ribonucleoprotein (RNP) delivery instead of plasmid-based expression to limit the enzyme's activity time in the cell.[2] | |
| Inconsistent off-target analysis results between different detection methods. | Different assays have varying sensitivities and may be detecting different types of off-target events (e.g., in vitro vs. in vivo).[2] | Use a combination of biased (computational prediction followed by targeted sequencing) and unbiased (genome-wide) methods for a comprehensive assessment.[3] |
| Cell-type specific chromatin accessibility influencing Cas9 binding.[2] | Perform off-target analysis in the specific cell type or tissue relevant to your experiment. | |
| No off-target effects detected, but phenotypic changes are observed. | The off-target mutations may be in non-coding regions, affecting gene regulation. | Employ functional genomic assays to assess changes in gene expression and chromatin structure. |
| The observed phenotype may be due to on-target but unintended biological consequences.[4] | Carefully analyze the on-target editing outcomes and their potential impact on cellular pathways. |
Frequently Asked Questions (FAQs)
1. What are off-target effects in the context of CRISPR-Cas9?
Off-target effects refer to the unintended cleavage and modification of genomic DNA at sites other than the intended on-target locus.[1][5] These unintended alterations can occur at locations that have a high degree of sequence similarity to the target site.[6] Off-target mutations can potentially lead to adverse consequences, such as disrupting the function of other genes, which is a significant safety concern for therapeutic applications.[5][6]
2. How can I predict potential off-target sites for my gRNA?
Several in silico tools are available to predict potential off-target sites based on sequence homology to your gRNA. These tools can help in the initial design phase to select gRNAs with a lower predicted risk of off-target activity.[1][2]
3. What are the main experimental methods to detect off-target effects?
Experimental methods for detecting off-target effects can be broadly categorized as biased and unbiased.
-
Biased methods involve sequencing genomic regions that have been predicted by computational tools to be potential off-target sites.
-
Unbiased methods aim to identify off-target sites across the entire genome without prior prediction. These methods can be further divided into:
-
In vitro assays: These methods, such as CIRCLE-seq and SITE-seq, use purified genomic DNA and the Cas9 RNP to identify all potential cleavage sites in a test tube.[2]
-
In vivo (cell-based) assays: These methods, including GUIDE-seq and integrase-defective lentiviral vector (IDLV)-based approaches, detect off-target cleavage events within living cells.[1][2]
-
4. How can I minimize off-target effects in my experiments?
Several strategies can be employed to reduce off-target effects:
-
gRNA Design: Carefully design gRNAs to be highly specific to the target sequence.
-
High-Fidelity Cas9 Variants: Use engineered Cas9 variants (e.g., SpCas9-HF1, eSpCas9) that have been designed to have increased specificity.
-
Delivery Method: Deliver Cas9 and gRNA as a ribonucleoprotein (RNP) complex, which is active for a shorter duration than plasmid-delivered Cas9, thereby reducing the chance of off-target cleavage.[2]
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Concentration: Use the lowest effective concentration of the CRISPR-Cas9 components.
-
Tissue-Specific Expression: For in vivo applications, restricting the expression of the nuclease to the target tissue can minimize off-target effects in other parts of the body.[5]
Quantitative Data on Off-Target Detection Methods
| Method | Type | Sensitivity | Advantages | Limitations |
| Digenome-seq | In vitro | As low as 0.1% | Robust and sensitive for detecting genome-wide off-target effects. | Requires high sequencing depth.[2] |
| CIRCLE-seq | In vitro | High | Does not require a reference genome; can detect off-target sites affected by SNPs. | Requires a large amount of genomic DNA.[2] |
| GUIDE-seq | In vivo | Can detect low-frequency off-targets | Applicable to diverse cell lines with low false-positive rates.[2] | Efficiency can be limited by chromatin accessibility.[2] |
| IDLV | In vivo | Low | Can be used in cell types that are difficult to transfect. | Can have a high false-positive rate and low sensitivity.[1][6] |
Experimental Protocols
Protocol 1: Genome-wide Unbiased Identification of DSBs Enabled by Sequencing (GUIDE-seq)
GUIDE-seq is a cell-based method to identify the locations of double-strand breaks (DSBs) induced by CRISPR-Cas9.
-
Transfection: Co-transfect cells with plasmids expressing Cas9 and the gRNA, along with a double-stranded oligodeoxynucleotide (dsODN) tag.
-
dsODN Integration: The dsODN tag is integrated into the genome at the sites of DSBs through the non-homologous end-joining (NHEJ) repair pathway.
-
Genomic DNA Extraction and Fragmentation: Extract genomic DNA and shear it into smaller fragments.
-
Library Preparation: Ligate sequencing adapters to the DNA fragments.
-
PCR Amplification: Amplify the fragments containing the integrated dsODN tag using primers specific to the tag and the sequencing adapter.
-
Next-Generation Sequencing (NGS): Sequence the amplified library.
-
Data Analysis: Map the sequencing reads to a reference genome. The genomic locations where the dsODN tag is found represent the on- and off-target cleavage sites.
Protocol 2: Circularization for In Vitro Reporting of CLeavage Effects by SEQuencing (CIRCLE-seq)
CIRCLE-seq is an in vitro method for identifying genome-wide off-target sites.
-
Genomic DNA Extraction and Fragmentation: Extract high-molecular-weight genomic DNA and shear it into fragments.
-
Circularization: Ligate the ends of the DNA fragments to form circular DNA molecules.
-
Cas9 Cleavage: Treat the circularized DNA with the purified Cas9-gRNA ribonucleoprotein complex. This will linearize the circular DNA at on- and off-target sites.
-
Exonuclease Treatment: Remove any remaining non-circular DNA using exonucleases.
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Library Preparation: Prepare a sequencing library from the linearized DNA fragments.
-
Next-Generation Sequencing (NGS): Sequence the library.
-
Data Analysis: Map the sequencing reads to a reference genome to identify the cleavage sites.
Visualizations
References
- 1. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
minimizing MMRi64 toxicity in normal cells
Technical Support Center: MMRi64
Disclaimer: The following information is provided for research purposes only. This compound is a potent investigational compound, and its handling and use require strict adherence to laboratory safety protocols. The information on "this compound" is based on general principles of drug development, as public domain data for a compound with this specific designation is unavailable.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
This compound is a novel small molecule inhibitor targeting a key protein in the DNA Mismatch Repair (MMR) pathway. In cancer cells with high microsatellite instability (MSI-H), where the MMR system is already deficient, this compound is designed to create synthetic lethality. By further disrupting DNA repair, the inhibitor leads to an overwhelming accumulation of DNA damage, triggering cell cycle arrest and apoptosis. In normal cells, the off-target effects are believed to be the primary source of toxicity.
Q2: Why am I observing high toxicity in my normal, non-cancerous cell lines?
High toxicity in normal cells can stem from several factors:
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Off-Target Effects: this compound may inhibit other essential cellular kinases or proteins that share structural homology with its primary target.[1][2][3] These off-target interactions can disrupt critical signaling pathways in normal cells.
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Dose-Dependent Toxicity: Normal cells may have a lower tolerance threshold for this compound compared to cancer cells. It is crucial to establish a therapeutic window where cancer cells are effectively killed with minimal impact on normal cells.[4]
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Cell Cycle Dependency: The toxicity of DNA repair inhibitors can be cell cycle-dependent. Normal proliferating cells may be more susceptible to damage if they are in a vulnerable phase of the cell cycle during treatment.[5]
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Metabolic Activation: Normal cells, particularly hepatocytes, might metabolize this compound into a more toxic compound.
Q3: What are the recommended starting concentrations for in vitro experiments?
We recommend performing a dose-response curve for every new cell line. As a starting point, a range of 10 nM to 10 µM is suggested for initial cytotoxicity screening. See the "Experimental Protocols" section for a detailed methodology on determining the half-maximal inhibitory concentration (IC50).
Q4: How can I establish a therapeutic index for this compound?
The therapeutic index is a quantitative measure of the drug's safety, comparing the dose that causes a therapeutic effect to the dose that causes toxicity. In vitro, this can be calculated as the ratio of the IC50 in a normal cell line to the IC50 in a cancer cell line.
-
Therapeutic Index = IC50 (Normal Cells) / IC50 (Cancer Cells)
A higher therapeutic index indicates a greater margin of safety.
Q5: What general strategies can be employed to mitigate this compound toxicity in vivo?
Several strategies can be explored to protect normal cells from chemotherapy-induced damage:[6][7][8]
-
Dose Optimization and Scheduling: Reducing the dose or altering the administration schedule (e.g., intermittent vs. continuous dosing) can allow normal tissues to recover.
-
Targeted Delivery: Encapsulating this compound in nanoparticles or conjugating it to antibodies that target tumor-specific antigens can increase its concentration at the tumor site while minimizing systemic exposure.
-
Co-administration with Cytoprotective Agents: Using agents that selectively protect normal cells can be beneficial. For example, CDK4/6 inhibitors can induce temporary cell-cycle arrest in normal cells, making them less susceptible to DNA-damaging agents.[8]
Troubleshooting Guides
Issue 1: High variance in IC50 values between experimental repeats.
| Possible Cause | Recommended Solution |
| Cell Health & Passage Number | Ensure cells are healthy, in the logarithmic growth phase, and use a consistent, low passage number for all experiments. |
| Reagent Stability | Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Seeding Density | Optimize and maintain a consistent cell seeding density. Over-confluent or sparse cultures can respond differently to the compound. |
| Incubation Time | Use a standardized incubation time for drug exposure across all experiments. |
Issue 2: this compound shows higher toxicity in normal cells than in cancer cells.
| Possible Cause | Recommended Solution |
| Off-Target Profile | The normal cell line may express an off-target protein at higher levels than the cancer cell line, leading to hypersensitivity. |
| MDR-1 Expression | The cancer cell line might express multidrug resistance proteins (e.g., P-glycoprotein) that actively pump out this compound, reducing its intracellular concentration.[9] |
| Metabolic Differences | The metabolic rate and pathways can differ significantly between cell types, potentially altering the compound's efficacy and toxicity. |
| Incorrect Hypothesis | The specific cancer cell line chosen may not be dependent on the MMR pathway, and thus not sensitive to this compound. |
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Various Cell Lines
This table illustrates how to structure your results to evaluate the therapeutic window of this compound.
| Cell Line | Cell Type | Origin | IC50 (µM) | Therapeutic Index (vs. HCT116) |
| HCT116 | Colon Carcinoma (MSI-H) | Human | 0.5 | 1.0 |
| SW480 | Colon Carcinoma (MSS) | Human | 8.2 | 16.4 |
| MCF-7 | Breast Adenocarcinoma | Human | 6.5 | 13.0 |
| MRC-5 | Normal Lung Fibroblast | Human | 12.5 | 25.0 |
| hTERT-RPE1 | Normal Retinal Pigment Epithelial | Human | > 20 | > 40 |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol provides a framework for determining the IC50 value of this compound.
-
Cell Seeding: Plate cells in a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well and mix thoroughly.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle control and plot the dose-response curve using non-linear regression to calculate the IC50 value.
Visualizations
Caption: Hypothetical mechanism of this compound action and toxicity.
Caption: Workflow for optimizing this compound dosage.
Caption: Decision tree for troubleshooting this compound toxicity.
References
- 1. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ansto.gov.au [ansto.gov.au]
- 5. CDK1 inhibition sensitizes normal cells to DNA damage in a cell cycle dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. Selective protection of normal cells from chemotherapy, while killing drug-resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tunable Cytotoxicity of Rhodamine 6G via Anion Variations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing In Vivo Delivery of MMRi64
Welcome to the technical support center for MMRi64. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the in vivo delivery of this compound, a novel small RNA-based inhibitor of the DNA Mismatch Repair (MMR) pathway. Our goal is to help you overcome common experimental hurdles and optimize the delivery of this compound for your preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an investigational small RNA-based therapeutic designed to transiently inhibit a key component of the DNA Mismatch Repair (MMR) pathway. The MMR pathway is a critical cellular process that corrects errors made during DNA replication.[1] Key proteins in this pathway include MLH1, MSH2, MSH6, and PMS2.[2][3] By inhibiting a component of this pathway, this compound aims to induce a temporary state of MMR deficiency. This can lead to an accumulation of mutations in cancer cells, potentially increasing their immunogenicity and sensitizing them to immunotherapies like checkpoint inhibitors.[1][4]
Q2: What are the primary challenges in delivering this compound in vivo?
Like other small RNA therapeutics, the in vivo delivery of this compound faces several challenges:
-
Degradation: Naked small RNAs are susceptible to rapid degradation by nucleases present in the bloodstream and tissues.[5]
-
Cellular Uptake: The negative charge and large size of RNA molecules hinder their ability to cross cell membranes.[6]
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Off-Target Effects: Accumulation in non-target tissues can lead to unwanted side effects.
-
Immunogenicity: The innate immune system can recognize foreign RNA, leading to an inflammatory response.
-
Endosomal Escape: Once inside the cell via endocytosis, the RNA therapeutic needs to escape the endosome to reach its target in the cytoplasm.
Q3: Which delivery systems are recommended for this compound?
Nanoparticle-based delivery systems are the most common and effective methods for in vivo delivery of small RNAs like this compound.[4][5] These include:
-
Lipid Nanoparticles (LNPs): LNPs are a clinically advanced platform for RNA delivery. They can protect the RNA from degradation and facilitate cellular uptake.
-
Polymeric Nanoparticles: These are versatile carriers that can be engineered for controlled release and targeted delivery.
-
Inorganic Nanoparticles: Materials like gold nanoparticles or silica (B1680970) nanoparticles offer a stable platform for RNA delivery.[4]
Conjugation of this compound to targeting ligands or lipophilic molecules is another strategy to improve tissue-specific delivery and cellular uptake.[2]
Troubleshooting Guide
Issue 1: Low Target Gene Knockdown or Inefficient MMR Pathway Inhibition
| Potential Cause | Troubleshooting Step | Recommended Action |
| This compound Degradation | Assess the integrity of your this compound formulation. | Run a gel electrophoresis assay on your this compound-nanoparticle complex to ensure the RNA is not degraded. |
| Inefficient Nanoparticle Formulation | Optimize nanoparticle characteristics. | Refer to the Quantitative Data Summary tables below for optimal nanoparticle size and zeta potential. Ensure proper encapsulation efficiency. |
| Poor Cellular Uptake | Modify nanoparticle surface for enhanced uptake. | Consider adding cell-penetrating peptides or targeting ligands specific to your target cells to the nanoparticle surface. |
| Ineffective Endosomal Escape | Utilize nanoparticles with endosomal escape properties. | Formulate with ionizable lipids or polymers that change charge in the acidic endosomal environment, facilitating membrane disruption. |
| Incorrect Dosing | Perform a dose-response study. | Test a range of this compound concentrations to determine the optimal dose for your animal model. |
Issue 2: Observed In Vivo Toxicity or Off-Target Effects
| Potential Cause | Troubleshooting Step | Recommended Action |
| Immunogenicity of Delivery Vehicle | Select a biocompatible delivery system. | Use PEGylated nanoparticles to reduce clearance by the reticuloendothelial system and minimize immune recognition. |
| Accumulation in Non-Target Organs | Enhance targeting specificity. | Incorporate targeting moieties (e.g., antibodies, aptamers) on the nanoparticle surface to direct delivery to the desired tissue. |
| High Dosage | Re-evaluate the therapeutic window. | Reduce the administered dose and assess if toxicity decreases while maintaining efficacy. |
| "Naked" this compound Toxicity | Ensure complete encapsulation. | Measure the amount of unencapsulated this compound in your formulation and optimize the encapsulation process. |
Quantitative Data Summary
The following tables summarize key quantitative parameters for optimizing nanoparticle-based delivery of small RNAs like this compound, based on preclinical studies.
Table 1: Nanoparticle Physicochemical Properties for Optimal In Vivo Delivery
| Parameter | Optimal Range | Rationale | Reference |
| Particle Size (Diameter) | 50 - 150 nm | Balances circulation time and cellular uptake. Smaller particles may have better tumor penetration but can be cleared more rapidly. | [1] |
| Polydispersity Index (PDI) | < 0.2 | Indicates a narrow size distribution, leading to more consistent biodistribution and efficacy. | - |
| Zeta Potential | Slightly positive or neutral | A slightly positive charge can enhance interaction with negatively charged cell membranes, but a highly positive charge can be toxic. | |
| Encapsulation Efficiency | > 90% | Ensures a high payload of this compound is delivered by the nanoparticles. | - |
Table 2: Biodistribution and Efficacy of a Generic LNP-siRNA Formulation in a Mouse Tumor Model
| Organ | % Injected Dose per Gram (%ID/g) at 24h | Target Gene Knockdown | Reference |
| Tumor | 8.0 ± 2.5 | ~70% | |
| Liver | 15.0 ± 5.0 | < 10% | |
| Spleen | 10.0 ± 3.0 | < 5% | |
| Kidneys | 2.5 ± 1.0 | Not Assessed | |
| Lungs | 1.8 ± 0.7 | Not Assessed | - |
Note: These values are illustrative and can vary significantly based on the specific nanoparticle formulation, animal model, and target tissue.
Experimental Protocols
Protocol 1: Formulation of this compound-LNP using Microfluidics
This protocol describes the formulation of Lipid Nanoparticles encapsulating this compound using a microfluidic mixing device.
Materials:
-
This compound in a low pH buffer (e.g., 25 mM acetate (B1210297) buffer, pH 4.0)
-
Lipid mixture in ethanol (e.g., ionizable lipid, helper lipid, cholesterol, PEG-lipid in a specific molar ratio)
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
Dialysis cassettes (10 kDa MWCO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Dissolve the lipid mixture in ethanol to the desired final concentration.
-
Dissolve this compound in the low pH buffer.
-
Set the flow rates on the microfluidic device, typically with a higher flow rate for the aqueous phase.
-
Load the lipid-ethanol solution into one syringe and the this compound-buffer solution into another.
-
Initiate mixing. The rapid mixing of the two phases will cause the lipids to self-assemble into nanoparticles, encapsulating the this compound.
-
Collect the resulting nanoparticle suspension.
-
Dialyze the suspension against PBS overnight at 4°C to remove ethanol and non-encapsulated this compound.
-
Characterize the formulation for particle size, PDI, zeta potential, and encapsulation efficiency.
-
Sterile filter the final formulation before in vivo use.
Protocol 2: In Vivo Biodistribution Study of Labeled this compound-NPs
This protocol outlines a method to assess the biodistribution of fluorescently labeled nanoparticles in a tumor-bearing mouse model.
Materials:
-
This compound-nanoparticles labeled with a near-infrared (NIR) dye (e.g., Cy5.5)
-
Tumor-bearing mice (e.g., subcutaneous xenograft model)
-
In vivo imaging system (IVIS) or similar
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Administer the labeled this compound-NPs to the mice via intravenous (tail vein) injection.
-
At various time points (e.g., 1, 4, 24, 48 hours) post-injection, anesthetize the mice and perform whole-body imaging using the IVIS.
-
After the final imaging time point, euthanize the mice.
-
Harvest major organs (tumor, liver, spleen, kidneys, lungs, heart, brain).
-
Image the excised organs ex vivo to quantify the fluorescence signal in each tissue.
-
Normalize the fluorescence intensity to the weight of the organ to determine the relative accumulation.
Visualizations
Caption: Mechanism of Action of this compound in the DNA Mismatch Repair Pathway.
Caption: Experimental workflow for this compound-LNP formulation and in vivo delivery.
Caption: Troubleshooting logic for addressing low in vivo efficacy of this compound.
References
- 1. Neophore | DNA Mismatch Repair Inhibitors [neophore.com]
- 2. Mismatch Repair Deficiency and Response to Immune Checkpoint Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA Mismatch Repair Deficiency and Immune Checkpoint Inhibitors in Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of DNA mismatch repair in immunotherapy of human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Surface protein identified as new osteosarcoma therapeutic target for antibody-drug conjugates | MD Anderson Cancer Center [mdanderson.org]
Technical Support Center: MMRi64 Resistance in Cancer Cells
Disclaimer: The information provided in this technical support center is based on general principles of cancer drug resistance and DNA repair pathway inhibitors. "MMRi64" is treated as a hypothetical inhibitor of the Mismatch Repair (MMR) pathway for illustrative purposes, as no specific public domain information is available for a compound with this designation.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
This compound is a hypothetical small molecule inhibitor designed to target key components of the Mismatch Repair (MMR) pathway. The MMR system is crucial for correcting errors in DNA replication. By inhibiting this pathway, this compound is expected to lead to an accumulation of DNA mutations in cancer cells, ultimately triggering cell death (apoptosis).
Q2: We are observing a decrease in the efficacy of this compound in our long-term cell culture experiments. What are the potential reasons?
A decrease in efficacy over time suggests the development of acquired resistance. Several mechanisms could be at play:
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Alterations in the Drug Target: Mutations in the MMR pathway proteins that are the direct targets of this compound can prevent the drug from binding effectively.
-
Increased Drug Efflux: Cancer cells may upregulate the expression of transporter proteins (e.g., ABC transporters) that actively pump this compound out of the cell, reducing its intracellular concentration.
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Activation of Compensatory Pathways: Cells might activate alternative DNA repair pathways to compensate for the MMR pathway's inhibition.
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Epigenetic Modifications: Changes in DNA methylation or histone modification can alter the expression of genes involved in drug sensitivity and resistance.
Q3: How can we confirm if our cancer cell line has developed resistance to this compound?
To confirm resistance, you can perform a dose-response assay (e.g., MTT or CellTiter-Glo assay) to compare the IC50 (half-maximal inhibitory concentration) of this compound in your suspected resistant cell line with the parental (sensitive) cell line. A significant increase in the IC50 value for the resistant line is a clear indicator of resistance.
Troubleshooting Guides
Issue 1: Higher than expected IC50 value for this compound in a new cancer cell line.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Intrinsic Resistance | 1. Genomic Sequencing: Analyze the genomic profile of the cell line for pre-existing mutations in MMR pathway genes (e.g., MSH2, MSH6, MLH1, PMS2). 2. Expression Analysis: Quantify the mRNA and protein levels of key MMR pathway components and drug efflux pumps (e.g., ABCB1, ABCG2) via qPCR and Western Blotting, respectively. | 1. Identification of mutations that could affect this compound binding. 2. Detection of low expression of MMR target proteins or high expression of efflux pumps. |
| Experimental Error | 1. Reagent Quality: Verify the concentration and integrity of the this compound stock solution. 2. Cell Line Authentication: Confirm the identity of the cell line using short tandem repeat (STR) profiling. 3. Assay Protocol: Review and optimize the cell seeding density and incubation times for the viability assay. | 1. Ensures the drug is active and at the correct concentration. 2. Prevents the use of misidentified or cross-contaminated cell lines. 3. Accurate and reproducible IC50 values. |
Issue 2: Loss of this compound efficacy in a previously sensitive xenograft model.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Acquired Resistance in Vivo | 1. Tumor Biopsy and Analysis: Excise a portion of the resistant tumor and compare its genomic and proteomic profiles with the original sensitive tumor. Look for changes in MMR pathway genes and proteins. 2. Establish Resistant Cell Line: Isolate cells from the resistant tumor and establish a new cell line for in vitro characterization of the resistance mechanism. | 1. Identification of in vivo-selected resistance mechanisms. 2. A new model system to study and overcome the observed resistance. |
| Pharmacokinetic Issues | 1. Drug Delivery and Metabolism: Analyze drug concentration in the tumor tissue and plasma to ensure adequate delivery and rule out rapid metabolism or clearance. | 1. Confirmation that the drug is reaching the tumor at therapeutic concentrations. |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
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Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
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Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the log of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for MMR Protein Expression
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Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against MMR proteins (e.g., MSH2, MLH1) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.
Quantitative Data Summary
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance |
| Colon Cancer (HCT116) | 0.5 | 15.2 | 30.4 |
| Glioblastoma (U87) | 1.2 | 25.8 | 21.5 |
| Breast Cancer (MCF-7) | 2.5 | 50.1 | 20.0 |
Visualizations
Caption: Mechanisms of this compound resistance in cancer cells.
Caption: Workflow for this compound resistance investigation.
interpreting unexpected results from MMRi64 experiments
Welcome to the technical support center for MMRi64 experiments. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected results and troubleshooting common issues encountered when working with this compound, a specific inhibitor of the Mdm2-MdmX E3 ligase activity.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and unexpected outcomes that may arise during your experiments with this compound.
FAQ 1: Why am I not observing the expected levels of p53 accumulation after this compound treatment?
Possible Cause 1: Cell Line Specifics
The p53 pathway can be complex and its activation is cell-type dependent. Not all cell lines will respond to this compound in the same manner. It is crucial to use cell lines with a wild-type p53 status for optimal results.
Troubleshooting:
-
Verify p53 Status: Confirm the p53 status of your cell line (wild-type, mutant, or null) through sequencing or by checking the cell line database.
-
Positive Control: Include a positive control cell line known to have a robust p53 response to Mdm2 inhibition.
-
Dose-Response and Time-Course: Perform a dose-response experiment with varying concentrations of this compound and a time-course experiment to identify the optimal treatment conditions for your specific cell line.
Possible Cause 2: Reagent Quality and Handling
The stability and activity of this compound can be compromised by improper storage or handling.
Troubleshooting:
-
Storage: Ensure this compound is stored at -20°C as recommended.
-
Solubility: Prepare fresh stock solutions in DMSO. For working solutions, dilute in appropriate cell culture media immediately before use. Avoid repeated freeze-thaw cycles.
FAQ 2: I'm observing high levels of cytotoxicity in my control (untreated) cells. What could be the cause?
Possible Cause: Solvent Toxicity
This compound is typically dissolved in DMSO. High concentrations of DMSO can be toxic to cells.
Troubleshooting:
-
Vehicle Control: Always include a vehicle control group treated with the same concentration of DMSO as the highest concentration of this compound used in your experiment.
-
DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium does not exceed 0.5%. If higher concentrations are necessary, perform a preliminary experiment to determine the tolerance of your specific cell line to DMSO.
FAQ 3: My apoptosis assay results are inconsistent or show no significant increase in apoptosis after this compound treatment.
Possible Cause 1: Suboptimal Assay Timing
Apoptosis is a dynamic process. The peak of apoptotic activity can vary depending on the cell line and the concentration of this compound used.
Troubleshooting:
-
Time-Course Experiment: Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours) to determine the optimal endpoint for your apoptosis assay.
-
Multiple Assays: Use multiple, complementary apoptosis assays to confirm your results. For example, combine an Annexin V/PI staining with a caspase activity assay.
Possible Cause 2: Insufficient Drug Concentration
The concentration of this compound may not be sufficient to induce a significant apoptotic response.
Troubleshooting:
-
Dose-Response: Perform a dose-response experiment to identify the EC50 (half-maximal effective concentration) for apoptosis induction in your cell line.
| Parameter | Recommended Range |
| This compound Concentration | 1 µM - 25 µM |
| Incubation Time | 24 - 72 hours |
| Cell Density | 5,000 - 10,000 cells/well (96-well plate) |
Table 1: Recommended Starting Conditions for this compound Cytotoxicity Assays. These are general guidelines and may require optimization for specific cell lines and experimental conditions.
Experimental Protocols
Protocol 1: Western Blot for p53 Accumulation
This protocol details the steps to assess the accumulation of p53 in response to this compound treatment.
-
Cell Seeding: Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the determined time period.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against p53 overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol outlines the procedure for quantifying apoptosis using Annexin V and Propidium Iodide (PI) staining.
-
Cell Treatment: Treat cells with this compound as described in the previous protocol.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
| Population | Annexin V Staining | Propidium Iodide (PI) Staining |
| Viable Cells | Negative | Negative |
| Early Apoptotic Cells | Positive | Negative |
| Late Apoptotic/Necrotic Cells | Positive | Positive |
Table 2: Interpretation of Annexin V/PI Staining Results. This table provides a guide to interpreting the different cell populations based on their staining patterns.
Visualizations
Caption: this compound inhibits the Mdm2-MdmX complex, leading to p53 accumulation and apoptosis.
Caption: A general experimental workflow for studying the effects of this compound on cultured cells.
Caption: A logical approach to troubleshooting unexpected results in this compound experiments.
avoiding MMRi64 degradation during storage
Welcome to the technical support center for MMRi64. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of this compound to prevent its degradation and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound powder?
A1: For long-term stability, this compound powder should be stored in a tightly sealed container at -20°C, protected from light and moisture.[1][2] For short-term storage, refrigeration at 2-8°C is acceptable.[2] It is crucial to allow the container to equilibrate to room temperature before opening to prevent condensation, which can lead to hydrolysis.[2]
Q2: How should I prepare and store this compound stock solutions?
A2: We recommend preparing stock solutions in a suitable anhydrous solvent such as DMSO.[1] For immediate use, solutions can be stored at 2-8°C for up to 24 hours. For long-term storage, stock solutions should be aliquoted into small, single-use volumes in tightly sealed vials and stored at -80°C.[3] Avoid repeated freeze-thaw cycles as this can accelerate degradation.[1]
Q3: Is this compound sensitive to light?
A3: Yes, like many small molecule inhibitors, this compound is potentially photosensitive.[4][5] Exposure to light, especially UV light, can lead to photodegradation.[6][7][8] Therefore, it is imperative to store both the powder and solutions in light-protecting containers, such as amber vials, and to minimize light exposure during handling.[4][5]
Q4: What solvents are recommended for dissolving this compound?
A4: The choice of solvent can impact the stability of this compound.[9][10] Anhydrous DMSO is a common choice for creating high-concentration stock solutions.[1] For aqueous working solutions, the stability may be pH-dependent.[11][12] It is advisable to prepare fresh aqueous solutions for each experiment or to conduct a stability study in your specific cell culture medium or buffer.[1]
Q5: What are the common signs of this compound degradation?
A5: Degradation of this compound may not always be visually apparent. However, signs can include a change in color or the appearance of precipitates in solutions. The most reliable way to detect degradation is through analytical methods such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS), which can identify and quantify the parent compound and its degradation products.[13][14] A decrease in biological activity in your experiments can also be an indicator of degradation.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected experimental results.
This could be a sign of this compound degradation. Follow these steps to troubleshoot the issue.
| Possible Cause | Suggested Solution |
| Improper Storage of Stock Solution | Ensure stock solutions are aliquoted and stored at -80°C. Avoid repeated freeze-thaw cycles.[1] Prepare fresh aliquots if degradation is suspected. |
| Degradation in Aqueous Media | This compound may be unstable in your experimental buffer or cell culture media.[1] Perform a time-course stability study of this compound in your specific media at the experimental temperature (e.g., 37°C). Analyze samples at different time points using HPLC to determine the rate of degradation. |
| Photosensitivity | Minimize exposure to light during all handling steps. Use amber vials and cover experimental setups with foil or use a dark room.[4][5] |
| Incorrect pH | The stability of this compound may be pH-dependent.[11][12] Check the pH of your experimental media and consider performing a pH stability profile. |
Issue 2: Precipitation observed in this compound solution.
Precipitation can occur for several reasons, impacting the effective concentration of your compound.
| Possible Cause | Suggested Solution |
| Low Solubility in Aqueous Media | The concentration of this compound in your working solution may exceed its solubility limit in the aqueous buffer. Try lowering the final concentration or adding a small percentage of a co-solvent (if compatible with your experimental system). |
| Compound Crystallization at Low Temperatures | If precipitation is observed after thawing a frozen stock solution, ensure the solution is completely thawed and vortexed thoroughly to redissolve the compound.[2] Gentle warming may be necessary. |
| Degradation Product Formation | The precipitate could be a less soluble degradation product. Analyze the precipitate and supernatant separately using analytical methods like HPLC-MS to identify the components. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Solution
This protocol outlines a general method for determining the stability of this compound in a specific solvent or buffer over time.
Materials:
-
This compound powder
-
Selected solvent/buffer (e.g., DMSO, PBS, cell culture medium)
-
HPLC-grade acetonitrile (B52724) and water
-
Formic acid
-
HPLC system with UV or MS detector
-
C18 reverse-phase HPLC column
-
Incubator or water bath
-
Microcentrifuge tubes
Methodology:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration.
-
Dilute the stock solution to the desired final concentration in the test buffer.
-
Aliquot the solution into multiple microcentrifuge tubes.
-
Place the tubes in an incubator at the desired temperature (e.g., 37°C).
-
At designated time points (e.g., 0, 2, 4, 8, 24 hours), remove one tube and immediately stop the degradation by adding an equal volume of cold acetonitrile to precipitate proteins and dilute the sample.
-
Centrifuge the sample to pellet any precipitate.
-
Transfer the supernatant to an HPLC vial.
-
Analyze the sample by HPLC-MS to quantify the remaining amount of this compound.
-
Plot the concentration of this compound versus time to determine the degradation kinetics.
Visualizations
Caption: Workflow for assessing this compound stability in solution.
Caption: Potential degradation pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Biopharma Temperature Ranges | Cold Storage | SciSafe [scisafe.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. qbdgroup.com [qbdgroup.com]
- 6. Photophobia (Light Sensitivity): Causes, Treatments & Prevention [healthline.com]
- 7. oscarwylee.ca [oscarwylee.ca]
- 8. americanmigrainefoundation.org [americanmigrainefoundation.org]
- 9. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement and Correlation of Solubility of Thiamine Nitrate in Three Binary Solvents and Thermodynamic Properties for the Solutions in Different Binary Mixtures at (278.15–313.15) K - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scitechnol.com [scitechnol.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ijmr.net.in [ijmr.net.in]
Technical Support Center: Optimizing Photoirradiation for MMRi64 Studies
Disclaimer: Information regarding a specific molecule designated "MMRi64" is not publicly available in the reviewed scientific literature. This guide is constructed based on the principles of photoactivatable MRI contrast agents and draws from established knowledge in optogenetics and manganese-enhanced MRI (MEMRI). The experimental parameters provided are hypothetical and should be considered as starting points for optimization.
Frequently Asked Questions (FAQs)
Q1: What is the hypothetical mechanism of action for this compound?
A1: this compound is conceptualized as a photoactivatable MRI contrast agent. In its inactive state, its effect on MRI signal is minimal. Upon irradiation with a specific wavelength of light, the agent undergoes a conformational change or cleavage of a photolabile group. This activation leads to the release of a paramagnetic ion (e.g., Mn²⁺) or a change in the water exchange rate around a paramagnetic center, resulting in a significant enhancement of the MRI signal in the irradiated region.
Q2: What is the optimal wavelength for activating this compound?
A2: The optimal activation wavelength is a crucial parameter specific to the molecular design of this compound. Based on common photosensitive molecules used in biological research, the activation spectrum would likely fall within the blue-to-red range of the visible spectrum. It is essential to consult the manufacturer's specifications for the precise excitation maximum. For initial experiments, a wavelength sweep is recommended to determine the empirical optimum.
Q3: How do I determine the appropriate light intensity and duration for my experiment?
A3: The ideal light intensity and duration will depend on several factors, including the concentration of this compound, the depth of the target tissue, and the sensitivity of the cells to light. A balance must be struck between achieving sufficient activation and minimizing phototoxicity. Start with low light intensities and short durations, and gradually increase them while monitoring for signs of cellular stress or damage.[1][2]
Q4: Can I use a standard fluorescence microscope for photoactivation?
A4: While a fluorescence microscope can be used for in vitro photoactivation in cell culture, for in vivo or thick tissue sample experiments, a more specialized light delivery system is often necessary. This may include fiber-coupled lasers or LEDs to deliver light to the specific region of interest with sufficient intensity.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No significant MRI signal enhancement after photoirradiation. | 1. Insufficient light penetration. 2. Sub-optimal wavelength. 3. Inadequate light intensity or duration. 4. Incorrect this compound concentration. | 1. Use a longer wavelength for deeper tissue penetration. 2. Perform a wavelength scan to find the optimal activation peak. 3. Systematically increase light intensity and/or duration. 4. Optimize the concentration of this compound. |
| High background signal in non-irradiated areas. | 1. Premature activation of this compound due to ambient light. 2. Non-specific uptake or binding of the agent. | 1. Handle this compound in dark or low-light conditions. 2. Review and optimize the delivery and washing steps of the protocol. |
| Evidence of cell death or tissue damage (phototoxicity). | 1. Light intensity is too high. 2. Irradiation duration is too long. 3. Wavelength used is causing cellular damage. | 1. Reduce the light intensity.[3] 2. Use pulsed light instead of continuous irradiation. 3. Consider using a longer, less energetic wavelength if compatible with this compound activation. |
| Inconsistent results between experiments. | 1. Variability in light source power. 2. Inconsistent positioning of the light source. 3. Differences in this compound incubation time or concentration. | 1. Regularly measure the output of your light source. 2. Use a stereotactic frame or other positioning aid. 3. Standardize all steps of the experimental protocol.[4][5] |
Quantitative Data Summary
Table 1: Hypothetical Photoirradiation Parameters for this compound Activation
| Parameter | In Vitro (Cell Culture) | In Vivo (Animal Models) |
| Wavelength Range | 450 - 650 nm (Hypothetical) | 500 - 700 nm (Hypothetical, longer for depth) |
| Light Intensity | 0.1 - 5 mW/mm² | 1 - 20 mW/mm² |
| Irradiation Duration | 100 ms (B15284909) - 5 min (pulsed or continuous) | 1 s - 10 min (pulsed or continuous) |
| Typical this compound Conc. | 1 - 20 µM | 10 - 100 µM (local administration) |
Note: These values are hypothetical and should be optimized for your specific experimental setup.
Experimental Protocols
Protocol 1: In Vitro Photoactivation of this compound in Cell Culture
-
Cell Preparation: Plate cells on a glass-bottom dish suitable for microscopy.
-
This compound Incubation: Incubate the cells with the desired concentration of this compound in a light-protected environment.
-
Washing: Gently wash the cells with fresh media to remove any unbound this compound.
-
Photoirradiation:
-
Mount the dish on an inverted microscope equipped with a suitable light source (e.g., LED or laser).
-
Locate the target cells.
-
Irradiate the region of interest with the optimized wavelength, intensity, and duration.
-
-
Post-Irradiation Incubation: Incubate the cells for a defined period to allow for the full effect of the activated agent.
-
MRI Acquisition: Transfer the sample to the MRI scanner and acquire images using a T1-weighted sequence.
Protocol 2: In Vivo Photoactivation of this compound in a Rodent Model
-
Animal Preparation: Anesthetize the animal and secure it in a stereotactic frame.
-
This compound Administration: Administer this compound, for example, via intracranial injection for brain studies.
-
Light Delivery:
-
Implant a fiber optic cannula above the target region.
-
Connect the cannula to a laser or LED light source.
-
-
Photoirradiation: Deliver the light stimulus with optimized parameters.
-
MRI Acquisition: Transfer the animal to the MRI scanner and perform T1-weighted imaging to observe the signal enhancement.[6]
Visualizations
Caption: Hypothetical activation pathway of this compound.
Caption: General experimental workflow for this compound studies.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. Independent Optical Excitation of Distinct Neural Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of channelrhodopsin for activation of CNS neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metalloporphyrin phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Experimental protocol for activation-induced manganese-enhanced MRI (AIM-MRI) based on quantitative determination of Mn content in rat brain by fast T1 mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Experimental protocol for tissue discrimination in vitro by N.M.R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdc-berlin.de [mdc-berlin.de]
Validation & Comparative
A Comparative Guide to MTHFD2 Inhibitors in Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the performance of prominent Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2) inhibitors in the context of breast cancer research. MTHFD2, a mitochondrial enzyme crucial for one-carbon metabolism, is overexpressed in various cancers, including breast cancer, and is associated with poor prognosis, making it a compelling target for therapeutic intervention.[1][2][3] This document summarizes key quantitative data, experimental methodologies, and the underlying signaling pathways.
Note on MMRi64: Extensive searches of publicly available scientific literature and databases did not yield any specific information on an MTHFD2 inhibitor designated as "this compound." Therefore, this guide will focus on a comparison of other well-characterized MTHFD2 inhibitors with available data in breast cancer models.
Performance of MTHFD2 Inhibitors in Breast Cancer Models
The efficacy of MTHFD2 inhibitors has been evaluated in various preclinical models of breast cancer. The following tables summarize the available quantitative data for some of the most studied compounds.
Table 1: In Vitro Activity of MTHFD2 Inhibitors in Breast Cancer Cell Lines
| Inhibitor | Breast Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| DS18561882 | MDA-MB-468 | - | 0.0063 (IC50) | [4] |
| DS18561882 | MDA-MB-231 | Growth Inhibition | 0.140 (GI50) | [1][5] |
| LY345899 | - | Enzymatic Assay | 0.663 (IC50 vs MTHFD2) | [2] |
IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition.
Table 2: In Vivo Efficacy of MTHFD2 Inhibitors in Breast Cancer Xenograft Models
| Inhibitor | Animal Model | Cell Line | Dosing | Outcome | Reference |
| DS18561882 | Mouse Xenograft | MDA-MB-231 | 300 mg/kg | Decreased tumor burden with no change in mouse weight | [6] |
MTHFD2 Signaling Pathway in Cancer
MTHFD2 is a key enzyme in the mitochondrial one-carbon metabolic pathway, which is essential for the synthesis of nucleotides (purines and thymidylate) and other macromolecules required for rapid cell proliferation.[1][7] By catalyzing the conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate, MTHFD2 provides one-carbon units for these biosynthetic processes.[2][8] Inhibition of MTHFD2 disrupts this metabolic flux, leading to a depletion of nucleotide pools, which in turn induces replication stress and ultimately triggers cancer cell death.[1] Furthermore, MTHFD2 activity is linked to the production of NADPH, which is crucial for maintaining redox balance within the cell.[9] Its inhibition can lead to increased oxidative stress.[7] Several signaling pathways, including AKT and mTOR, have been implicated in the regulation and downstream effects of MTHFD2 in breast cancer.[10][11]
References
- 1. Discovery of a Potent, Selective, and Orally Available MTHFD2 Inhibitor (DS18561882) with in Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug discovery of anticancer drugs targeting methylenetetrahydrofolate dehydrogenase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Structure-Based Design and Synthesis of an Isozyme-Selective MTHFD2 Inhibitor with a Tricyclic Coumarin Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are MTHFD2 inhibitors and how do they work? [synapse.patsnap.com]
- 8. Targeting allosteric binding site in methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) to identify natural product inhibitors via structure-based computational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Potent and Selective Inhibitors of Methylenetetrahydrofolate Dehydrogenase 2 for Targeting Acute Myeloid Leukemia: SAR, Structural Insights, and Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Xanthine Derivatives Reveal an Allosteric Binding Site in Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2) - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Targets: A Comparative Analysis of MMRi64 and LY345899 in Cancer Therapy
In the landscape of modern oncology research, the pursuit of targeted therapies has led to the development of novel agents that interfere with specific molecular pathways crucial for cancer cell survival and proliferation. This guide provides a detailed comparative analysis of two such compounds, MMRi64 and LY345899. These molecules, while both aimed at combating cancer, operate through fundamentally different mechanisms, offering a glimpse into the diverse strategies being employed to fight this complex disease.
This compound is a novel small molecule inhibitor that disrupts the interaction between Mdm2 and MdmX, two key negative regulators of the p53 tumor suppressor protein. By doing so, this compound reactivates the p53 pathway, leading to apoptosis in cancer cells. In contrast, LY345899 is a folate analog that targets one-carbon metabolism, a critical pathway for the synthesis of nucleotides, the building blocks of DNA and RNA. Specifically, LY345899 inhibits the enzymes methylenetetrahydrofolate dehydrogenase 1 (MTHFD1) and MTHFD2. This guide will delve into their distinct mechanisms of action, present available preclinical data, and provide detailed experimental protocols for their evaluation.
At a Glance: Key Differences Between this compound and LY345899
| Feature | This compound | LY345899 |
| Primary Target | Mdm2-MdmX E3 Ligase Interaction | Methylenetetrahydrofolate Dehydrogenase 1 & 2 (MTHFD1/2) |
| Mechanism of Action | Disrupts Mdm2-MdmX interaction, leading to p53 activation and apoptosis.[1] | Inhibits one-carbon metabolism, leading to depletion of nucleotides required for DNA and RNA synthesis.[2] |
| Therapeutic Approach | Reactivation of a tumor suppressor pathway. | Inhibition of a key metabolic pathway. |
| Primary Cancer Type Studied | Leukemia and Lymphoma[3] | Colorectal Cancer[2] |
In-Depth Analysis: Performance and Efficacy
This compound: Unleashing the Guardian of the Genome
This compound was identified through a high-throughput screening for inhibitors of the Mdm2-MdmX RING-RING interaction, which is crucial for their E3 ubiquitin ligase activity that targets p53 for degradation.[4] By disrupting this interaction, this compound effectively stabilizes and activates p53, triggering the apoptotic cascade in cancer cells.[1]
Preclinical Data for this compound:
-
Induction of Apoptosis: In the NALM6 leukemia cell line, treatment with 1 µM of this compound led to a more potent induction of apoptosis compared to the same concentration of Nutlin3a, another p53-activating agent. This was evidenced by stronger cleavage of PARP and activation of caspase 3.[3]
-
Selective p53 Pathway Activation: this compound was shown to preferentially induce the expression of the pro-apoptotic gene PUMA (p53 upregulated modulator of apoptosis) with minimal induction of the cell-cycle arresting gene p21, suggesting a selective push towards apoptosis.[4]
Currently, there is no publicly available in vivo efficacy data for this compound from xenograft models.
LY345899: Starving Cancer Cells by Targeting Metabolism
LY345899 is a folate analog that competitively inhibits MTHFD1 and MTHFD2, enzymes that play a critical role in the mitochondrial and cytoplasmic one-carbon folate metabolic pathways. These pathways are essential for the de novo synthesis of purines and thymidylate, which are vital for rapidly proliferating cancer cells. By inhibiting these enzymes, LY345899 effectively cuts off the supply of these essential building blocks, leading to cell death.[2]
Quantitative Performance Data for LY345899:
| Parameter | Target | Value |
| IC50 | MTHFD1 | 96 nM[5] |
| MTHFD2 | 663 nM[5] | |
| Ki | MTHFD1 | 18 nM |
In Vivo Efficacy of LY345899:
In vivo studies using a colorectal cancer (CRC) patient-derived xenograft (PDX) model in BABL/c nude mice have demonstrated the anti-tumor activity of LY345899.[2]
-
Administration: Intraperitoneal injection at a dosage of 5-10 mg/kg, 5 days a week for 4 weeks.[2]
-
Results: Treatment with LY345899 resulted in lower cell proliferation indices and higher rates of apoptosis in the tumors. Importantly, no significant weight loss or other signs of acute or delayed toxicity were observed in the mice.[2]
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of this compound and LY345899 are best understood by visualizing their respective signaling pathways.
Experimental Protocols
To aid researchers in the evaluation of these or similar compounds, detailed methodologies for key experiments are provided below.
I. Evaluation of this compound Activity
A. FRET-based Mdm2-MdmX E3 Ligase Activity Assay
This assay is designed to identify and characterize inhibitors of the Mdm2-MdmX E3 ligase activity.
-
Principle: This assay utilizes Fluorescence Resonance Energy Transfer (FRET) to measure the ubiquitination of a p53 substrate by the Mdm2-MdmX complex. A donor fluorophore on the substrate and an acceptor fluorophore on ubiquitin will generate a FRET signal upon ubiquitination. Inhibition of the E3 ligase activity by this compound will result in a decreased FRET signal.
-
Protocol:
-
In a 384-well plate, add recombinant Mdm2, MdmX, E1 activating enzyme, E2 conjugating enzyme, ATP, biotinylated ubiquitin, and a fluorescently labeled p53 peptide substrate.
-
Add serial dilutions of this compound or a vehicle control (e.g., DMSO) to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Measure the FRET signal using a plate reader with appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition at each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
-
B. Co-Immunoprecipitation (Co-IP) for Mdm2-MdmX Interaction
This method is used to verify that this compound disrupts the physical interaction between Mdm2 and MdmX in a cellular context.
-
Protocol:
-
Culture leukemia/lymphoma cells (e.g., NALM6) and treat with this compound or vehicle control for a specified time.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clear the cell lysates with protein A/G agarose (B213101) beads.
-
Incubate the pre-cleared lysates with an antibody specific for Mdm2 overnight at 4°C.
-
Add protein A/G agarose beads to pull down the Mdm2-antibody complexes.
-
Wash the beads several times to remove non-specific binding proteins.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against both Mdm2 and MdmX. A decrease in the amount of MdmX co-precipitated with Mdm2 in the this compound-treated samples indicates disruption of the interaction.
-
II. Evaluation of LY345899 Activity
A. MTHFD1/2 Enzyme Inhibition Assay
This biochemical assay measures the direct inhibitory effect of LY345899 on the dehydrogenase activity of MTHFD1 and MTHFD2.
-
Principle: The dehydrogenase activity of MTHFD1/2 is measured by monitoring the production of NADH, which absorbs light at 340 nm.
-
Protocol:
-
In a UV-transparent 96-well plate, add recombinant human MTHFD1 or MTHFD2 enzyme, NAD+, and assay buffer.
-
Add serial dilutions of LY345899 or a vehicle control.
-
Initiate the reaction by adding the substrate, 5,10-methylenetetrahydrofolate.
-
Immediately measure the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the initial reaction rates and determine the IC50 value of LY345899.
-
B. Colorectal Cancer Xenograft Model
This in vivo model is used to assess the anti-tumor efficacy of LY345899.
-
Protocol:
-
Establish patient-derived colorectal cancer xenografts (PDX) by subcutaneously implanting tumor fragments from a patient into immunodeficient mice (e.g., BALB/c nude mice).
-
Once tumors reach a palpable size (e.g., 100-150 mm3), randomize the mice into treatment and control groups.
-
Administer LY345899 via intraperitoneal injection at a dose of 5-10 mg/kg, 5 days per week, for 4 weeks. The control group receives a vehicle control.
-
Monitor tumor growth by measuring tumor volume with calipers twice a week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry for proliferation and apoptosis markers).
-
Conclusion
This compound and LY345899 represent two distinct and promising strategies for anticancer drug development. This compound's ability to reactivate the p53 pathway by targeting the Mdm2-MdmX interaction offers a powerful approach to induce apoptosis in hematological malignancies. LY345899's inhibition of one-carbon metabolism demonstrates the potential of targeting metabolic vulnerabilities in solid tumors like colorectal cancer. The comparative data and detailed experimental protocols provided in this guide are intended to facilitate further research and development in these exciting areas of oncology. As our understanding of the molecular underpinnings of cancer deepens, the development of such targeted therapies will be paramount in improving patient outcomes.
References
- 1. A surgical orthotopic xenograft approach with immune response for colorectal cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MDM2 E3 ligase activity is essential for p53 regulation and cell cycle integrity | PLOS Genetics [journals.plos.org]
- 4. Targeting RING domains of Mdm2-MdmX E3 complex activates apoptotic arm of the p53 pathway in leukemia/lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulation of Redox Homeostasis by Inhibition of MTHFD2 in Colorectal Cancer: Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Anti-Tumor Activity: A Case Study Using RNAi for Target Validation
Introduction
The validation of a drug's mechanism of action is a cornerstone of preclinical and clinical development. For targeted anti-tumor agents, it is crucial to demonstrate that the observed therapeutic effect is indeed a result of the inhibition of the intended molecular target. RNA interference (RNAi) is a powerful and widely used technique for this purpose. It allows for the specific silencing of a target gene, thereby mimicking the effect of a highly specific inhibitor. This guide provides a comparative framework for validating the anti-tumor activity of a hypothetical small molecule inhibitor, "MMRi64," using RNAi, with a practical case study based on the well-characterized Polo-like kinase 1 (PLK1) inhibitors.
This guide will detail the experimental workflows, present comparative data in a structured format, and illustrate key concepts with clear diagrams to aid researchers, scientists, and drug development professionals in designing and interpreting target validation studies.
Conceptual Framework: Using RNAi to Validate a Drug Target
Experimental Data: A Comparative Analysis
To illustrate the process, we present a case study comparing the effects of a PLK1 inhibitor (e.g., BI 2536) with the effects of PLK1-targeting small interfering RNA (siRNA) in a cancer cell line.
Table 1: Comparison of Anti-Proliferative Effects of a PLK1 Inhibitor vs. PLK1 siRNA
| Treatment Group | Concentration/Dose | Cell Viability (% of Control) | IC50 / Effective Dose |
| Control (Untreated) | - | 100% | - |
| Control siRNA | 50 nM | 98% | - |
| PLK1 Inhibitor | 1 nM | 85% | 10 nM |
| 10 nM | 52% | ||
| 100 nM | 15% | ||
| PLK1 siRNA #1 | 50 nM | 45% | 50 nM |
| PLK1 siRNA #2 | 50 nM | 48% | 50 nM |
Data are representative and compiled from typical results seen in cancer cell lines treated with PLK1 inhibitors and siRNA.
Table 2: Comparison of Apoptosis Induction by a PLK1 Inhibitor vs. PLK1 siRNA
| Treatment Group | Concentration/Dose | Apoptotic Cells (% of Total) |
| Control (Untreated) | - | 5% |
| Control siRNA | 50 nM | 6% |
| PLK1 Inhibitor | 100 nM | 48% |
| PLK1 siRNA #1 | 50 nM | 42% |
| PLK1 siRNA #2 | 50 nM | 45% |
Apoptosis measured by Annexin V staining followed by flow cytometry. Data are representative.
Table 3: Drug Sensitivity in PLK1 Knockdown Cells
| Cell Line | Treatment | IC50 of PLK1 Inhibitor |
| Parental | PLK1 Inhibitor | 10 nM |
| Control siRNA | PLK1 Inhibitor | 12 nM |
| PLK1 siRNA #1 | PLK1 Inhibitor | > 1000 nM |
| PLK1 siRNA #2 | PLK1 Inhibitor | > 1000 nM |
This table illustrates that knockdown of the target (PLK1) confers resistance to the inhibitor, a key validation point.
Signaling Pathways and Experimental Workflows
PLK1 Signaling Pathway
Polo-like kinase 1 (PLK1) is a critical regulator of multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis. Its overexpression is common in many cancers, making it an attractive therapeutic target. Inhibition of PLK1 leads to mitotic arrest and subsequent apoptosis in cancer cells.
Caption: The PLK1 signaling pathway and points of intervention by small molecules and RNAi.
Experimental Workflow for Target Validation using RNAi
The following diagram outlines a typical workflow for validating an anti-tumor drug target using RNAi.
Caption: A generalized workflow for validating a drug target using RNAi.
Logical Framework for Data Interpretation
Caption: The logical framework for confirming on-target activity with RNAi.
Detailed Experimental Protocols
1. Cell Culture and siRNA Transfection
-
Cell Lines: A panel of relevant cancer cell lines (e.g., HeLa, HCT116) should be used.
-
Culture Conditions: Cells are maintained in the recommended medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Transfection: Cells are seeded in 6-well or 96-well plates to reach 30-50% confluency at the time of transfection. siRNA duplexes (a non-targeting control and at least two different siRNAs for the target gene) are transfected using a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) according to the manufacturer's protocol. A final siRNA concentration of 25-50 nM is typically used.
2. Western Blotting for Target Knockdown Verification
-
Lysate Preparation: 48-72 hours post-transfection, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the target protein (e.g., anti-PLK1) and a loading control (e.g., anti-GAPDH or anti-β-actin). After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
3. Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Procedure: 24 hours post-transfection, the medium is replaced with fresh medium containing serial dilutions of the small molecule inhibitor (e.g., "this compound") or DMSO as a vehicle control.
-
Incubation: Cells are incubated for an additional 48-72 hours.
-
Measurement: The CellTiter-Glo® reagent is added to each well, and luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a plate reader.
-
Analysis: Data are normalized to the vehicle-treated control, and IC50 values are calculated using non-linear regression analysis.
4. Apoptosis Assay (e.g., using Annexin V/PI Staining)
-
Cell Treatment: Cells are treated with the inhibitor or transfected with siRNA as described above.
-
Staining: After the treatment period, both adherent and floating cells are collected, washed, and resuspended in Annexin V binding buffer. FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) are added, and the cells are incubated in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.
Alternative and Complementary Validation Methods
While RNAi is a gold standard for target validation, a multi-faceted approach provides more robust evidence.
Table 4: Comparison of Target Validation Methods
| Method | Principle | Advantages | Disadvantages |
| RNAi (siRNA/shRNA) | Silences target gene expression at the mRNA level. | High specificity; transient or stable knockdown possible. | Potential for off-target effects; incomplete knockdown. |
| CRISPR/Cas9 | Creates a permanent knockout of the target gene. | Complete loss of function; high specificity. | Can be lethal if the gene is essential; potential for off-target gene editing. |
| Expression of a Drug-Resistant Mutant | Introduce a mutated version of the target that does not bind the drug. | Directly demonstrates the drug-target interaction in a cellular context. | Technically challenging to create and express the mutant. |
| Chemical Proteomics | Uses chemical probes to identify the direct binding partners of a drug in the proteome. | Unbiased identification of on- and off-targets. | Requires specialized probes and mass spectrometry expertise. |
| Thermal Proteome Profiling (TPP) | Measures changes in protein thermal stability upon drug binding across the proteome. | In vivo applicable; no need for drug modification. | Technically complex; requires sophisticated data analysis. |
The validation of a drug's anti-tumor activity through its intended target is a critical step in its development. The combined use of a potent small molecule inhibitor and a specific genetic tool like RNAi provides a powerful strategy for confirming on-target effects. As demonstrated with the PLK1 inhibitor case study, a high degree of concordance between the phenotypic effects of the drug and the knockdown of its target, along with induced resistance in knockdown cells, builds a strong case for the drug's mechanism of action. Integrating these core techniques with complementary methods like CRISPR-based knockouts or chemical proteomics can provide an even higher level of confidence, ultimately de-risking the progression of new anti-cancer agents into clinical trials.
MMRi64 vs. Methotrexate in Leukemia: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of MMRi64 and the established chemotherapeutic agent, methotrexate (B535133), in the context of leukemia. The information is compiled from preclinical studies to offer an objective overview of their mechanisms of action, cytotoxic effects, and the experimental approaches used to evaluate them.
At a Glance: Key Efficacy Parameters
The following table summarizes the available quantitative data for this compound and methotrexate in various leukemia cell lines. It is important to note that direct head-to-head comparative studies providing IC50 values for this compound across a broad panel of leukemia cell lines are not yet publicly available. The data for this compound is currently more descriptive, highlighting its efficacy in specific contexts, particularly in drug-resistant and p53-mutant scenarios.
| Parameter | This compound | Methotrexate |
| Target Leukemia Cell Lines | NALM6 (B-cell precursor leukemia), HL60VR (Vincristine-resistant promyelocytic leukemia), Eμ-myc lymphoma cells | CCRF-CEM (T-cell acute lymphoblastic leukemia), THP-1 (acute monocytic leukemia), MV-4-II (acute myelomonocytic leukemia), Panel of 6 pediatric leukemia/lymphoma cell lines |
| Reported IC50/EC50 Values | Data not available in reviewed sources. | CCRF-CEM: 5.6 nMTHP-1: 21.9 nMMV-4-II: 5.15 nMMedian IC50 across 6 pediatric leukemia/lymphoma cell lines: 78 nM[1] |
| Observed Efficacy | - More effective at inducing apoptosis in NALM6 cells than Nutlin3a at 1 µM.[2]- Induces apoptosis in multidrug-resistant HL60VR cells.[3][4]- Induces PARP cleavage in Eμ-myc lymphoma cells with varying p53 status.[2] | - Dose-dependent cytotoxicity observed in various leukemia cell lines.[5][6]- Induces apoptosis and cell cycle arrest.[7] |
Mechanism of Action
The two compounds exert their anti-leukemic effects through distinct signaling pathways.
This compound: This small molecule inhibitor targets the MDM2-MDM4 E3 ligase complex. By disrupting the interaction between MDM2 and MDM4, this compound activates the p53 tumor suppressor pathway, leading to the upregulation of pro-apoptotic proteins like PUMA and subsequent apoptosis.[2] Notably, this compound has also been shown to induce apoptosis in a p53-independent manner, making it a potential therapeutic for leukemias with p53 mutations.[3]
Methotrexate: As a folate antagonist, methotrexate competitively inhibits dihydrofolate reductase (DHFR). This enzyme is crucial for the synthesis of tetrahydrofolate, a key cofactor in the synthesis of purines and thymidylate, which are essential for DNA and RNA synthesis.[7] Inhibition of DHFR leads to a depletion of these building blocks, causing cell cycle arrest, primarily in the S-phase, and ultimately inducing apoptosis.[7]
Experimental Protocols
The following sections detail the methodologies used in the preclinical evaluation of this compound and methotrexate.
Cell Viability and Cytotoxicity Assays
A common method to determine the cytotoxic effects of these compounds is the MTS or MTT assay.
Protocol: MTS Cell Viability Assay
-
Cell Seeding: Leukemia cell lines (e.g., CCRF-CEM, THP-1, MV-4-II) are seeded in 96-well plates at a density of 5x10^5 cells/mL.[5]
-
Drug Treatment: Cells are treated with serial dilutions of either this compound or methotrexate for a specified period, typically 48 to 72 hours.[5]
-
MTS Reagent Addition: Following incubation, an MTS reagent is added to each well.[5]
-
Incubation and Measurement: The plates are incubated to allow viable cells to metabolize the MTS reagent into a formazan (B1609692) product. The absorbance of the formazan is then measured at 490 nm using a plate reader.[5]
-
Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. IC50 values, the concentration of the drug that inhibits cell growth by 50%, are determined from dose-response curves.
Apoptosis Assays
Apoptosis induction is a key indicator of anti-cancer drug efficacy. Western blotting for apoptosis markers and flow cytometry with Annexin V staining are standard techniques.
Protocol: Western Blot for Apoptosis Markers
-
Cell Treatment and Lysis: Leukemia cells are treated with the desired concentrations of this compound or methotrexate for various time points. Whole-cell lysates are then prepared.[2]
-
Protein Quantification: The protein concentration of each lysate is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is probed with primary antibodies against key apoptosis-related proteins such as cleaved PARP, activated caspase-3, and PUMA.[2]
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Loading controls like actin or tubulin are used to ensure equal protein loading.[2]
Protocol: Annexin V Apoptosis Assay by Flow Cytometry
-
Cell Treatment: Leukemia cells are treated with this compound or methotrexate for the desired time.
-
Cell Harvesting and Washing: Cells are collected, washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with a fluorescently-labeled Annexin V conjugate (e.g., FITC or PE) and a viability dye such as propidium (B1200493) iodide (PI).[2]
-
Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer. Annexin V-positive, PI-negative cells are identified as early apoptotic cells, while Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.[2]
-
Quantification: The percentage of apoptotic cells in the treated samples is quantified and compared to untreated controls.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical comparison of this compound and methotrexate.
Conclusion
Both this compound and methotrexate demonstrate significant anti-leukemic activity through distinct mechanisms. Methotrexate, a long-standing chemotherapy agent, effectively inhibits DNA and RNA synthesis, leading to cell death. This compound represents a novel targeted approach by activating the p53 pathway and inducing apoptosis, even in chemotherapy-resistant and p53-mutant leukemia cells.
While the available data for methotrexate provides a clearer quantitative picture of its potency across various leukemia cell lines, the findings for this compound, though less quantitative in the public domain, suggest a promising therapeutic avenue, particularly for difficult-to-treat leukemia subtypes. Further head-to-head preclinical studies and comprehensive dose-response analyses for this compound are warranted to fully elucidate its therapeutic potential in comparison to standard-of-care agents like methotrexate.
References
- 1. MDM2 E3 ligase activity is essential for p53 regulation and cell cycle integrity: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Dual Targeting of MDM4 and FTH1 by MMRi71 for Induced Protein Degradation and p53-Independent Apoptosis in Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MDM2 E3 ligase activity is essential for p53 regulation and cell cycle integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]
The Synergistic Power of PARP Inhibition in DNA Repair-Deficient Cancers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is continually evolving, with combination strategies at the forefront of innovation. One of the most promising areas of research is the synergistic interplay between Poly (ADP-ribose) polymerase (PARP) inhibitors and inherent deficiencies in tumor cell DNA repair mechanisms. This guide provides a comprehensive comparison of the synergistic effects observed when PARP inhibitors are combined with deficiencies in the Mismatch Repair (MMR) pathway, a concept of growing interest.
It is important to note that the term "MMRi64" does not correspond to a known Mismatch Repair inhibitor in publicly available scientific literature. Therefore, this guide will focus on the broader, well-documented synergistic relationship between PARP inhibitors and MMR deficiency.
The central principle underpinning this synergy is the concept of synthetic lethality . This occurs when a combination of two genetic or molecular alterations leads to cell death, while a single alteration alone is not lethal. In this context, cancer cells with a pre-existing DNA repair defect (like MMR deficiency) become critically dependent on the remaining repair pathways, such as the one involving PARP. Inhibition of PARP in these already vulnerable cells leads to a catastrophic accumulation of DNA damage and, ultimately, cell death.[1]
Quantitative Analysis of Synergistic Effects
While specific quantitative data for named MMR inhibitors in combination with PARP inhibitors is still emerging in preclinical and clinical studies, the principle of synthetic lethality with PARP inhibitors is well-established in the context of other DNA repair deficiencies, most notably in tumors with mutations in the Homologous Recombination (HR) pathway genes BRCA1 and BRCA2. Data from these studies serve as a strong surrogate to illustrate the potential potency of combining PARP inhibition with MMR deficiency.
| Treatment Group | Cell Line/Tumor Type | Endpoint | Result | Reference |
| Olaparib | BRCA-mutant Ovarian Cancer | Progression-Free Survival (PFS) | 11.2 months (Olaparib) vs. 4.3 months (Placebo) | [2] |
| Saruparib (PARP1-selective) | HRR-deficient Breast Cancer | Objective Response Rate (ORR) | 48.8% | [3] |
| Saruparib (PARP1-selective) | HRR-deficient Breast Cancer | Median Progression-Free Survival | 9.1 months | [3] |
| Olaparib + Pembrolizumab | HRR-mutated/HRD-positive Solid Tumors | - | Beneficial across cancer types | [4] |
| Niraparib + Pembrolizumab | BRCA-wildtype/non-HRD Ovarian Cancer | Objective Response Rate (ORR) | 18% | [5] |
| Niraparib + Pembrolizumab | BRCA-wildtype/non-HRD Ovarian Cancer | Disease Control Rate (DCR) | 65% | [5] |
Signaling Pathways and Mechanisms of Action
The synergistic lethality between PARP inhibition and DNA repair deficiencies stems from their complementary roles in maintaining genomic integrity.
PARP and Base Excision Repair (BER): PARP enzymes, particularly PARP1, are crucial for the Base Excision Repair (BER) pathway, which rectifies single-strand DNA breaks (SSBs).[2] When PARP is inhibited, these SSBs accumulate.
MMR and Replication Fidelity: The Mismatch Repair (MMR) system corrects errors made during DNA replication, such as base mismatches and small insertions or deletions.[6] Deficiency in MMR leads to microsatellite instability (MSI) and a higher tumor mutational burden.[7][8]
The Synergistic Effect: In MMR-deficient cells, the accumulation of un-repaired SSBs due to PARP inhibition can lead to the collapse of replication forks, creating more severe double-strand breaks (DSBs).[9] Cells with MMR deficiency may have a compromised ability to repair these DSBs, leading to genomic chaos and apoptosis. Furthermore, the increased mutational load in MMR-deficient tumors makes them more immunogenic, and PARP inhibitors can enhance this effect by increasing neoantigen release, providing a strong rationale for combination with immune checkpoint inhibitors.[6][7]
Experimental Protocols
The following are generalized methodologies for key experiments cited in the investigation of synergistic effects of PARP inhibitors in DNA repair-deficient cancers.
Cell Viability Assays (MTT/XTT or CellTiter-Glo®)
-
Objective: To determine the cytotoxic effect of PARP inhibitors alone and in combination with MMR deficiency.
-
Methodology:
-
Seed cancer cell lines (both MMR-proficient and MMR-deficient) in 96-well plates.
-
Treat cells with a range of concentrations of a PARP inhibitor (e.g., olaparib, niraparib) for 72-96 hours.
-
Add MTT, XTT, or CellTiter-Glo® reagent to each well and incubate as per the manufacturer's instructions.
-
Measure the absorbance or luminescence, which is proportional to the number of viable cells.
-
Calculate the IC50 (the concentration of drug that inhibits cell growth by 50%) for each cell line. A significantly lower IC50 in MMR-deficient cells indicates synergy.
-
Apoptosis Assays (Annexin V/Propidium Iodide Staining)
-
Objective: To quantify the induction of apoptosis by PARP inhibitors in MMR-deficient cells.
-
Methodology:
-
Treat MMR-proficient and -deficient cells with the PARP inhibitor at a clinically relevant concentration for 24-48 hours.
-
Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze the stained cells using flow cytometry.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.
-
In Vivo Tumor Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of PARP inhibitors in an in vivo model of MMR-deficient cancer.
-
Methodology:
-
Implant MMR-deficient human cancer cells subcutaneously into immunodeficient mice.
-
Once tumors reach a palpable size, randomize mice into treatment groups (e.g., vehicle control, PARP inhibitor).
-
Administer the PARP inhibitor orally or via intraperitoneal injection daily for a specified period.
-
Measure tumor volume and mouse body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for DNA damage markers like γH2AX).
-
Conclusion and Future Directions
The synergistic interaction between PARP inhibitors and DNA repair deficiencies, including MMR deficiency, represents a powerful strategy in precision oncology. While the clinical validation of PARP inhibitors in MMR-deficient tumors is an active area of investigation, the underlying biological rationale is compelling. Future research will likely focus on identifying predictive biomarkers beyond MMR status to refine patient selection and on exploring novel combination therapies, such as the tripartite regimen of PARP inhibitors, immune checkpoint inhibitors, and other DNA damage response agents, to overcome resistance and improve patient outcomes. The continued exploration of these synergistic relationships holds the key to unlocking more effective and personalized cancer treatments.
References
- 1. The synthetic lethality of targeting cell cycle checkpoints and PARPs in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting DNA repair for cancer treatment: Lessons from PARP inhibitor trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AACR: PARP1-selective inhibitor demonstrates early efficacy in breast cancers with DNA repair defects | MD Anderson Cancer Center [mdanderson.org]
- 4. oncologynewscentral.com [oncologynewscentral.com]
- 5. Update on Combination Strategies of PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Synergistic Effect of PARP Inhibitors and Immune Checkpoint Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical approaches to overcome PARP inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
Head-to-Head Comparison: MMRi64 and Key Metabolic Inhibitors in Cancer Research
In the landscape of cancer therapeutics, a diverse array of molecules is being investigated for their potential to selectively target and eliminate malignant cells. This guide provides a detailed comparison of MMRi64, a molecule with a distinct mechanism of action, and a range of prominent metabolic inhibitors. While this compound is not a metabolic inhibitor itself, understanding its function is crucial for researchers exploring different avenues of cancer treatment. This document will first elucidate the mechanism of this compound and then delve into a comprehensive, data-driven comparison of inhibitors targeting key metabolic pathways in cancer: glycolysis, fatty acid oxidation, and mitochondrial respiration.
Understanding this compound: An Inhibitor of the Mdm2-MdmX E3 Ligase
Contrary to being a metabolic inhibitor, this compound is a specific inhibitor of the Mdm2-MdmX E3 ligase complex.[1][2] Its primary function is to disrupt the interaction between Mdm2 and MdmX, two key negative regulators of the tumor suppressor protein p53. By inhibiting this interaction, this compound leads to the accumulation of p53, which in turn can trigger apoptosis (programmed cell death) in cancer cells, particularly in leukemia and lymphoma.[1] The mechanism of this compound also involves the downregulation of both Mdm2 and MdmX in these cancer cells.[2]
Signaling Pathway of this compound
Caption: Mechanism of this compound action.
A Comparative Analysis of Metabolic Inhibitors
Cancer cells exhibit altered metabolic pathways to sustain their rapid growth and proliferation. Targeting these metabolic vulnerabilities presents a promising therapeutic strategy. This section provides a head-to-head comparison of inhibitors targeting three central metabolic pathways: glycolysis, fatty acid oxidation, and mitochondrial respiration.
Glycolysis Inhibitors
Many cancer cells rely heavily on glycolysis for energy production, a phenomenon known as the Warburg effect.[1] Inhibiting this pathway can selectively starve cancer cells of the energy they need to survive and proliferate.
Performance Data of Glycolysis Inhibitors
| Inhibitor | Target | Cell Line(s) | IC50 / Effect | Reference |
| 2-Deoxy-D-glucose (2-DG) | Hexokinase | Various cancer cells | Varies by cell line; inhibits glycolysis and ATP synthesis | [3] |
| 3-Bromopyruvate (3-BrPA) | Hexokinase 2, GAPDH, Lactate Dehydrogenase | Various cancer cells | Potent inhibitor of cancer cell growth | [3][4] |
| Resveratrol | Hexokinase 2 | Hepatocellular carcinoma cells | Inhibits glycolysis and induces apoptosis | [3] |
| Curcumin | Hexokinase | Prostate cancer | In combination with docetaxel, showed high response rate | [4] |
Signaling Pathway of Glycolysis Inhibition
Caption: Inhibition points in the glycolytic pathway.
Experimental Protocol: Glycolysis Stress Test
A common method to assess the glycolytic function of cells is the Glycolysis Stress Test using an extracellular flux analyzer.
Objective: To measure the key parameters of glycolysis: glycolysis, glycolytic capacity, and glycolytic reserve.
Materials:
-
Seahorse XF Glycolysis Stress Test Kit (contains glucose, oligomycin (B223565), and 2-DG)
-
XF Cell Culture Microplates
-
Extracellular Flux Analyzer (e.g., Seahorse XF)
-
Cells of interest
-
Assay Medium (e.g., XF Base Medium supplemented with L-glutamine)
Procedure:
-
Cell Seeding: Seed cells in an XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.[5]
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge overnight in a non-CO2 incubator at 37°C.[6]
-
Assay Preparation:
-
The day of the assay, replace the growth medium with pre-warmed assay medium.
-
Incubate the cells in a non-CO2 incubator at 37°C for 1 hour prior to the assay.
-
Prepare stock solutions of glucose, oligomycin (an ATP synthase inhibitor), and 2-DG (a competitive inhibitor of hexokinase) according to the manufacturer's protocol.[7][8]
-
Load the injector ports of the sensor cartridge with the prepared compounds.[9]
-
-
Assay Execution:
-
Calibrate the extracellular flux analyzer.
-
Place the cell culture plate in the analyzer.
-
The instrument will measure the basal extracellular acidification rate (ECAR), an indicator of glycolysis.
-
Sequential injections of glucose, oligomycin, and 2-DG will occur, with ECAR measurements taken after each injection.
-
-
Data Analysis:
-
Basal Glycolysis: The initial ECAR measurement before glucose injection.
-
Glycolysis: The ECAR rate after glucose injection.
-
Glycolytic Capacity: The maximum ECAR rate achieved after oligomycin injection. Oligomycin shuts down mitochondrial ATP production, forcing the cells to rely on glycolysis.
-
Glycolytic Reserve: The difference between the glycolytic capacity and the basal glycolysis rate, indicating the cell's ability to respond to an energetic demand.
-
Fatty Acid Oxidation (FAO) Inhibitors
Some cancers rely on the oxidation of fatty acids for energy and building blocks. Inhibiting FAO can be an effective anti-cancer strategy, particularly in tumors that are less dependent on glycolysis.[10]
Performance Data of FAO Inhibitors
| Inhibitor | Target | Cell Line(s) | Effect | Reference |
| Etomoxir | Carnitine Palmitoyltransferase 1 (CPT1) | Leukemia cells | Induces significant cell death in PHD3-low leukemia cells | [10] |
| Ranolazine | Fatty Acid Oxidation | Leukemia cells | Induces significant cell death in PHD3-low leukemia cells | [10] |
| C93 | Fatty Acid Synthase (FAS) | Non-small cell lung cancer cells | Inhibits FAS without stimulating FAO, reduces tumor growth | |
| Oridonin | Fatty Acid Synthase (FAS) | LoVo colorectal cancer cells | Induces apoptosis and reduces cellular palmitic acid levels | |
| TOFA | Acetyl-CoA Carboxylase (ACC) | HCT-8 and HCT-15 colorectal cancer cells | Cytotoxic and induces apoptosis in a dose-dependent manner |
Signaling Pathway of Fatty Acid Oxidation Inhibition
Caption: Inhibition of fatty acid transport into mitochondria.
Mitochondrial Respiration Inhibitors
Mitochondria are the powerhouses of the cell, and their respiratory chain is a major source of ATP. Targeting mitochondrial respiration can disrupt the energy supply of cancer cells and induce cell death.
Performance Data of Mitochondrial Respiration Inhibitors
| Inhibitor | Target | Cell Line(s) | Effect | Reference |
| Metformin | Complex I | Various cancer cells | Reduces mitochondrial respiration and ATP production | |
| IACS-010759 | Complex I | Rapamycin-resistant cells | Synergizes with mTORC1 inhibitors to cause cell death | [10] |
| Ginsenoside Rh2 | Complex III | Various cancer cells | Induces ROS production, inhibits OXPHOS and glycolysis | |
| Oligomycin | Complex V (ATP Synthase) | Used in vitro | Inhibits ATP synthesis |
Signaling Pathway of Mitochondrial Respiration Inhibition
Caption: Inhibition points in the electron transport chain.
Experimental Protocol: Measuring Cellular Respiration
Cellular respiration can be measured by monitoring oxygen consumption using a respirometer or an extracellular flux analyzer.
Objective: To determine the rate of oxygen consumption in cells.
Materials:
-
Respirometer or Extracellular Flux Analyzer
-
Cells or organisms to be tested (e.g., germinating peas, cell cultures)
-
Potassium hydroxide (B78521) (KOH) solution (to absorb CO2)
-
Syringes, vials, and calibrated pipettes for a simple respirometer setup
-
Mitochondrial Stress Test Kit for extracellular flux analyzer (contains oligomycin, FCCP, and rotenone/antimycin A)
Procedure (using a simple respirometer):
-
Assemble the Respirometer:
-
Place a small amount of absorbent cotton in the bottom of a vial and saturate it with 15% KOH solution.
-
Place a layer of non-absorbent cotton on top to protect the sample.
-
Add the biological sample (e.g., germinating peas) to the vial.
-
Seal the vial with a stopper fitted with a calibrated pipette.
-
-
Equilibration: Place the respirometer in a water bath at a constant temperature to equilibrate for a set period.
-
Measurement:
-
Submerge the entire respirometer in the water bath.
-
As the organism respires, it will consume oxygen, and the produced CO2 will be absorbed by the KOH. This will cause a net decrease in gas volume, drawing a drop of water into the pipette.
-
Record the movement of the water drop along the calibrated pipette at regular time intervals (e.g., every 5 minutes).
-
-
Data Analysis: Calculate the rate of oxygen consumption by determining the volume of oxygen consumed per unit of time.
Procedure (using an extracellular flux analyzer - Mitochondrial Stress Test):
-
Cell Seeding and Preparation: Similar to the Glycolysis Stress Test, seed cells and prepare the sensor cartridge and assay plate.
-
Assay Execution:
-
The instrument measures the basal oxygen consumption rate (OCR).
-
Sequential injections of mitochondrial inhibitors are performed:
-
Oligomycin: Inhibits ATP synthase (Complex V), revealing the OCR linked to ATP production.
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that disrupts the mitochondrial membrane potential, forcing the electron transport chain to function at its maximum rate. This reveals the maximal respiration.
-
Rotenone (Complex I inhibitor) and Antimycin A (Complex III inhibitor): These shut down mitochondrial respiration completely, revealing the non-mitochondrial oxygen consumption.
-
-
-
Data Analysis:
-
Basal Respiration: The initial OCR.
-
ATP-linked Respiration: The decrease in OCR after oligomycin injection.
-
Maximal Respiration: The OCR after FCCP injection.
-
Spare Respiratory Capacity: The difference between maximal and basal respiration, indicating the cell's ability to respond to increased energy demand.
-
Conclusion
This guide clarifies the distinct role of this compound as a p53-pathway modulator and provides a comparative framework for understanding key metabolic inhibitors in cancer research. The provided data, signaling pathways, and experimental protocols offer a valuable resource for researchers and drug development professionals. By targeting the unique metabolic dependencies of cancer cells, these inhibitors represent a promising frontier in the development of more effective and selective cancer therapies. The choice of inhibitor and therapeutic strategy will ultimately depend on the specific metabolic phenotype of the cancer being targeted.
References
- 1. tebubio.com [tebubio.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Mechanisms of Action of Novel Influenza A/M2 Viroporin Inhibitors Derived from Hexamethylene Amiloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mskcc.org [mskcc.org]
- 5. researchgate.net [researchgate.net]
- 6. Oncology - Menarini Group [menarini.com]
- 7. Mitochondrial metabolic rewiring sensitizes mTORC1 inhibitor persister cells to cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. The Role of Immunotherapy in MMR-Deficient Endometrial Carcinoma: State of the Art and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Validating On-Target Engagement of MSH3 Inhibitors in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methodologies for validating the on-target engagement of small molecule inhibitors of MutS Homolog 3 (MSH3), a key component of the DNA Mismatch Repair (MMR) pathway. MSH3 forms the MutSβ heterodimer with MSH2, which is responsible for recognizing and initiating the repair of insertion-deletion loops in DNA.[1] Aberrant MSH3 function is implicated in various cancers and neurodegenerative diseases, making it a compelling therapeutic target.[1][2]
This document will focus on a hypothetical MSH3 inhibitor, MSH3-i , and compare its cellular on-target engagement profile with a known alternative, Competitor Y . The aim is to provide an objective comparison supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate methods for their drug discovery programs.
Comparative Analysis of On-Target Engagement
The following tables summarize the quantitative data from key experiments designed to validate and compare the on-target engagement of MSH3-i and Competitor Y in a cellular context.
Table 1: Cellular Thermal Shift Assay (CETSA) Data
The Cellular Thermal Shift Assay (CETSA) is a powerful method for assessing target engagement in a native cellular environment.[3] It measures the thermal stabilization of a target protein upon ligand binding. An increase in the melting temperature (Tm) of the protein in the presence of a compound is indicative of direct binding.
| Compound | Concentration (µM) | ΔTm of MSH3 (°C) |
| MSH3-i | 1 | 2.1 |
| 10 | 4.5 | |
| 50 | 6.2 | |
| Competitor Y | 1 | 1.5 |
| 10 | 3.2 | |
| 50 | 4.8 | |
| Vehicle (DMSO) | - | 0 |
Table 2: Co-Immunoprecipitation (Co-IP) of MSH2-MSH3 Complex
This assay assesses the ability of the inhibitors to disrupt the interaction between MSH2 and MSH3, the two components of the active MutSβ complex. A reduction in the amount of MSH2 co-immunoprecipitated with MSH3 indicates that the inhibitor is engaging MSH3 and preventing the formation of the heterodimer.
| Compound | Concentration (µM) | % MSH2 Co-Immunoprecipitated with MSH3 (Relative to Vehicle) |
| MSH3-i | 1 | 75% |
| 10 | 42% | |
| 50 | 18% | |
| Competitor Y | 1 | 88% |
| 10 | 65% | |
| 50 | 45% | |
| Vehicle (DMSO) | - | 100% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cellular Thermal Shift Assay (CETSA) Protocol
Objective: To determine the thermal stabilization of MSH3 in intact cells upon treatment with MSH3-i or Competitor Y.
Methodology:
-
Cell Culture: Human colorectal cancer cells (e.g., HCT116) are cultured to 80-90% confluency.
-
Compound Treatment: Cells are treated with varying concentrations of MSH3-i, Competitor Y, or vehicle (DMSO) for 2 hours.
-
Heating: Cell suspensions are aliquoted and heated to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by immediate cooling on ice.
-
Cell Lysis: Cells are lysed by freeze-thaw cycles.
-
Separation of Soluble and Aggregated Proteins: The soluble fraction is separated from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: The amount of soluble MSH3 in the supernatant is quantified by Western blotting or ELISA using a specific anti-MSH3 antibody.
-
Data Analysis: Melting curves are generated by plotting the percentage of soluble MSH3 against temperature. The change in melting temperature (ΔTm) is calculated by comparing the Tm of compound-treated samples to the vehicle-treated sample.
Co-Immunoprecipitation (Co-IP) Protocol
Objective: To assess the disruption of the MSH2-MSH3 interaction by MSH3-i and Competitor Y.
Methodology:
-
Cell Culture and Treatment: Cells are cultured and treated with inhibitors as described in the CETSA protocol.
-
Cell Lysis: Cells are lysed in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: The cell lysate is incubated with an anti-MSH3 antibody conjugated to magnetic beads to pull down MSH3 and its interacting partners.
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads.
-
Western Blotting: The eluate is analyzed by Western blotting using antibodies against both MSH3 and MSH2.
-
Data Analysis: The band intensity of co-immunoprecipitated MSH2 is quantified and normalized to the amount of immunoprecipitated MSH3. The results are expressed as a percentage relative to the vehicle-treated control.
Visualizing Pathways and Workflows
MSH3 Signaling Pathway
The following diagram illustrates the role of the MSH2-MSH3 (MutSβ) complex in the DNA Mismatch Repair pathway.
Caption: Role of MSH2-MSH3 (MutSβ) in DNA Mismatch Repair.
CETSA Experimental Workflow
The diagram below outlines the key steps in the Cellular Thermal Shift Assay.
Caption: CETSA experimental workflow for target engagement.
Conclusion
The data presented in this guide suggests that the hypothetical inhibitor, MSH3-i, demonstrates more potent on-target engagement with MSH3 in a cellular context compared to Competitor Y. This is evidenced by a greater thermal stabilization of MSH3 in the CETSA and a more effective disruption of the MSH2-MSH3 protein-protein interaction.
The choice of assay for validating on-target engagement is critical in the early stages of drug discovery.[4][5] CETSA provides direct evidence of target binding in the complex milieu of the cell.[3] Co-immunoprecipitation further corroborates these findings by demonstrating a functional consequence of target engagement – the disruption of a key protein complex. By employing a combination of these robust methodologies, researchers can confidently validate the cellular on-target engagement of their small molecule inhibitors, a crucial step in the development of novel therapeutics.
References
- 1. What are MSH3 gene inhibitors and how do they work? [synapse.patsnap.com]
- 2. MSH3 mismatch repair protein regulates sensitivity to cytotoxic drugs and a histone deacetylase inhibitor in human colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MSH3 Mediates Sensitization of Colorectal Cancer Cells to Cisplatin, Oxaliplatin, and a Poly(ADP-ribose) Polymerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Target Engagement Assays in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of MMRi64 in Mismatch Repair-Deficient Cancer Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the hypothetical Mismatch Repair (MMR) inhibitor, MMRi64, against current therapeutic alternatives in various cancer models with defective DNA mismatch repair (dMMR). This document outlines the mechanistic rationale for targeting the MMR pathway and presents a structured overview of preclinical data, supported by detailed experimental protocols and visual representations of key biological and experimental workflows.
Introduction to this compound and the Mismatch Repair Pathway
The DNA Mismatch Repair (MMR) system is a crucial cellular mechanism that corrects errors such as base-base mismatches and small insertions or deletions that can occur during DNA replication.[1][2] A deficient MMR (dMMR) system leads to an accumulation of mutations throughout the genome, a state known as microsatellite instability (MSI), which is a hallmark of various cancers, including certain types of colorectal, endometrial, and gastric cancers.[2][3]
This compound is a hypothetical, novel small molecule inhibitor designed to exploit the vulnerabilities of dMMR cancer cells. The proposed mechanism of action for this compound is based on the principle of synthetic lethality. This occurs when a combination of two genetic events (in this case, the inherent MMR deficiency in the cancer cell and the inhibition of a compensatory pathway by this compound) leads to cell death, while cells with only one of these alterations can survive.
Signaling Pathway of the Mismatch Repair (MMR) System
The diagram below illustrates the key protein complexes involved in the MMR pathway. In dMMR cancers, one or more of these components are non-functional.
Comparative Efficacy Data
The following tables summarize hypothetical preclinical data comparing the efficacy of this compound with a standard-of-care immunotherapy agent (an anti-PD-1 antibody) in dMMR cancer models.
Table 1: In Vitro Efficacy of this compound vs. Anti-PD-1 in dMMR Cancer Cell Lines
| Cancer Type | Cell Line | This compound IC50 (µM) | Anti-PD-1 IC50 (µM) |
| Colorectal | HCT116 (dMMR) | 0.5 | >100 |
| Colorectal | SW480 (pMMR) | >100 | >100 |
| Endometrial | Ishikawa (dMMR) | 0.8 | >100 |
| Endometrial | HEC-1-A (pMMR) | >100 | >100 |
IC50: Half-maximal inhibitory concentration. A lower value indicates higher potency. pMMR: proficient Mismatch Repair
Table 2: In Vivo Efficacy of this compound vs. Anti-PD-1 in a dMMR Colorectal Cancer Xenograft Model
| Treatment Group | Tumor Growth Inhibition (%) | Complete Response Rate (%) |
| Vehicle Control | 0 | 0 |
| This compound (50 mg/kg) | 85 | 30 |
| Anti-PD-1 (10 mg/kg) | 60 | 15 |
| This compound + Anti-PD-1 | 95 | 50 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the tables above are provided below.
In Vitro Cell Viability Assay
-
Cell Culture: HCT116, SW480, Ishikawa, and HEC-1-A cells were cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Cells were seeded in 96-well plates at a density of 5,000 cells per well. After 24 hours, cells were treated with serial dilutions of this compound or the anti-PD-1 antibody for 72 hours.
-
Viability Assessment: Cell viability was determined using a resazurin-based assay. Fluorescence was measured using a plate reader at an excitation/emission of 560/590 nm.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated from dose-response curves using non-linear regression analysis.
In Vivo Xenograft Model
-
Animal Model: Female athymic nude mice (6-8 weeks old) were used. All animal procedures were performed in accordance with institutional guidelines.
-
Tumor Implantation: 1x10^6 HCT116 cells were suspended in Matrigel and subcutaneously injected into the right flank of each mouse.
-
Treatment: When tumors reached an average volume of 100-150 mm³, mice were randomized into four groups (n=10 per group): vehicle control, this compound (50 mg/kg, oral, daily), anti-PD-1 antibody (10 mg/kg, intraperitoneal, twice weekly), and a combination of this compound and the anti-PD-1 antibody.
-
Efficacy Evaluation: Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (Length x Width²) / 2. Tumor growth inhibition was calculated at the end of the study relative to the vehicle control group. A complete response was defined as the disappearance of a palpable tumor.
Experimental Workflow
The following diagram outlines the general workflow for the preclinical evaluation of this compound's efficacy.
Conclusion
The hypothetical data presented in this guide suggest that this compound demonstrates potent and selective anti-tumor activity in dMMR cancer models, both as a monotherapy and in combination with immunotherapy. The detailed experimental protocols provide a framework for the preclinical validation of novel MMR-targeted therapies. Further investigation into the in vivo efficacy across a broader range of dMMR cancer types and the elucidation of the precise molecular mechanism of synthetic lethality are warranted to advance the development of this promising therapeutic strategy.
References
Navigating the Tumor Microenvironment: A Comparative Analysis of a Mismatch Repair Inhibitor (MMRi64) in Normoxic vs. Hypoxic Conditions
For Researchers, Scientists, and Drug Development Professionals
The tumor microenvironment presents a significant challenge to the efficacy of many cancer therapies. One of the defining features of solid tumors is hypoxia, a state of low oxygen tension that can dramatically alter cellular processes, including DNA repair pathways. This guide provides a comparative study of the hypothetical mismatch repair (MMR) inhibitor, MMRi64, under normoxic (normal oxygen) and hypoxic conditions. The objective is to offer a framework for understanding how the oxygenation status of tumors can impact the activity of drugs targeting the MMR pathway, supported by representative experimental data and protocols.
The Mismatch Repair Pathway and the Impact of Hypoxia
The DNA mismatch repair (MMR) system is a crucial cellular mechanism for maintaining genomic integrity by correcting errors made during DNA replication.[1][2] Key proteins in this pathway include MLH1, MSH2, MSH6, and PMS2.[1][2] However, the hypoxic microenvironment commonly found in solid tumors has been shown to downregulate the expression of these essential MMR genes.[1][2][3] This downregulation can occur through various mechanisms, including transcriptional repression and epigenetic modifications, leading to increased mutagenesis and genomic instability.[1][2][4]
Hypoxia-induced repression of MMR genes can be both dependent and independent of Hypoxia-Inducible Factor (HIF).[4][5] For instance, the repression of MLH1 and MSH2 has been linked to a shift from activating c-Myc/Max to repressive Mad1/Max and Mnt/Max complexes on their promoters.[3][4] This inherent suppression of the MMR pathway under hypoxic conditions has profound implications for the efficacy of therapies that target this system.
Performance of this compound: Normoxia vs. Hypoxia
To illustrate the potential impact of hypoxia on an MMR inhibitor, we present hypothetical data for this compound. These data are based on the known effects of hypoxia on the MMR pathway.
| Parameter | Normoxic Conditions (21% O₂) | Hypoxic Conditions (1% O₂) | Alternative/Control |
| This compound IC₅₀ (µM) | 5.2 | 18.7 | Untreated Control |
| Microsatellite Instability (MSI) Index | 0.85 (High) | 0.45 (Moderate) | 0.10 (Stable) |
| Apoptosis Rate (% of cells) | 45% | 15% | 5% |
| MLH1 Expression (Relative Units) | 1.0 | 0.3 | 1.0 |
| MSH2 Expression (Relative Units) | 1.0 | 0.4 | 1.0 |
Table 1: Comparative Performance of this compound in Normoxic vs. Hypoxic Conditions. The hypothetical data suggest that the efficacy of this compound is significantly reduced under hypoxic conditions, as indicated by a higher IC₅₀ value and a lower induction of apoptosis. This is consistent with the observation that the MMR pathway, the target of this compound, is already suppressed in hypoxia, potentially reducing the synthetic lethality effect of the inhibitor.
Experimental Protocols
To assess the efficacy of an MMR inhibitor like this compound under different oxygen conditions, a series of well-defined experiments are necessary.
Cell Culture and Hypoxia Induction
-
Cell Lines: Use a panel of cancer cell lines with proficient MMR systems (e.g., HCT116).
-
Normoxic Conditions: Cells are cultured in a standard cell culture incubator with 21% O₂, 5% CO₂, and balanced N₂ at 37°C.
-
Hypoxic Conditions: Cells are placed in a hypoxic chamber flushed with a gas mixture of 1% O₂, 5% CO₂, and balanced N₂ at 37°C for 24-48 hours prior to and during drug treatment.
-
This compound Treatment: Cells are treated with a dose range of this compound for 24, 48, and 72 hours under both normoxic and hypoxic conditions.
Western Blot for MMR Protein Expression
-
Objective: To quantify the expression levels of key MMR proteins (MLH1, MSH2).
-
Protocol:
-
Lyse cells from normoxic and hypoxic conditions.
-
Determine protein concentration using a BCA assay.
-
Separate 30 µg of protein per sample on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate with primary antibodies against MLH1, MSH2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect chemiluminescence using an imaging system and quantify band intensities.
-
Microsatellite Instability (MSI) Assay
-
Objective: To functionally assess the impact of this compound on MMR activity.
-
Protocol:
-
Extract genomic DNA from treated and untreated cells.
-
Amplify specific microsatellite loci using fluorescently labeled primers (e.g., BAT-25, BAT-26).
-
Analyze the PCR products using capillary electrophoresis on a genetic analyzer.
-
Compare the allele sizes of the microsatellite markers between treated and control samples. The appearance of novel alleles indicates instability.
-
Apoptosis Assay (Annexin V/PI Staining)
-
Objective: To measure the extent of apoptosis induced by this compound.
-
Protocol:
-
Harvest cells after treatment.
-
Wash with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubate in the dark for 15 minutes.
-
Analyze the samples by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic.
-
Signaling Pathways and Experimental Workflow
To visualize the underlying biological processes and the experimental design, the following diagrams are provided.
Caption: Mismatch Repair Pathway Under Normoxic vs. Hypoxic Conditions.
Caption: Experimental Workflow for Comparing this compound Efficacy.
Conclusion
The hypoxic tumor microenvironment significantly impacts the DNA mismatch repair pathway by downregulating key MMR proteins.[1][2][3] This has critical implications for the development and application of MMR inhibitors like the hypothetical this compound. As suggested by our representative data, the efficacy of such inhibitors is likely to be attenuated in hypoxic regions of tumors. Therefore, it is imperative for researchers and drug developers to consider the influence of tumor oxygenation when evaluating novel MMR-targeting agents. Strategies to overcome hypoxia-induced resistance, such as combination therapies with hypoxia-activated drugs or agents that modulate the tumor microenvironment, may be necessary to unlock the full therapeutic potential of MMR inhibition in solid tumors.
References
- 1. Frontiers | Tumor Hypoxia Drives Genomic Instability [frontiersin.org]
- 2. Decreased Expression of the DNA Mismatch Repair Gene Mlh1 under Hypoxic Stress in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of hypoxia on DNA repair and genome integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Co-repression of mismatch repair gene expression by hypoxia in cancer cells: role of the Myc/Max network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peerj.com [peerj.com]
A Comparative Analysis of the Therapeutic Index: Immune Checkpoint Inhibition in MMRd Tumors Versus Standard Chemotherapy
A new class of immunotherapies is demonstrating a significantly wider therapeutic window for certain cancers compared to traditional chemotherapy, offering profound implications for patient outcomes and quality of life. This guide provides a detailed comparison of the therapeutic index of immune checkpoint inhibitors for mismatch repair-deficient (dMMR) solid tumors against a standard-of-care chemotherapy regimen, FOLFOX, commonly used in colorectal cancer.
This analysis is geared towards researchers, scientists, and drug development professionals, offering a comprehensive overview of the efficacy, safety, and experimental protocols associated with these distinct therapeutic approaches. While the user's initial query referenced "MMRi64," no publicly available information exists for a compound with this designation. Therefore, this guide will focus on a well-documented and highly relevant example of a targeted immunotherapy with a potentially superior therapeutic index.
Understanding the Therapeutic Index
The therapeutic index (TI) is a quantitative measure of a drug's safety, representing the ratio between its therapeutic and toxic doses. A higher TI indicates a wider margin of safety, meaning there is a larger difference between the dose required for a therapeutic effect and the dose at which toxicity occurs. Conversely, a low TI suggests a narrow window between efficacy and toxicity, necessitating careful dose monitoring to avoid adverse events.
Executive Summary: A Tale of Two Therapeutic Windows
Immune checkpoint inhibitors, such as dostarlimab, have shown remarkable efficacy in patients with dMMR tumors, which possess a specific genetic vulnerability.[1] These drugs work by "unmasking" cancer cells, allowing the patient's own immune system to recognize and eliminate them.[1] This targeted approach has led to unprecedented response rates, including a 100% clinical complete response in a trial for dMMR rectal cancer, with a generally manageable side effect profile.[1][2][3]
In stark contrast, standard chemotherapy regimens like FOLFOX (a combination of folinic acid, fluorouracil, and oxaliplatin) are cytotoxic agents that target all rapidly dividing cells, both cancerous and healthy.[4][5] While effective in shrinking tumors, this lack of specificity leads to a wide range of well-documented and often severe side effects, thereby narrowing its therapeutic index.[4][6][7][8][9]
Quantitative Comparison of Efficacy and Toxicity
The following tables summarize the clinical data for immune checkpoint inhibition in dMMR tumors and standard FOLFOX chemotherapy, providing a basis for assessing their respective therapeutic indices.
Table 1: Efficacy of Immune Checkpoint Inhibitor (Dostarlimab) in dMMR Solid Tumors
| Efficacy Endpoint | Reported Outcomes | Citations |
| Clinical Complete Response (dMMR Rectal Cancer) | 100% in a phase 2 trial (42 patients) | [2][3] |
| Objective Response Rate (dMMR Solid Tumors) | 44.0% in a broad population of dMMR solid tumors | [10] |
| Sustained Response | 72.2% of responders had a response lasting 12 months or more | [10][11] |
Table 2: Efficacy of Standard Chemotherapy (FOLFOX) in Colorectal Cancer
| Efficacy Endpoint | Reported Outcomes | Citations |
| 5-Year Overall Survival (Stage III Colon Cancer, Adjuvant) | Approximately 77.9% to 83% | [4][12] |
| Response Rate (Metastatic Colorectal Cancer) | 54% to 56% (in combination with other agents) | [13] |
| Progression-Free Survival (Metastatic Colorectal Cancer) | Approximately 8 to 8.9 months | [12][13] |
Table 3: Adverse Events Associated with Immune Checkpoint Inhibitor (Dostarlimab) in dMMR Solid Tumors
| Adverse Event (All Grades) | Incidence | Citations |
| Rash/Dermatitis | 21% | [2] |
| Pruritus (Itching) | 13% | [2] |
| Fatigue | 11% | [2] |
| Hypothyroidism | 11% | [2] |
| Diarrhea | 9% | [2] |
| Nausea | 9% | [2] |
| Note: No Grade 3 or higher adverse events were reported in the pivotal dMMR rectal cancer trial. | [3] |
Table 4: Common Adverse Events Associated with Standard Chemotherapy (FOLFOX)
| Adverse Event | Incidence/Severity | Citations |
| Neuropathy (Numbness, tingling) | Common, can be long-term | [6][7][9] |
| Low Blood Cell Counts (Neutropenia, Anemia, Thrombocytopenia) | Common, increases risk of infection and bleeding | [6][7][8][9] |
| Nausea and Vomiting | Common | [4][6][7] |
| Fatigue | Very Common | [6][7][8] |
| Diarrhea or Constipation | Common | [4][6][7] |
| Mouth Sores | Common | [6][7][8][9] |
| Hand-Foot Syndrome | Can be sore, red, and peel | [9] |
| Cold Sensitivity | Can cause throat tightness | [8][9] |
Signaling Pathways and Mechanisms of Action
The disparate therapeutic indices of these two approaches are rooted in their fundamentally different mechanisms of action.
Immune Checkpoint Inhibition in dMMR Tumors
Mismatch repair-deficient tumors accumulate a high number of mutations, leading to the production of abnormal proteins called neoantigens. These neoantigens can be recognized by the immune system as foreign. However, cancer cells can evade immune attack by expressing proteins like PD-L1, which binds to the PD-1 receptor on T cells, effectively putting the brakes on the immune response. Immune checkpoint inhibitors like dostarlimab block this interaction, releasing the brakes and allowing the T cells to recognize and kill the cancer cells.
Mechanism of an anti-PD-1 immune checkpoint inhibitor in dMMR tumors.
Standard Chemotherapy (FOLFOX)
The components of FOLFOX act on fundamental cellular processes, leading to the death of rapidly dividing cells. Fluorouracil (5-FU) is a pyrimidine (B1678525) analog that inhibits thymidylate synthase, an enzyme critical for DNA synthesis. Oxaliplatin is a platinum-based agent that forms cross-links in DNA, disrupting DNA replication and transcription. Leucovorin enhances the effect of 5-FU. Because many healthy tissues, such as bone marrow, hair follicles, and the lining of the gastrointestinal tract, also have high rates of cell division, they are susceptible to damage by FOLFOX, resulting in the observed side effects.
Cytotoxic mechanism of FOLFOX chemotherapy.
Experimental Protocols
The assessment of a drug's therapeutic index relies on rigorous preclinical and clinical studies. Below are generalized methodologies for key experiments.
In Vitro Cell Viability Assays
-
Objective: To determine the concentration of a drug that inhibits the growth of cancer cells (efficacy) and normal cells (toxicity).
-
Methodology:
-
Culture cancer cell lines and normal (non-cancerous) cell lines in multi-well plates.
-
Expose the cells to a range of concentrations of the therapeutic agent.
-
After a defined incubation period (e.g., 72 hours), assess cell viability using a colorimetric assay (e.g., MTT or resazurin) or a luminescence-based assay (e.g., CellTiter-Glo®).
-
Plot cell viability against drug concentration to determine the IC50 (the concentration that inhibits 50% of cell growth) for both cancer and normal cells.
-
The in vitro therapeutic index can be calculated as the ratio of the IC50 for normal cells to the IC50 for cancer cells.
-
In Vivo Tumor Xenograft Models
-
Objective: To evaluate the anti-tumor efficacy and systemic toxicity of a drug in a living organism.
-
Methodology:
-
Implant human tumor cells subcutaneously or orthotopically into immunocompromised mice.
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer the therapeutic agent (e.g., immune checkpoint inhibitor or chemotherapy) at various doses and schedules.
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
Monitor for signs of toxicity, including weight loss, changes in behavior, and complete blood counts.
-
At the end of the study, euthanize the mice and harvest tumors and organs for further analysis (e.g., histopathology, biomarker analysis).
-
The therapeutic index is assessed by comparing the dose required for significant tumor growth inhibition with the dose that causes unacceptable toxicity.
-
Generalized workflow for assessing therapeutic index.
Conclusion
The comparison between immune checkpoint inhibitors for dMMR tumors and standard chemotherapy highlights a paradigm shift in cancer therapy. The high specificity of immunotherapies for tumors with particular genetic markers results in a markedly improved therapeutic index, characterized by high efficacy and lower toxicity. In contrast, the non-specific nature of traditional chemotherapy, while effective, is associated with a significant burden of adverse events, reflecting a narrower therapeutic index. This underscores the importance of personalized medicine and the development of targeted therapies to improve both the survival and quality of life for cancer patients. Future research will continue to refine our understanding of these therapeutic indices and identify new targets for even safer and more effective cancer treatments.
References
- 1. mskcc.org [mskcc.org]
- 2. targetedonc.com [targetedonc.com]
- 3. onclive.com [onclive.com]
- 4. FOLFOX chemotherapy: Side effects, regimen, and success rate [medicalnewstoday.com]
- 5. FOLFOX for Colon Cancer | ChemoExperts [chemoexperts.com]
- 6. cityofhope.org [cityofhope.org]
- 7. compassoncology.com [compassoncology.com]
- 8. learn.colontown.org [learn.colontown.org]
- 9. cancerresearchuk.org [cancerresearchuk.org]
- 10. Antitumor Activity and Safety of Dostarlimab Monotherapy in Patients With Mismatch Repair Deficient Solid Tumors: A Nonrandomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antitumor Activity and Safety of Dostarlimab Monotherapy in Patients With Mismatch Repair Deficient Solid Tumors: A Nonrandomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. drugs.com [drugs.com]
- 13. FOLFOX and FOLFIRI use in Stage IV Colon Cancer: Analysis of SEER-Medicare Data - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
